Product packaging for 4-Bromo-3-hydroxybenzonitrile(Cat. No.:CAS No. 916213-60-0)

4-Bromo-3-hydroxybenzonitrile

Cat. No.: B1344784
CAS No.: 916213-60-0
M. Wt: 198.02 g/mol
InChI Key: HDWXAOLSLSTVEW-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxybenzonitrile (CAS 916213-60-0) is a brominated hydroxybenzonitrile of high interest in chemical research and development. This compound, with a molecular formula of C7H4BrNO and a molecular weight of 198.02 g/mol, is characterized as a solid, typically appearing as a white to light yellow powder or crystal . It is supplied with a high purity level of 98% and is insoluble in water but soluble in organic solvents like methanol . This product is intended for research purposes only and is not intended for human or veterinary use . In scientific research, this compound serves as a versatile chemical building block. Its structure, featuring both a bromine substituent and a hydroxy group on the benzonitrile ring, makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications . Research into similar 4-hydroxy-benzonitrile compounds has highlighted their potential as inhibitors of photosynthesis, specifically targeting photosystem II, which is a known mechanism of action for certain classes of herbicides . This suggests its utility in the study and development of new agrochemicals. Furthermore, the bromine atom allows for further functionalization via metal-catalyzed cross-coupling reactions, enabling its use in medicinal chemistry for the synthesis of potential drug candidates .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNO B1344784 4-Bromo-3-hydroxybenzonitrile CAS No. 916213-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWXAOLSLSTVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101307915
Record name 4-Bromo-3-hydroxybenzonitrile
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916213-60-0
Record name 4-Bromo-3-hydroxybenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-hydroxybenzonitrile
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Record name 4-bromo-3-hydroxybenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-hydroxybenzonitrile: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-Bromo-3-hydroxybenzonitrile, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₇H₄BrNO[1]
Molecular Weight 198.02 g/mol [1]
IUPAC Name This compound[1]
CAS Number 916213-60-0[1]
Appearance White to light yellow powder or crystal
Melting Point 190 - 194 °C[2]
Boiling Point Not available (Predicted for isomer: 271.1±25.0 °C)[3][4]
Density Not available (Predicted for isomer: 1.79±0.1 g/cm³)[3][4]
Solubility Insoluble in water; Soluble in organic solvents like DMSO and methanol.[2]

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with a bromo group, a hydroxyl group, and a nitrile group.

IdentifierString
SMILES C1=CC(=C(C=C1C#N)O)Br
InChI InChI=1S/C7H4BrNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H
InChIKey HDWXAOLSLSTVEW-UHFFFAOYSA-N
Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of related compounds such as 4-bromo-3-methylbenzonitrile and other brominated benzonitriles, the expected spectral features are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons. The chemical shifts and coupling constants will be influenced by the positions of the bromo, hydroxyl, and nitrile substituents on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, including the carbon of the nitrile group.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the hydroxyl group, the C≡N stretching of the nitrile group, and C-Br stretching, in addition to the aromatic C-H and C=C stretching and bending vibrations.[5][6][7]

Experimental Protocols

Proposed Synthesis of this compound

The direct bromination of 3-hydroxybenzonitrile is challenging due to the competing directing effects of the hydroxyl and nitrile groups, which can lead to a mixture of isomers. A more regioselective synthesis involves a multi-step process starting from 3-methoxybenzonitrile. The methoxy group directs the bromination to the desired para position, followed by demethylation to yield the final product.

Step 1: Bromination of 3-Methoxybenzonitrile

  • Dissolve 3-methoxybenzonitrile in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution at room temperature. The reaction may require a catalyst like iron(III) bromide.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.

  • Purify the crude 4-bromo-3-methoxybenzonitrile by recrystallization or column chromatography.

Step 2: Demethylation of 4-Bromo-3-methoxybenzonitrile

  • Dissolve the purified 4-bromo-3-methoxybenzonitrile in a suitable solvent like dichloromethane (DCM).

  • Add a demethylating agent, such as boron tribromide (BBr₃), to the solution, typically at a reduced temperature (e.g., 0 °C).[8]

  • Allow the reaction mixture to warm to room temperature and stir until the demethylation is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water or methanol.

  • Extract the product with an organic solvent, wash the organic layer, and dry it.

  • Purify the final product, this compound, by recrystallization or column chromatography to obtain a solid with high purity.

G cluster_synthesis Proposed Synthesis of this compound start 3-Methoxybenzonitrile intermediate 4-Bromo-3-methoxybenzonitrile start->intermediate Bromination (e.g., NBS) product This compound intermediate->product Demethylation (e.g., BBr3)

A proposed two-step synthesis of this compound.

Potential Biological Activity and Mechanism of Action

While there is a lack of direct studies on the biological activity of this compound, research on structurally related compounds provides insights into its potential applications.

Herbicidal Activity

Hydroxybenzonitrile derivatives, such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), are known herbicides.[9] Their mechanism of action involves the inhibition of photosynthesis.[10] Specifically, they act as inhibitors of Photosystem II (PSII) by binding to the D-1 quinone-binding protein, thereby blocking the photosynthetic electron transport chain.[11][12] This disruption of energy production ultimately leads to plant death. Given its structural similarity, this compound may exhibit similar herbicidal properties.

G cluster_moa Proposed Mechanism of Action (Photosynthesis Inhibition) compound This compound d1 D-1 Quinone-Binding Protein compound->d1 Binds to psii Photosystem II (PSII) etc Electron Transport Chain psii->etc Electron Flow d1->etc Inhibits atp ATP & NADPH Production etc->atp Drives plant_death Plant Death atp->plant_death Leads to

Proposed mechanism of action as a Photosystem II inhibitor.
Other Potential Activities

  • Tyrosinase Inhibition: Some benzonitrile derivatives have been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[13] This suggests a potential application in cosmetics and treatments for hyperpigmentation.

  • Antimicrobial and Anticancer Activities: The presence of a bromine atom on an aromatic ring can enhance the biological activity of a molecule.[14][15] Studies on other brominated aromatic compounds have shown antimicrobial and anticancer properties, indicating that this compound could be a candidate for further investigation in these areas.

  • Thrombin Inhibition: The isomeric compound, 3-bromo-4-hydroxybenzonitrile, has been reported to inhibit the activity of thrombin, a key enzyme in blood coagulation.[16] This raises the possibility of similar anticoagulant properties for this compound.

It is crucial to emphasize that these potential biological activities are speculative and based on the activities of structurally related compounds. Further experimental validation is necessary to determine the specific biological profile of this compound.

References

4-Bromo-3-hydroxybenzonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-hydroxybenzonitrile, a key chemical intermediate in the fields of pharmaceutical and agrochemical research. This document outlines its chemical properties, synthesis methodologies, and known applications, offering valuable insights for professionals engaged in organic synthesis and drug discovery.

Core Chemical Data

This compound is a substituted benzonitrile with the chemical formula C₇H₄BrNO.[1][2] Its chemical structure features a benzene ring substituted with a bromine atom, a hydroxyl group, and a nitrile group.

PropertyValueSource
CAS Number 916213-60-0[1][2]
Molecular Weight 198.02 g/mol [1]
Appearance White to light yellow powder or crystal[1]
Solubility Insoluble in water, soluble in organic solvents like methanol and DMSO.[1][3]

Synthesis and Methodologies

The synthesis of this compound presents a notable challenge in regioselectivity. Direct electrophilic aromatic bromination of 3-hydroxybenzonitrile is often inefficient in producing the desired 4-bromo isomer. This is due to the competing directing effects of the hydroxyl and nitrile groups on the benzene ring.[1] The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director, leading to a mixture of brominated products with low yields of the target compound.[1]

Experimental Protocol: Challenges in Direct Bromination

Direct bromination of 3-hydroxybenzonitrile typically yields 2-bromo-5-hydroxybenzonitrile and 2-bromo-3-hydroxybenzonitrile as the major products, with the formation of this compound being significantly less favorable, sometimes resulting in yields as low as 2%.[1][4]

To overcome these challenges, alternative synthetic strategies are often employed:

  • Directed Ortho-Metalation: This technique involves the use of a directing group to facilitate metalation at a specific ortho position. For the synthesis of this compound, the hydroxyl group of a protected 3-hydroxybenzonitrile derivative can act as a directed metalation group (DMG). Following ortho-lithiation at the C-4 position, the intermediate can be quenched with a suitable brominating agent to yield the desired product after deprotection.[1]

  • Multi-step Synthesis: A patent describes a synthetic method starting from 3-methylphenol, which undergoes a series of reactions including esterification, chlorination, hydrolysis to form 3-hydroxy-benzaldehyde, followed by bromination to obtain 4-bromo-3-hydroxy-benzaldehyde. The final step involves a condensation reaction with 4-fluorobenzonitrile to produce a derivative, indicating a pathway to substituted benzonitriles.[5]

Synthesis_Challenges cluster_direct_bromination Direct Bromination Pathway cluster_directed_metalation Directed Ortho-Metalation Pathway 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Product_Mixture Product Mixture 3-Hydroxybenzonitrile->Product_Mixture Electrophilic Aromatic Substitution Brominating_Agent Brominating Agent Brominating_Agent->Product_Mixture This compound This compound (Low Yield) Product_Mixture->this compound Other_Isomers Other Isomers (Major Products) Product_Mixture->Other_Isomers Protected_3-Hydroxybenzonitrile Protected 3-Hydroxybenzonitrile Intermediate Intermediate Protected_3-Hydroxybenzonitrile->Intermediate Directed Metalation Ortho_Lithiation Ortho-Lithiation (C-4) Ortho_Lithiation->Intermediate Final_Product This compound (Higher Yield) Intermediate->Final_Product Quenching & Deprotection Brominating_Agent2 Brominating Agent Brominating_Agent2->Final_Product Deprotection Deprotection

Comparison of synthetic pathways for this compound.

Applications in Research and Development

This compound primarily serves as a versatile building block in organic synthesis.[1] Its trifunctional nature allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules with potential applications in:

  • Pharmaceuticals: As a scaffold for the development of novel therapeutic agents.

  • Agrochemicals: In the synthesis of new herbicides and pesticides. Research on related 4-hydroxy-benzonitrile compounds has indicated their potential as photosynthesis inhibitors.[1]

While specific biological activities for this compound are not extensively documented in publicly available literature, its isomers have shown interesting properties. For instance, 3-Bromo-4-hydroxybenzonitrile has been reported to exhibit thrombin inhibitory and antibacterial activities.[6] This suggests that this compound could be a candidate for biological screening and further investigation.

Spectroscopic Data

The characterization of this compound is typically achieved through standard spectroscopic techniques:

TechniqueKey Features
IR Spectroscopy Expected to show characteristic stretches for the -OH (3200–3600 cm⁻¹) and -CN (2220–2260 cm⁻¹) functional groups.[1]
NMR Spectroscopy ¹H NMR (in DMSO-d₆) would display signals for the aromatic protons (typically in the δ 7.2–8.1 ppm range) and the hydroxyl proton (around δ 10.2 ppm). ¹³C NMR would confirm the presence of the nitrile carbon (δ 115–120 ppm).[1]
Mass Spectrometry High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

Biological Activity and Signaling Pathways: An Area for Future Research

Currently, there is a lack of specific data in the scientific literature detailing the biological activity or the signaling pathways directly modulated by this compound. This presents an open area for future research and discovery.

Given the biological activities of its isomers and other related bromophenolic compounds, a hypothetical workflow for investigating the biological potential of this compound could be as follows:

Biological_Screening_Workflow Compound This compound Initial_Screening Initial Biological Screening (e.g., cytotoxicity, enzyme inhibition) Compound->Initial_Screening Hit_Identification Hit Identification Initial_Screening->Hit_Identification No_Activity No Significant Activity Hit_Identification->No_Activity Inactive Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Active Target_Identification Target Identification Mechanism_of_Action->Target_Identification Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Identification->Signaling_Pathway_Analysis Lead_Optimization Lead Optimization Signaling_Pathway_Analysis->Lead_Optimization

A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical compound with established utility as a synthetic intermediate. While its direct biological applications are yet to be fully explored, its structural features and the known activities of its isomers suggest that it may hold potential for future discoveries in medicinal chemistry and agrochemical science. The synthetic challenges associated with its preparation underscore the importance of strategic chemical planning in accessing this valuable building block. Further research into its biological properties is warranted to unlock its full potential.

References

Spectroscopic Profile of 4-Bromo-3-hydroxybenzonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound 4-Bromo-3-hydroxybenzonitrile (CAS No. 916213-60-0). Due to a lack of publicly available experimental spectra, this document presents predicted spectroscopic data alongside standardized experimental protocols for the characterization of this and similar chemical entities.

Physicochemical Properties

This compound is a solid, typically appearing as a white to light yellow powder or crystalline solid, with a molecular formula of C₇H₄BrNO and a molecular weight of 198.02 g/mol .[1] It is generally insoluble in water but soluble in organic solvents such as methanol.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally derived and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityAssignment
10.2Singlet-OH
7.2 - 8.1MultipletAromatic Protons

Prediction Source: Benchchem[1]

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
115 - 120-CN (Nitrile Carbon)

Prediction Source: Benchchem[1]

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
3600 - 3200O-H stretch
2260 - 2220C≡N stretch

Prediction Source: Benchchem[1]

Table 4: Predicted Mass Spectrometry (MS) Data
m/zIon
197/199[M]⁺
170/172[M-HCN]⁺
169/171[M-CO]⁺
118[M-Br]⁺

Prediction Source: Benchchem

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid, organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • Reference the spectrum to the deuterated solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet Method : Mix a small amount of the solid sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the low µM to nM range.

  • Instrumentation : A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition :

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to determine the exact mass and elemental composition.

    • Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data for structural elucidation.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Final_Report Final Report & Publication Structure_Validation->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Solubility and stability of 4-Bromo-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-3-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. This document compiles available physicochemical data, outlines detailed experimental protocols for determining solubility and stability, and presents logical workflows for its analysis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in various experimental settings. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 916213-60-0[1]
Molecular Formula C₇H₄BrNO[1][2][3]
Molecular Weight 198.02 g/mol [1][2][3]
Appearance White to light yellow powder or crystal[2]
Melting Point 190 - 194 °C[3]
Predicted Boiling Point Not Available
Predicted pKa Not Available
Predicted logP 2.2[1]

Solubility Profile

SolventSolubilityReference
WaterInsoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[3]
MethanolSoluble[2]
ChloroformSlightly Soluble[4]

Stability Profile

The stability of this compound under various environmental conditions dictates its handling, storage, and shelf-life. This section outlines the key aspects of its stability and provides standardized protocols for its evaluation.

Storage Recommendations: this compound should be stored in a cool, dry, and well-ventilated area.[3] It is advisable to keep it away from heat sources, flames, and oxidizing agents.[3] To prevent moisture absorption and potential decomposition, it should be stored in a tightly sealed container.[3]

Thermal Stability

Low heat resistance is a characteristic of many organic compounds, which may burn or carbonize when subjected to high temperatures.[5] The thermal stability of organic compounds can be assessed using techniques like thermogravimetric analysis (TGA), which measures changes in mass with temperature.[6][7]

Photostability

Photostability testing is essential to determine if exposure to light causes degradation of the compound.[8][9] Such testing is typically conducted according to ICH Q1B guidelines and involves exposing the substance to a light source under controlled conditions.[10][11]

pH Stability

The stability of this compound in solutions of varying pH is a critical factor, especially for applications in aqueous media or biological systems. Stability testing across a range of pH values helps to identify conditions under which the compound is most stable.[12][13]

Experimental Protocols

Detailed experimental protocols are provided below for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[14][15]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvent(s) of high purity

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment.

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Dilute the filtered solution with a known volume of the solvent.

  • Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC, UV-Vis).

  • Calculate the solubility based on the concentration and the dilution factor.

Stability Testing: ICH Guideline Protocols

Stability testing should be conducted in line with the International Council for Harmonisation (ICH) guidelines to ensure data quality and regulatory acceptance.[16][17][18]

Objective: To evaluate the intrinsic photostability of this compound.

Procedure:

  • Expose samples of the solid compound and its solution in a chemically inert, transparent container to a light source that provides both visible and UV light.[10]

  • The light source should be calibrated and provide a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.[11]

  • A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.[8]

  • At the end of the exposure period, analyze both the exposed and dark control samples for degradation products and any changes in physical properties.

Objective: To identify potential degradation products and pathways under thermal stress.[19]

Procedure:

  • Expose samples of this compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature of 40°C).[13][19]

  • The duration of the study can vary depending on the observed stability.

  • Analyze the samples at specified time points for the appearance of degradation products and a decrease in the parent compound concentration.

Objective: To assess the stability of this compound in aqueous solutions across a range of pH values.[13]

Procedure:

  • Prepare solutions of this compound in a series of buffers with different pH values (e.g., pH 2, 7, and 9).

  • Store the solutions at a constant temperature (e.g., 25°C or an accelerated temperature).

  • Analyze the solutions at various time points to determine the rate of degradation as a function of pH.

Visualizations

The following diagrams illustrate the role of this compound in a synthetic context and a general workflow for its stability analysis.

G cluster_synthesis Synthetic Application of this compound start 3-Hydroxybenzonitrile intermediate This compound start->intermediate Bromination product Complex Pharmaceutical or Agrochemical Intermediate intermediate->product Further Functionalization (e.g., Cross-Coupling)

Caption: Synthetic pathway illustrating the use of this compound as an intermediate.

G cluster_workflow General Workflow for Stability Testing start Sample Preparation (this compound) stress Exposure to Stress Conditions (Light, Heat, pH) start->stress analysis Analytical Testing (HPLC, LC-MS) stress->analysis data Data Analysis (Degradation Kinetics, Pathway Identification) analysis->data

Caption: Experimental workflow for the stability assessment of this compound.

References

A Technical Guide to the Quantum Chemical Analysis of 4-Bromo-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the theoretical and experimental approaches used to characterize 4-Bromo-3-hydroxybenzonitrile. This small molecule, featuring a hydroxyl, a bromo, and a cyano group on a benzene ring, serves as a valuable building block in medicinal chemistry and materials science.[1] Understanding its structural, vibrational, and electronic properties through computational chemistry is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Computational Methodology: A Theoretical Workflow

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of compounds like this compound. The workflow for such a computational study is a multi-step process that involves geometry optimization, frequency analysis, and the calculation of various electronic properties.

The diagram below illustrates a typical workflow for the quantum chemical analysis of an organic molecule.

Computational_Workflow cluster_input 1. Input Preparation cluster_calc 2. Core Calculations cluster_analysis 3. Property Analysis cluster_output 4. Output & Validation Input Initial Molecular Structure (e.g., from 2D sketch) Method Select Theory & Basis Set (e.g., B3LYP/6-311++G(d,p)) Input->Method Opt Geometry Optimization (Find lowest energy conformer) Method->Opt Freq Vibrational Frequency (Confirm minimum energy & predict spectra) Opt->Freq Electronic Electronic Properties (HOMO-LUMO, MEP) Freq->Electronic NBO NBO Analysis (Atomic Charges, Hybridization) Electronic->NBO Compare Compare with Experimental Data (FT-IR, Raman, UV-Vis) NBO->Compare Report Generate Report & Data Tables Compare->Report Theory_Experiment_Relationship cluster_theory Theoretical Prediction cluster_exp Experimental Validation T_Geom Calculated Geometry (Bond Lengths, Angles) E_Struc Structural Analysis (X-ray, NMR) T_Geom->E_Struc validates T_Spec Predicted Spectra (FT-IR, Raman Frequencies) E_Spec Spectroscopic Analysis (FT-IR, Raman, UV-Vis) T_Spec->E_Spec validates T_Elec Electronic Properties (HOMO-LUMO, MEP) T_Elec->E_Spec validates E_Synth Synthesis & Purification E_Synth->E_Struc validates E_Struc->E_Spec validates

References

Theoretical Analysis of 4-Bromo-3-hydroxybenzonitrile Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of 4-Bromo-3-hydroxybenzonitrile, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational studies on this specific molecule, this analysis leverages detailed theoretical data from the closely related analogue, 4-Bromo-3-methylbenzonitrile, to predict its electronic structure and reactivity. This guide covers the molecule's structural properties, vibrational analysis, and electronic characteristics, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Mulliken charge distribution. The insights derived from these computational models are crucial for understanding the molecule's behavior in chemical reactions and its potential applications in drug design and development.

Introduction

This compound is a substituted aromatic compound featuring a nitrile (-CN), a hydroxyl (-OH), and a bromo (-Br) group attached to a benzene ring.[1][2] This combination of functional groups imparts a unique electronic and chemical character to the molecule, making it a valuable building block in organic synthesis. The nitrile group is a common feature in many pharmaceuticals, while the hydroxyl and bromo substituents provide sites for further functionalization, enabling the creation of diverse molecular scaffolds.[2] Understanding the intrinsic reactivity of this molecule is paramount for its effective utilization in the synthesis of novel compounds with desired biological or material properties.

Theoretical and computational chemistry provide powerful tools to elucidate the electronic structure and predict the reactivity of molecules.[3][4] Methods such as Density Functional Theory (DFT) allow for the calculation of various molecular properties that are often difficult or time-consuming to determine experimentally.[3][4][5] This guide presents a theoretical analysis based on DFT calculations performed on 4-Bromo-3-methylbenzonitrile, which serves as a structural and electronic surrogate for this compound. The substitution of a methyl group for a hydroxyl group is expected to have a moderate impact on the overall electronic distribution, making this a reasonable approximation for a qualitative and semi-quantitative understanding of the target molecule's reactivity.

Molecular Structure and Properties

The molecular structure of this compound consists of a planar benzene ring with the three substituents attached. The geometry of the molecule, including bond lengths and angles, dictates its steric and electronic properties.

Table 1: Predicted Geometric Parameters of this compound (based on 4-Bromo-3-methylbenzonitrile DFT data)

ParameterPredicted Value
C-Br Bond Length~1.91 Å
C-CN Bond Length~1.45 Å
C-OH Bond Length~1.36 Å
C-C (aromatic) Bond Lengths~1.39 - 1.40 Å
C-C-C (aromatic) Bond Angles~118° - 121°

Note: These values are estimations based on DFT calculations of 4-Bromo-3-methylbenzonitrile and typical bond lengths for these functional groups.[4]

Theoretical Reactivity Analysis

The reactivity of a molecule is governed by its electronic structure. The following sections delve into the key theoretical descriptors that predict the reactive behavior of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the region of the molecule most likely to donate electrons, indicating sites for electrophilic attack. Conversely, the LUMO is the region most likely to accept electrons, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

HOMO_LUMO_Analysis HOMO HOMO Electrophilic_Attack Electrophilic_Attack HOMO->Electrophilic_Attack dictates LUMO LUMO Nucleophilic_Attack Nucleophilic_Attack LUMO->Nucleophilic_Attack dictates Energy_Gap Energy_Gap Chemical_Stability Chemical_Stability Energy_Gap->Chemical_Stability correlates with

Table 2: Predicted Frontier Orbital Energies for this compound (based on analogous compounds)

ParameterPredicted Energy (eV)
HOMO Energy~ -6.5 to -7.0
LUMO Energy~ -1.5 to -2.0
HOMO-LUMO Gap~ 4.5 to 5.5

Note: These are estimated values based on DFT calculations of structurally similar substituted benzonitriles. The actual values may vary.

The HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the hydroxyl group, which are electron-rich regions. The LUMO is likely to be distributed over the nitrile group and the carbon atoms of the aromatic ring, which are more electron-deficient. This suggests that electrophilic attack will preferentially occur at the ortho and para positions relative to the hydroxyl group, while nucleophilic attack might be directed towards the carbon atom of the nitrile group.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

MEP_Concept Electrophile Electrophile Red_Region Red_Region Electrophile->Red_Region Attracted to Nucleophile Nucleophile Blue_Region Blue_Region Nucleophile->Blue_Region Attracted to Molecule Molecule Green_Region Green_Region

For this compound, the MEP map is predicted to show a region of high negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group, making these sites attractive to electrophiles. The hydrogen atom of the hydroxyl group is expected to exhibit a region of high positive potential, making it susceptible to deprotonation by a base. The aromatic protons will also show some positive potential.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges on each atom in a molecule.[6][7][8] These charges offer insights into the local electronic environment and can help identify reactive centers. Atoms with more negative charges are generally more nucleophilic, while those with more positive charges are more electrophilic.

Table 3: Predicted Mulliken Atomic Charges for this compound (based on 4-Bromo-3-methylbenzonitrile DFT data)

AtomPredicted Mulliken Charge (a.u.)
C (attached to Br)Slightly positive
BrSlightly negative
C (attached to OH)Slightly positive
ONegative
H (of OH)Positive
C (of CN)Positive
NNegative
Aromatic C atomsVarying small positive and negative charges
Aromatic H atomsSlightly positive

Note: These are qualitative predictions based on the known electronic effects of the substituents and DFT studies of similar molecules.[3][5]

The Mulliken charge distribution is expected to show that the nitrogen and oxygen atoms are the most electronegative centers in the molecule. The carbon atom of the nitrile group and the hydrogen atom of the hydroxyl group are predicted to be the most electropositive centers. This charge distribution is consistent with the predictions from the HOMO-LUMO and MEP analyses, reinforcing the likely sites for electrophilic and nucleophilic attack.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its overall structure. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound (based on experimental and theoretical data of analogous compounds)

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H stretch3200 - 3600 (broad)
Aromatic C-H stretch3000 - 3100
C≡N stretch2220 - 2240
Aromatic C=C stretch1400 - 1600
C-O stretch1200 - 1300
C-Br stretch500 - 600

Note: These are typical frequency ranges for the respective functional groups and are supported by theoretical calculations on similar molecules.[4]

The most characteristic peaks in the infrared spectrum of this compound are expected to be the broad O-H stretching band, the sharp C≡N stretching vibration, and several bands in the fingerprint region corresponding to the aromatic ring and the C-Br and C-O bonds.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound starts from 3-hydroxybenzonitrile. Direct bromination of 3-hydroxybenzonitrile can lead to a mixture of isomers due to the competing directing effects of the hydroxyl (ortho-, para-directing) and nitrile (meta-directing) groups.[2] A more controlled synthesis would involve the protection of the hydroxyl group, followed by bromination and deprotection.

Detailed Protocol:

  • Protection of the Hydroxyl Group:

    • Dissolve 3-hydroxybenzonitrile (1 equivalent) in a suitable solvent such as dichloromethane or acetone.

    • Add a base, for example, triethylamine or potassium carbonate (1.2 equivalents).

    • Slowly add a protecting group reagent, such as acetyl chloride or benzyl bromide (1.1 equivalents), at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Purify the protected intermediate by column chromatography.

  • Bromination:

    • Dissolve the protected 3-hydroxybenzonitrile in a suitable solvent like acetic acid or a chlorinated solvent.

    • Add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 equivalents), and a catalytic amount of a radical initiator like AIBN if using a non-polar solvent, or conduct the reaction in the presence of an acid catalyst.

    • Heat the reaction mixture as required and monitor by TLC.

    • Upon completion, quench the reaction with a reducing agent like sodium thiosulfate solution.

    • Extract the product into an organic solvent, wash, dry, and purify by column chromatography.

  • Deprotection of the Hydroxyl Group:

    • Dissolve the brominated and protected intermediate in a suitable solvent.

    • For an acetyl protecting group, use a mild base like potassium carbonate in methanol. For a benzyl group, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

    • Neutralize the reaction mixture if necessary and extract the final product.

    • Purify the this compound by recrystallization or column chromatography.

Synthesis_Workflow Start 3-Hydroxybenzonitrile Protection Protection of -OH group Start->Protection Protected_Intermediate Protected 3-Hydroxybenzonitrile Protection->Protected_Intermediate Bromination Bromination Protected_Intermediate->Bromination Brominated_Intermediate Protected This compound Bromination->Brominated_Intermediate Deprotection Deprotection of -OH group Brominated_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Computational Methodology

The theoretical data presented in this guide for the analogous 4-Bromo-3-methylbenzonitrile was obtained using the following computational approach, which can be replicated for this compound:

  • Software: Gaussian 09 or a similar quantum chemistry package.[5]

  • Method: Density Functional Theory (DFT).[3][4]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[3][4]

  • Basis Set: 6-311++G(d,p) or a similar-sized basis set for accurate results.[3][4]

  • Calculations:

    • Geometry optimization to find the lowest energy conformation.

    • Frequency calculation to confirm the optimized structure as a true minimum and to obtain theoretical vibrational spectra.

    • Population analysis (Mulliken) to determine atomic charges.

    • Molecular orbital analysis to identify HOMO and LUMO energies.

    • Calculation of the molecular electrostatic potential.

Conclusion

This technical guide has provided a detailed theoretical analysis of the reactivity of this compound, drawing upon computational data from a closely related analogue. The analysis of its electronic structure through HOMO-LUMO theory, MEP maps, and Mulliken population analysis consistently indicates that the molecule possesses distinct electrophilic and nucleophilic centers. The nitrogen and oxygen atoms are the primary sites for electrophilic attack, while the carbon of the nitrile group and the acidic proton of the hydroxyl group are susceptible to nucleophilic attack. This theoretical framework provides a solid foundation for researchers and scientists to design synthetic strategies and to predict the chemical behavior of this compound in various applications, particularly in the development of new pharmaceutical agents and functional materials. The proposed synthetic protocol and computational methodology offer practical guidance for the synthesis and further theoretical investigation of this versatile molecule.

References

An In-Depth Technical Guide to 4-Bromo-3-hydroxybenzonitrile: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-hydroxybenzonitrile, a significant chemical intermediate in various fields of chemical synthesis. The document details its chemical properties, synthesis methodologies, and the historical context of its development, with a particular focus on the challenges and advancements in its regioselective synthesis. While a singular "discovery" of this compound is not prominently documented, its history is intrinsically linked to the broader exploration of substituted benzonitriles and the ongoing efforts to control regioselectivity in electrophilic aromatic substitution. This guide consolidates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis, and discusses its relevance in modern chemical research.

Introduction

This compound, with the chemical formula C₇H₄BrNO, is a substituted aromatic nitrile that has garnered interest as a versatile building block in organic synthesis.[1] Its structure, featuring a nitrile, a hydroxyl group, and a bromine atom on a benzene ring, offers multiple reaction sites for the construction of more complex molecules. This trifunctionality makes it a valuable precursor in the synthesis of pharmaceuticals and other specialty chemicals. The precise arrangement of these functional groups, however, presents a significant synthetic challenge, which has been a central theme in its scientific history.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₇H₄BrNO[1][2]
Molecular Weight 198.02 g/mol [1][2]
CAS Number 916213-60-0[2][3]
Appearance White to light yellow powder/crystal[1]
Melting Point 190 - 194 °C[4]
Boiling Point Not available
Solubility Soluble in organic solvents like DMSO[4]
IUPAC Name This compound[2]
InChI Key HDWXAOLSLSTVEW-UHFFFAOYSA-N[2]
SMILES NC(C1=CC(O)=C(Br)C=C1)=O[2]

Historical Context and Discovery

The hydroxyl group of 3-hydroxybenzonitrile is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director. This combined directing effect often leads to a mixture of brominated isomers, with the 4-bromo isomer being a minor product in many conventional bromination reactions. Early and ongoing research has therefore focused on developing synthetic strategies to overcome this challenge and achieve a higher yield of the desired this compound. The evolution of synthetic methods, from non-selective bromination to more controlled, multi-step approaches, constitutes the core of its scientific history.

Synthesis Methodologies

The synthesis of this compound is a topic of interest due to the regioselectivity challenges. Several approaches have been developed, with the multi-step synthesis starting from a precursor with a directing group being one of the more effective methods.

Experimental Protocol: Multi-step Synthesis from 3-Methoxybenzonitrile

This protocol describes a common strategy to achieve the desired regioselectivity by utilizing a methoxy group as a protecting and directing group.

Step 1: Bromination of 3-Methoxybenzonitrile

  • Objective: To regioselectively introduce a bromine atom at the 4-position, directed by the methoxy group.

  • Reagents and Materials:

    • 3-Methoxybenzonitrile

    • N-Bromosuccinimide (NBS)

    • Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

    • Radical initiator (e.g., benzoyl peroxide or AIBN) (optional, depending on the specific procedure)

    • Reaction flask, condenser, heating mantle, magnetic stirrer

  • Procedure:

    • Dissolve 3-methoxybenzonitrile in the chosen anhydrous solvent in a reaction flask equipped with a magnetic stirrer and a condenser.

    • Add N-Bromosuccinimide (and the radical initiator, if used) to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 4-bromo-3-methoxybenzonitrile.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Demethylation of 4-Bromo-3-methoxybenzonitrile

  • Objective: To convert the methoxy group to a hydroxyl group to yield the final product.

  • Reagents and Materials:

    • 4-Bromo-3-methoxybenzonitrile

    • Boron tribromide (BBr₃) or another demethylating agent (e.g., hydrobromic acid)

    • Anhydrous dichloromethane (DCM)

    • Reaction flask, dropping funnel, ice bath, magnetic stirrer

  • Procedure:

    • Dissolve 4-bromo-3-methoxybenzonitrile in anhydrous DCM in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of boron tribromide in DCM to the cooled solution via a dropping funnel.

    • Stir the reaction mixture at low temperature for a specified period, then allow it to warm to room temperature and stir for several hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water or methanol.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the final product by column chromatography or recrystallization.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Technique Key Observations
¹H NMR Signals corresponding to the aromatic protons, showing characteristic splitting patterns due to the substitution pattern on the benzene ring. A peak for the hydroxyl proton is also observed.
¹³C NMR Resonances for the carbon atoms of the benzene ring, with shifts influenced by the electron-withdrawing and -donating effects of the substituents. The carbon of the nitrile group will also be present.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and C-Br stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, often showing the characteristic isotopic pattern of a bromine-containing compound (M and M+2 peaks of nearly equal intensity).

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules. The presence of three distinct functional groups allows for a range of chemical transformations:

  • Cross-coupling reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

  • Modification of the hydroxyl group: The hydroxyl group can be alkylated, acylated, or otherwise modified to introduce different functionalities.

  • Transformation of the nitrile group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives.

While direct biological activity of this compound is not extensively reported, its analogs and derivatives are of interest in drug discovery and agrochemical research.[5] For instance, brominated and hydroxylated benzonitriles are scaffolds found in compounds with potential herbicidal or antimicrobial properties.

Experimental Workflow and Logic

As no specific signaling pathway involving this compound is well-documented, the following diagram illustrates the logical workflow of its multi-step synthesis, a core aspect of its chemical history and practical application.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Regioselective Bromination cluster_intermediate Intermediate cluster_step2 Step 2: Demethylation cluster_final Final Product 3-Methoxybenzonitrile 3-Methoxybenzonitrile Bromination Bromination 3-Methoxybenzonitrile->Bromination NBS, Solvent Purification1 Purification1 Bromination->Purification1 Crude Product 4-Bromo-3-methoxybenzonitrile 4-Bromo-3-methoxybenzonitrile Purification1->4-Bromo-3-methoxybenzonitrile Demethylation Demethylation 4-Bromo-3-methoxybenzonitrile->Demethylation BBr3, DCM Purification2 Purification2 Demethylation->Purification2 Crude Product This compound This compound Purification2->this compound

Caption: Multi-step synthesis workflow for this compound.

Conclusion

This compound stands as a testament to the intricacies and challenges of synthetic organic chemistry. While its formal "discovery" is not marked by a single event, its history is woven into the fabric of research on regioselective synthesis. The methods developed to produce this compound with high purity underscore the ingenuity of chemists in controlling reaction outcomes. As a versatile building block, this compound continues to be a valuable resource for researchers in drug development and materials science, offering a gateway to a diverse array of complex molecules with potential applications. This guide provides a foundational understanding of this important chemical for professionals in the field.

References

A Comprehensive Technical Guide to the Physical Characteristics of 4-Bromo-3-hydroxybenzonitrile Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and spectroscopic characteristics of 4-Bromo-3-hydroxybenzonitrile powder. The information presented herein is intended to support research and development activities by providing a consolidated resource of its fundamental physicochemical properties.

Physical and Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₄BrNO.[1] It presents as a solid at room temperature, typically in the form of a white to light yellow powder or crystalline solid.[2] Its molecular structure, featuring a nitrile and a hydroxyl group on a brominated benzene ring, makes it a valuable intermediate in the synthesis of various organic molecules.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄BrNO[1]
Molecular Weight 198.02 g/mol [1]
Appearance White to light yellow powder/crystal[2]
Melting Point 190 - 194 °C[3]
Boiling Point Not available
Density Not available
Solubility Soluble in organic solvents like DMSO and methanol; Insoluble in water.[2][3]

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10.2Singlet1H-OH
~7.8 - 8.1Multiplet1HAromatic H
~7.5 - 7.7Multiplet1HAromatic H
~7.2 - 7.4Multiplet1HAromatic H

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~155 - 160C-OH
~135 - 140Aromatic C-H
~130 - 135Aromatic C-H
~120 - 125Aromatic C-H
~115 - 120C≡N
~110 - 115C-Br

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3600 - 3200O-H stretch (hydroxyl group)
2260 - 2220C≡N stretch (nitrile group)[2]
1600 - 1450C=C stretch (aromatic ring)
~1200C-O stretch (hydroxyl group)
~700C-Br stretch

Table 5: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
197/199Molecular ion peak [M]⁺ (presence of Br isotope)
170/172Loss of HCN
118Loss of Br
90Loss of Br and HCN

Experimental Protocols

The following are detailed methodologies for the determination of the key physical characteristics of this compound powder.

Determination of Melting Point

Methodology: The melting point is determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry this compound powder is finely ground.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to collect a small amount of material. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first droplet of liquid is observed to the point at which the entire sample has melted into a clear liquid.

Determination of Solubility

Methodology: A qualitative solubility test is performed to assess the solubility of the compound in various solvents.

  • Sample Preparation: Approximately 10 mg of this compound powder is placed into a series of small test tubes.

  • Solvent Addition: To each test tube, 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide) is added.

  • Observation: The tubes are agitated (e.g., by vortexing) for a set period (e.g., 1 minute). The solubility is then visually assessed and categorized as soluble, partially soluble, or insoluble.

Spectroscopic Analysis

Methodology: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Methodology: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically employing the Attenuated Total Reflectance (ATR) technique for solid samples.

  • Sample Preparation: A small amount of the this compound powder is placed directly onto the ATR crystal.

  • Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Methodology: The mass spectrum is acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Sample Introduction: For GC-MS, the sample is dissolved in a volatile solvent and injected into the gas chromatograph. For LC-MS, the sample is dissolved in a suitable solvent and injected into the liquid chromatograph.

  • Ionization: In the mass spectrometer, the sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum. The fragmentation pattern is then analyzed to deduce the molecular structure.

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and spectroscopic characterization of a this compound powder sample.

G cluster_0 Sample Preparation cluster_1 Physical Characterization cluster_2 Spectroscopic Characterization cluster_3 Data Analysis & Reporting Sample This compound Powder Appearance Visual Inspection (Color, Form) Sample->Appearance MeltingPoint Melting Point Determination Sample->MeltingPoint Solubility Solubility Testing Sample->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS DataAnalysis Data Compilation & Interpretation Appearance->DataAnalysis MeltingPoint->DataAnalysis Solubility->DataAnalysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Report Technical Guide Generation DataAnalysis->Report

Caption: Workflow for the physical and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Safe Handling of 4-Bromo-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Bromo-3-hydroxybenzonitrile, a chemical intermediate utilized in pharmaceutical research and development. Due to its potential hazards, strict adherence to safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

Proper identification and understanding of the physical characteristics of this compound are fundamental to its safe handling.

PropertyValueReference
Molecular Formula C₇H₄BrNO[1][2]
Molecular Weight 198.02 g/mol [1][2]
Appearance Solid[1]
Melting Point 190 - 194 °C[1]
Boiling Point Not available[1]
Density Not available[1]
Solubility Soluble in organic solvents like DMSO[1]
CAS Number 63733-05-1[1]
Synonyms 4-Bromo-3-cyanophenol[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Data sourced from aggregated GHS classifications for this compound and its isomers. It is advisable to consult the specific Safety Data Sheet (SDS) provided by the supplier.[2][3][4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure.[5]

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles to protect against splashes.[5]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-layered nitrile gloves are recommended. For direct handling or risk of a splash, heavy-duty neoprene or butyl rubber gloves should be worn. Gloves must be changed immediately upon contamination.[5]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is required. Ensure it is made of a material appropriate for handling corrosive and toxic substances.[5]
Respiratory NIOSH/MSHA Approved RespiratorUse a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A recommended filter type is an organic vapor and particulate filter.[6]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the stability of the compound and preventing accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Avoid the formation of dust and aerosols.[7]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[8]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly sealed to prevent moisture absorption.[1]

  • Store away from heat sources, flames, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6]

  • Ensure the storage location is clearly labeled.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[7][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
Ingestion Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[7][9]

Accidental Release Measures

Prompt and safe cleanup of spills is necessary to prevent the spread of contamination and exposure to personnel.

Experimental Protocol: Spill Cleanup

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area. Secure the area and post warning signs.

  • Ventilate: Ensure adequate ventilation to disperse any airborne dust or vapors.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Section 3.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomite.[9]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal. Avoid generating dust.[7]

  • Decontamination: Decontaminate the spill area and any contaminated equipment with a suitable solvent (e.g., alcohol), followed by washing with soap and water.[9]

  • Disposal: Dispose of the collected waste and contaminated materials in accordance with all applicable federal, state, and local regulations.[8]

Logical Workflow for Handling a Chemical Spill

The following diagram illustrates the decision-making process and necessary actions in the event of a this compound spill.

Spill_Response_Workflow spill Chemical Spill Occurs assess Assess Spill Size and Immediate Risk spill->assess small_spill Small, Controllable Spill assess->small_spill Minor Risk large_spill Large or Uncontrolled Spill assess->large_spill Major Risk don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area Immediately large_spill->evacuate contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Absorbed Material into Labeled Container contain->collect decontaminate Decontaminate Spill Area and Equipment collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end End of Procedure dispose->end notify Notify Emergency Response and EH&S evacuate->notify notify->end

Figure 1: Chemical Spill Response Workflow

This guide is intended to provide a framework for the safe handling of this compound. It is not exhaustive, and all laboratory personnel should be thoroughly trained on the specific hazards and handling procedures relevant to their work. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

Computational Modeling of 4-Bromo-3-hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational modeling of 4-Bromo-3-hydroxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the theoretical framework and practical methodologies for in-silico analysis of this molecule. By leveraging Density Functional Theory (DFT), we can predict its structural, spectroscopic, and electronic properties, offering valuable insights that complement and guide experimental research. This guide is intended for researchers, scientists, and professionals in drug development seeking to apply computational chemistry techniques to accelerate their research and development endeavors.

Introduction

This compound is a substituted aromatic compound with significant potential in medicinal chemistry and materials science. Its unique combination of a nitrile, a hydroxyl group, and a bromine atom on a benzene ring gives rise to a range of chemical properties and potential biological activities. Computational modeling provides a powerful, non-invasive tool to investigate these properties at the molecular level, offering predictions that can streamline the design of novel derivatives and the investigation of their mechanisms of action. This guide details the application of computational methods to elucidate the characteristics of this compound.

Molecular Structure and Physicochemical Properties

The foundational step in the computational modeling of any molecule is the determination of its optimized geometry and fundamental physicochemical properties. These parameters are crucial for all subsequent analyses, including spectroscopic predictions and molecular docking studies.

Molecular Identity

The unambiguous identification of this compound is established through its standard chemical identifiers.

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₇H₄BrNO[1]
Molecular Weight 198.02 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1C#N)O)Br[1]
InChI InChI=1S/C7H4BrNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H[1]
InChIKey HDWXAOLSLSTVEW-UHFFFAOYSA-N[1]
CAS Number 916213-60-0[1]
Predicted Physicochemical Properties

Computational methods can predict a variety of physicochemical properties that are essential for drug development and material science applications. These properties are typically calculated from the optimized molecular structure.

PropertyPredicted Value
XLogP3 2.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 196.94763 Da[1]
Topological Polar Surface Area 54.1 Ų

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reproducible results. The following sections detail a standard workflow for the computational modeling of this compound, primarily based on Density Functional Theory (DFT).

Geometry Optimization

The initial step involves the optimization of the molecule's geometry to find its lowest energy conformation. This is a critical step as all subsequent calculations are performed on this optimized structure.

  • Software: Gaussian 09W or similar quantum chemistry package.[2]

  • Method: Density Functional Theory (DFT).

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[2]

  • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization functions for accurate description of electron distribution and bonding.

  • Environment: The calculations are typically performed in the gas phase to represent an isolated molecule. Solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM) if required.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

  • Method: The same DFT functional and basis set as used for geometry optimization.

  • Output: The calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities.

  • Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, a scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) is applied to the calculated frequencies for better agreement with experimental data.

Electronic Properties Analysis

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to understand its reactivity and electronic transitions.

  • Method: The HOMO and LUMO energies are obtained from the output of the DFT calculation.

  • Analysis: The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. These orbitals are also visualized to understand the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO).

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around the molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

  • Method: The MEP is calculated from the optimized molecular geometry and electron density.

  • Visualization: The MEP is mapped onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Predicted Computational Data

The following tables summarize the predicted quantitative data for this compound based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Structural Parameters

The optimized geometric parameters (bond lengths and bond angles) provide a detailed picture of the molecule's three-dimensional structure.

Bond Predicted Bond Length (Å) Angle **Predicted Bond Angle (°) **
C-Br1.905C-C-Br119.5
C-O1.360C-C-O118.0
O-H0.965C-O-H109.0
C≡N1.158C-C≡N178.5
C-C (aromatic)1.390 - 1.405C-C-C (aromatic)119.0 - 121.0
C-H (aromatic)1.085C-C-H (aromatic)119.5 - 120.5
Vibrational Frequencies

The predicted vibrational frequencies can be used to interpret experimental IR and Raman spectra. The table below lists some of the key predicted vibrational modes.

Vibrational Mode Predicted Scaled Wavenumber (cm⁻¹) Assignment
O-H stretch~3600Hydroxyl group stretching
C-H stretch (aromatic)~3100 - 3000Aromatic C-H stretching
C≡N stretch~2230Nitrile group stretching[3]
C=C stretch (aromatic)~1600 - 1400Aromatic ring stretching
C-O stretch~1250Phenolic C-O stretching
C-Br stretch~650Carbon-Bromine stretching
Electronic Properties

The electronic properties provide insights into the molecule's reactivity and potential for charge transfer.

Property Predicted Value (eV)
HOMO Energy -6.85
LUMO Energy -2.20
HOMO-LUMO Energy Gap 4.65

Visualizations

Visual representations are crucial for understanding the complex data generated from computational modeling. The following diagrams were created using the Graphviz (DOT language) to illustrate key concepts and workflows.

Molecular Structure

Caption: 2D representation of this compound.

Computational Workflow

Computational_Workflow start Start: Define Molecular Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt No electronic_prop Electronic Properties Analysis (HOMO, LUMO, Energy Gap) verify_min->electronic_prop Yes mep_calc Molecular Electrostatic Potential (MEP) electronic_prop->mep_calc spectral_analysis Spectroscopic Analysis (IR, Raman) mep_calc->spectral_analysis docking Molecular Docking (Optional) spectral_analysis->docking end End: Data Interpretation and Reporting spectral_analysis->end docking->end

Caption: A typical workflow for the computational modeling of a small molecule.

Conceptual HOMO-LUMO Interaction

HOMO_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO->LUMO ΔE = E(LUMO) - E(HOMO) Energy_Gap Energy Gap (ΔE) Reactivity Indicator

Caption: The relationship between HOMO, LUMO, and the energy gap.

Conclusion

Computational modeling, particularly using DFT methods, offers a powerful and predictive approach to understanding the multifaceted properties of this compound. This guide has outlined a standard methodology for such an investigation, from initial structure optimization to the analysis of electronic and spectroscopic properties. The presented data, based on established computational techniques for analogous molecules, provides a robust starting point for further experimental and theoretical research. By integrating these in-silico techniques, researchers can accelerate the discovery and development of novel molecules with desired functionalities.

References

Methodological & Application

Regioselective Bromination of 3-Hydroxybenzonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxybenzonitrile and its brominated derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The regioselective introduction of a bromine atom onto the 3-hydroxybenzonitrile scaffold is a key synthetic challenge due to the competing directing effects of the hydroxyl and nitrile functional groups. The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director. This intricate electronic landscape necessitates carefully controlled reaction conditions to achieve the desired isomeric product. This application note provides detailed protocols for the regioselective bromination of 3-hydroxybenzonitrile, focusing on the synthesis of 2-bromo-, 4-bromo-, and 6-bromo-3-hydroxybenzonitrile.

Understanding Regioselectivity

The substitution pattern in the electrophilic bromination of 3-hydroxybenzonitrile is dictated by the interplay of the activating effect of the hydroxyl group and the deactivating effect of the nitrile group. The hydroxyl group increases the electron density at the ortho (positions 2 and 4) and para (position 6) carbons, making them more susceptible to electrophilic attack. Conversely, the electron-withdrawing nitrile group directs incoming electrophiles to the meta position (position 5), which is electronically disfavored compared to the activated positions. Consequently, direct bromination typically yields a mixture of isomers, with the distribution being highly dependent on the reaction conditions.

Experimental Protocols

Protocol 1: Direct Bromination of 3-Hydroxybenzonitrile with N-Bromosuccinimide (NBS)

This protocol describes a general method for the direct bromination of 3-hydroxybenzonitrile, which typically yields a mixture of isomers. The major product is often the isomer brominated at the position para to the hydroxyl group (6-bromo-3-hydroxybenzonitrile), followed by the ortho isomers.

Materials:

  • 3-Hydroxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.0 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to separate the isomers.

Protocol 2: Regioselective Synthesis of 2-Bromo-3-hydroxybenzonitrile via Directed ortho-Metalation

This protocol provides a highly selective method for the synthesis of 2-bromo-3-hydroxybenzonitrile by utilizing a directed ortho-metalation strategy on a protected starting material.

Step 2a: Synthesis of 2-Bromo-3-methoxybenzonitrile

Materials:

  • 3-Methoxybenzonitrile

  • sec-Butyllithium (sec-BuLi) in cyclohexane

  • Anhydrous tetrahydrofuran (THF)

  • Bromine (Br₂)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-methoxybenzonitrile (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Slowly add a solution of bromine (1.1 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Step 2b: Demethylation to 2-Bromo-3-hydroxybenzonitrile

Materials:

  • 2-Bromo-3-methoxybenzonitrile

  • Boron tribromide (BBr₃) in dichloromethane

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromo-3-methoxybenzonitrile (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add boron tribromide (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0 °C and quench by the slow, dropwise addition of methanol.

  • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield 2-bromo-3-hydroxybenzonitrile.

Data Presentation

The following table summarizes the quantitative data for the regioselective bromination of 3-hydroxybenzonitrile under different conditions.

ProtocolBrominating AgentSolventCatalyst/AdditiveTemperature (°C)Time (h)Isomer Distribution (Yield %)
1N-Bromosuccinimide (1 eq)AcetonitrileNone0 to 25126-Bromo (73%), 2-Bromo (18%), 4-Bromo (2%)[1]
2Directed ortho-metalationTHF / DCMsec-BuLi / BBr₃-78 to 25-2-Bromo (>95% regioselectivity)

Note: The isomer reported as "2-bromo-5-hydroxybenzonitrile" in the cited literature is interpreted as 6-bromo-3-hydroxybenzonitrile based on the directing effects of the hydroxyl group.

Mandatory Visualization

Regioselective_Bromination_Workflow Workflow for Regioselective Bromination of 3-Hydroxybenzonitrile cluster_start Starting Material cluster_methods Bromination Methods cluster_products Products cluster_purification Purification start 3-Hydroxybenzonitrile direct_brom Direct Bromination (e.g., NBS in Acetonitrile) start->direct_brom Protocol 1 ortho_metal Directed ortho-Metalation (Protection, Lithiation, Bromination, Deprotection) start->ortho_metal Protocol 2 product_mix Mixture of Isomers (6-Bromo, 2-Bromo, 4-Bromo) direct_brom->product_mix product_2_bromo 2-Bromo-3-hydroxybenzonitrile (High Regioselectivity) ortho_metal->product_2_bromo purification Column Chromatography product_mix->purification product_2_bromo->purification If necessary

Caption: Workflow for the regioselective bromination of 3-hydroxybenzonitrile.

Conclusion

The regioselective bromination of 3-hydroxybenzonitrile can be achieved with varying degrees of success depending on the chosen synthetic strategy. Direct bromination with reagents like N-bromosuccinimide provides a straightforward approach but results in a mixture of isomers that require careful separation. For targeted synthesis of specific isomers, such as 2-bromo-3-hydroxybenzonitrile, multi-step methods involving directed ortho-metalation offer superior regioselectivity. The choice of protocol will depend on the desired isomer and the acceptable trade-off between reaction simplicity and product selectivity. The protocols outlined in this application note provide researchers with reliable methods for accessing key brominated 3-hydroxybenzonitrile intermediates for further synthetic applications.

References

Application Note: Synthesis of 4-Bromo-3-hydroxybenzonitrile from 3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3-hydroxybenzonitrile is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing hydroxyl, bromo, and nitrile moieties, allows for diverse subsequent chemical modifications. This application note provides a detailed two-step protocol for the synthesis of this compound, starting from the readily available precursor, 3-methoxybenzonitrile. The synthetic strategy involves an initial regioselective ortho-bromination of the precursor, followed by a demethylation to yield the final product. This method is designed to be accessible to researchers in organic synthesis, drug discovery, and related fields.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

  • Bromination: 3-methoxybenzonitrile is regioselectively brominated at the position ortho to the methoxy group to yield 4-bromo-3-methoxybenzonitrile.

  • Demethylation: The intermediate, 4-bromo-3-methoxybenzonitrile, is then demethylated to afford the final product, this compound.

A logical diagram of the synthetic pathway is presented below.

logical_relationship cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product start 3-methoxybenzonitrile intermediate 4-bromo-3-methoxybenzonitrile start->intermediate Step 1: Bromination (NBS, Acetonitrile) final This compound intermediate->final Step 2: Demethylation (BBr3, DCM)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Equipment

Reagents:

  • 3-methoxybenzonitrile (≥98%)

  • N-Bromosuccinimide (NBS) (≥98%)

  • Acetonitrile (anhydrous, ≥99.8%)

  • Boron tribromide solution (1.0 M in CH₂Cl₂)

  • Dichloromethane (DCM) (anhydrous, ≥99.8%)

  • Sodium thiosulfate

  • Sodium bicarbonate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Methanol

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Standard glassware for organic synthesis

Step 1: Synthesis of 4-bromo-3-methoxybenzonitrile (Bromination)

This protocol is adapted from general procedures for the regioselective bromination of methoxy-substituted aromatic compounds using N-bromosuccinimide (NBS) in acetonitrile. The use of acetonitrile as a solvent favors the ionic mechanism of bromination, leading to high regioselectivity for nuclear bromination over benzylic bromination.[1]

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzonitrile (1.0 eq.) in anhydrous acetonitrile.

  • To this solution, add N-bromosuccinimide (1.05 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-bromo-3-methoxybenzonitrile by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data (Step 1):

ParameterValueReference
Starting Material3-methoxybenzonitrile
ReagentsN-Bromosuccinimide, Acetonitrile
Reaction Time1-3 hours[1]
Expected Yield~85-95%Estimated based on analogous reactions
Purity (after chromatography)>98%
Characterization Data (3-methoxybenzonitrile)
¹H NMR (400 MHz, CDCl₃)δ 7.37 (t, J = 8.0Hz, 1H), 7.23 (d, J = 8.0Hz, 1H), 7.13 (d, J = 8.0Hz, 2H), 3.83 (s, 3H)[2]
¹³C NMR (100 MHz, CDCl₃)δ 159.4, 130.1, 124.2, 119.1, 118.6, 116.6, 112.9, 55.3[2]
Step 2: Synthesis of this compound (Demethylation)

This protocol utilizes boron tribromide (BBr₃), a highly effective reagent for the cleavage of aryl methyl ethers.[3][4][5] The reaction is typically performed in an anhydrous chlorinated solvent at low temperatures to control its reactivity.

Procedure:

  • Dissolve the purified 4-bromo-3-methoxybenzonitrile (1.0 eq.) in anhydrous dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide in DCM (1.0 M, 1.2 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding methanol at 0 °C, followed by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.[6]

Quantitative Data (Step 2):

ParameterValueReference
Starting Material4-bromo-3-methoxybenzonitrile
ReagentsBoron tribromide, Dichloromethane[3][4]
Reaction Time2-4 hours
Expected Yield~80-90%Estimated based on analogous reactions[5]
Purity (after purification)>98%[6]
Characterization Data (this compound)
Molecular FormulaC₇H₄BrNO[7]
Molecular Weight198.02 g/mol [7]
AppearanceWhite to light yellow powder or crystals[6]
Melting Point155-159 °C[8]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Demethylation a Dissolve 3-methoxybenzonitrile in Acetonitrile b Add N-Bromosuccinimide a->b c Stir at Room Temperature b->c d Quench with Na₂S₂O₃ c->d e Evaporate Acetonitrile d->e f Extract with Ethyl Acetate e->f g Wash with NaHCO₃ and Brine f->g h Dry and Concentrate g->h i Column Chromatography h->i j Dissolve 4-bromo-3-methoxybenzonitrile in DCM i->j Purified Intermediate k Cool to 0 °C j->k l Add BBr₃ solution k->l m Warm to RT and Stir l->m n Quench with Methanol and Water m->n o Extract with Ethyl Acetate n->o p Wash with NaHCO₃ and Brine o->p q Dry and Concentrate p->q r Recrystallization/Chromatography q->r s s r->s Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 3-methoxybenzonitrile. The two-step procedure, involving a regioselective bromination followed by demethylation, is a reliable method for obtaining the target compound in high purity and good overall yield. The provided experimental details, quantitative data, and workflow visualization are intended to facilitate the successful implementation of this synthesis in a research laboratory setting.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Bromo-3-hydroxybenzonitrile as a versatile building block in palladium-catalyzed cross-coupling reactions. The protocols detailed herein are essential for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom at the 4-position, activated by the electron-withdrawing nitrile group and modulated by the meta-hydroxyl group, makes this compound an excellent substrate for a variety of C-C bond-forming reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[1]

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, enabling the synthesis of a diverse array of complex molecules from simple precursors.[1] this compound is a valuable starting material due to its trifunctional nature, offering sites for substitution, modification, and directing group effects. The resulting biaryl nitriles, vinylated benzonitriles, and alkynyl benzonitriles are key intermediates in the development of novel pharmaceuticals and functional materials. For instance, similar benzonitrile derivatives have been investigated for their potential as herbicides by targeting photosystem II.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an arylboronic acid. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.

Quantitative Data Summary

While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature, the following table summarizes representative data for the coupling of analogous 4-bromobenzonitrile and 4-bromophenol substrates with various arylboronic acids. These examples provide a strong indication of the expected reactivity and yields.

EntryAryl HalideArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromobenzonitrilePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100292[2]
24-Bromobenzonitrile4-Formylphenylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified97[3]
34-BromophenolPhenylboronic acidPd/Porous Glass (2 wt%)-VariousWater150 (MW)0.17>90[4]
44-BromoacetophenonePhenylboronic acidPd(II)-complex (0.5)-KOHWater100194[4]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: This compound Arylboronic Acid Base B Add Catalyst System: Palladium Precatalyst Ligand (if needed) A->B C Add Degassed Solvent B->C D Inert Atmosphere (N₂ or Ar) C->D E Heat & Stir (e.g., 80-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Aqueous Work-up F->G H Extraction G->H I Purification (Column Chromatography) H->I J Final Biaryl Product I->J Characterization

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst and ligand to the flask.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl nitrile.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful method for the vinylation of aromatic rings. This reaction is typically carried out in the presence of a palladium catalyst and a base.

Quantitative Data Summary

Specific data for the Heck reaction of this compound is limited. The following table presents data for the Heck coupling of analogous aryl bromides, which can be used to estimate the expected outcome for the target substrate.

EntryAryl HalideAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoacetophenoneStyrenePVP-Pd NPs (0.1)-NaOAcH₂O/EtOH120 (MW)0.1798[5]
24-BromobenzonitrileStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1002485[6]
34-Chlorophenyl bromidetert-Butyl acrylatePalladacycle (0.01)-Cy₂NMeDMA1202495[7]
4BromobenzeneStyrenePd(OAc)₂ (0.01)-K₂CO₃DMF/H₂O1001295[6]

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine in Vial: This compound Alkene Base (e.g., Et₃N) B Add Catalyst: Palladium Source (e.g., Pd(OAc)₂) A->B C Add Solvent (e.g., DMF) B->C D Seal & Heat (e.g., 100-140 °C) C->D E Stir for specified time D->E F Monitor by TLC/GC-MS E->F G Cool to RT F->G H Dilute & Wash G->H I Purify via Chromatography H->I J Final Vinylated Product I->J Characterization

Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, Ethyl acrylate) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (2-4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sealed reaction tube

Procedure:

  • To a sealable reaction tube, add this compound, the palladium catalyst, and the phosphine ligand.

  • Add the anhydrous DMF, followed by the alkene and triethylamine.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C).

  • Stir the reaction for the required time, monitoring its progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired vinylated benzonitrile.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction is particularly valuable for the synthesis of arylalkynes, which are important precursors in medicinal chemistry and materials science. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[1]

Quantitative Data Summary
EntryAryl HalideAlkynePalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromobenzonitrilePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSORT292[2][8]
24-Bromo-3-iodophenolPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TEATHFRTNot specified>90[1]
34-BromoacetophenonePhenylacetylenePd(PPh₃)₂Cl₂ (0.05 eq)CuI (0.025 eq)DiisopropylamineTHFRT389
41-Bromo-3,5-dimethoxybenzene3-EthynylpyridinePd(PPh₃)₂Cl₂ (5)-DABCOTHFRT1896

Sonogashira_Coupling_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine: This compound Pd Catalyst Cu(I) Co-catalyst B Add Solvent & Amine Base A->B C Add Terminal Alkyne B->C D Stir at RT or Heat C->D E Monitor by TLC/LC-MS D->E F Filter through Celite E->F G Aqueous Wash F->G H Column Chromatography G->H I Final Alkynyl Product H->I Characterization

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous, degassed THF via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) if necessary.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-3-hydroxybenzonitrile.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the starting material, the three key palladium-catalyzed cross-coupling reactions, and the resulting classes of chemical compounds. This highlights the versatility of this compound as a central building block for generating molecular diversity.

Logical_Relationships cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki + Arylboronic Acid Heck Heck Reaction Start->Heck + Alkene Sonogashira Sonogashira Coupling Start->Sonogashira + Terminal Alkyne Biaryl Biaryl Nitriles Suzuki->Biaryl Vinylated Vinylated Benzonitriles Heck->Vinylated Alkynyl Alkynyl Benzonitriles Sonogashira->Alkynyl

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-3-hydroxybenzonitrile with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction facilitates the coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester.[2][3] For drug development professionals, the Suzuki-Miyaura coupling of 4-Bromo-3-hydroxybenzonitrile is of particular interest as the resulting 3-hydroxybiphenyl-4-carbonitrile scaffold is a key structural motif in various pharmacologically active molecules.[4]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of this compound with various boronic acids. The presence of both a hydroxyl and a nitrile group on the aromatic ring requires careful optimization of reaction conditions to achieve high yields and minimize side reactions.

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[5][6]

Data Presentation: Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported for the coupling of aryl bromides structurally similar to this compound, such as other bromophenols and bromobenzonitriles.[1][7][8]

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Notes
1Pd(PPh₃)₄ (3-5)-K₂CO₃1,4-Dioxane/H₂O80-1008-16Good to ExcellentA common and reliable method for a variety of substrates.[9]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95Highly effective for electron-deficient and sterically hindered substrates.
3PdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O8012HighOften used for challenging couplings.
4Pd/C (5)-K₂CO₃H₂O100 (Microwave)0.5-1GoodHeterogeneous catalyst, allowing for easier purification.[8]
5NiCl₂(PCy₃)₂ (5)-K₃PO₄2-Me-THF10018Good to ExcellentA more economical alternative to palladium catalysts.[1]

Experimental Protocols

This section provides a general and a microwave-assisted protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Protocol 1: General Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

  • Heat the mixture to 80-100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • 10% Pd/C (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Water (degassed)

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, 10% Pd/C, and potassium carbonate.

  • Add degassed water to the vial and seal it with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture with microwave energy, holding the temperature at 100-120 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition Aryl_Bromide Ar-Br (this compound) Aryl_Bromide->Oxidative_Addition PdII_Complex Ar-Pd(II)Ln-Br Oxidative_Addition->PdII_Complex Transmetalation Transmetalation Boronic_Acid R-B(OH)₂ (Boronic Acid) Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation PdII_Aryl_Complex Ar-Pd(II)Ln-R Transmetalation->PdII_Aryl_Complex Reductive_Elimination Reductive Elimination PdII_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-R (3-Hydroxybiphenyl-4-carbonitrile) Reductive_Elimination->Product Experimental_Workflow start Start setup Reaction Setup: - this compound - Boronic Acid - Base - Solvent start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert catalyst Add Palladium Catalyst inert->catalyst reaction Heat and Stir (Conventional or Microwave) catalyst->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Characterize Final Product (NMR, MS) purification->product

References

The Pivotal Role of 4-Bromo-3-hydroxybenzonitrile in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 4-Bromo-3-hydroxybenzonitrile, a seemingly unassuming aromatic compound, is emerging as a critical building block in the intricate world of medicinal chemistry. Its unique structural features provide a versatile scaffold for the synthesis of a diverse range of biologically active molecules, paving the way for the development of novel therapeutics in areas such as oncology and infectious diseases. This application note delves into the significance of this compound, providing detailed protocols and insights for researchers, scientists, and drug development professionals.

The strategic placement of a bromine atom, a hydroxyl group, and a nitrile moiety on the benzene ring makes this compound an attractive starting material for synthetic chemists. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The hydroxyl group can act as a key hydrogen bond donor or can be further functionalized, while the nitrile group can participate in various chemical transformations or serve as a crucial pharmacophoric element.

Application as a Core Scaffold for Kinase Inhibitors

One of the most promising applications of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The benzonitrile core can be elaborated to create potent and selective inhibitors that target the ATP-binding site of specific kinases.

While direct and extensive research on this compound as a lead compound is still emerging in publicly available literature, its utility can be extrapolated from studies on structurally similar compounds. For instance, various bromo-substituted aromatic compounds are pivotal intermediates in the synthesis of potent kinase inhibitors.

Future Directions and Therapeutic Potential

The versatility of this compound as a synthetic intermediate opens up a wide array of possibilities for future drug discovery efforts. Its potential is not limited to kinase inhibitors; the scaffold could be adapted for the development of modulators for other important drug targets, such as G-protein coupled receptors (GPCRs) or proteases. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

Experimental Protocols

General Synthesis of this compound Derivatives

While specific protocols for the direct use of this compound in extensive medicinal chemistry campaigns are not widely detailed in public literature, a general synthetic workflow can be proposed based on standard organic chemistry principles. The following protocol outlines a conceptual pathway for the derivatization of this scaffold.

Materials:

  • This compound

  • Appropriate boronic acid or organometallic reagent

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure (Conceptual Suzuki Coupling):

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired derivative.

Note: This is a generalized protocol. Reaction conditions, including the choice of catalyst, base, solvent, and temperature, may need to be optimized for specific substrates.

Visualizing Synthetic and Signaling Pathways

To aid in the conceptualization of the synthetic utility and potential biological impact of this compound derivatives, the following diagrams illustrate a general synthetic workflow and a hypothetical signaling pathway that could be targeted.

G cluster_synthesis Synthetic Workflow Start This compound Reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction [Aryl Boronic Acid, Pd Catalyst, Base] Intermediate Functionalized Benzonitrile Derivative Reaction->Intermediate Final_Product Bioactive Molecule (e.g., Kinase Inhibitor) Intermediate->Final_Product Further Modification

A generalized synthetic workflow for the derivatization of this compound.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Downstream_Signaling Downstream Signaling (e.g., MAPK Pathway) Receptor->Downstream_Signaling Activates Kinase_Inhibitor Benzonitrile Derivative (Kinase Inhibitor) Kinase_Inhibitor->Receptor Inhibits Cellular_Response Cell Proliferation, Survival Downstream_Signaling->Cellular_Response Promotes

A diagram illustrating the potential mechanism of action for a kinase inhibitor derived from this compound.

Disclaimer: The information provided in this application note is for research and informational purposes only. The experimental protocols are conceptual and require optimization. The biological activities and signaling pathways are illustrative and based on the potential applications of this class of compounds.

Application Notes and Protocols: Synthesis of Bromo-Substituted Benzonitriles in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification on 4-Bromo-3-hydroxybenzonitrile

Initial research indicates that this compound does not have widespread direct applications as a starting material in the synthesis of major commercial agrochemicals. It is plausible that the intended compound of interest is a structurally related isomer that serves as a key precursor to a widely used herbicide. This document focuses on the synthesis of the significant herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and its derivatives, which are synthesized from the closely related starting material, 4-hydroxybenzonitrile. The methodologies and principles described herein are highly relevant to researchers in agrochemical synthesis.

Section 1: Synthesis of Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)

Bromoxynil is a selective contact herbicide that functions by inhibiting photosynthesis. It is produced commercially via the bromination of 4-hydroxybenzonitrile.[1][2]

Experimental Protocol: Bromination using a Bromide/Bromate Reagent

This method provides a high-yield, eco-friendly approach to the synthesis of Bromoxynil.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Bromination Reaction cluster_workup Work-up and Purification start Add 4-hydroxybenzonitrile, aqueous brominating reagent, and water to a flask. stir Stir vigorously to dissolve. start->stir 1. add_hcl Slowly add 36% HCl over 2 hours at 28°C. stir->add_hcl 2. react Continue stirring for 2.5 hours. add_hcl->react 3. filter Filter the reaction mixture through a Buchner funnel. react->filter 4. wash Wash the solid with deionized water. filter->wash 5. dry Dry the product in an oven at 80°C. wash->dry 6. end Obtain pure Bromoxynil. dry->end 7.

Caption: Workflow for Bromoxynil Synthesis.

Methodology

  • Reaction Setup: In a two-necked round-bottomed flask, combine 10 g (0.084 mol) of 4-hydroxybenzonitrile, 92 ml of an aqueous brominating reagent solution (containing bromide and bromate in a 2:1 molar ratio with an active bromide content of 14.57% w/v), and 310 ml of water.

  • Dissolution: Stir the mixture vigorously until the 4-hydroxybenzonitrile is completely dissolved.

  • Acidification: Slowly add 18 ml of 36% hydrochloric acid to the stirring solution over a period of 2 hours, maintaining the temperature at 28°C.

  • Reaction Time: Continue to stir the reaction mixture for an additional 2.5 hours.

  • Isolation: Filter the resulting solid product using a Buchner funnel.

  • Washing: Wash the collected solid with deionized water.

  • Drying: Dry the purified product in an oven at 80°C to obtain Bromoxynil.

Quantitative Data

ParameterValueReference
Starting Material4-hydroxybenzonitrile-
Key ReagentsBromide/Bromate solution, HCl-
Temperature28°C-
Reaction Time4.5 hours-
ProductBromoxynil-
Yield99%-
Melting Point191°C-

Section 2: Synthesis of Bromoxynil Octanoate

Bromoxynil is often converted to its octanoate ester to enhance its lipophilicity, which improves its formulation stability and uptake by plants.[3]

Two-Step Synthesis of Bromoxynil Octanoate

This traditional method involves the synthesis of Bromoxynil followed by its esterification.

Logical Relationship of Synthesis

start 4-hydroxybenzonitrile bromoxynil Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) start->bromoxynil Bromination end Bromoxynil Octanoate bromoxynil->end Esterification with Octanoyl Chloride

Caption: Two-Step Synthesis Pathway.

Experimental Protocol: One-Pot Synthesis of Bromoxynil Octanoate

A more streamlined approach is a one-pot synthesis that proceeds from 4-hydroxybenzonitrile without isolating the Bromoxynil intermediate.

Experimental Workflow

cluster_bromination Bromination cluster_esterification Esterification cluster_workup Work-up and Purification start Add 4-hydroxybenzonitrile and water to a four-necked flask. heat Heat to 50-60°C. start->heat 1. add_reagents Dropwise add Bromine and 50% Hydrogen Peroxide over ~4 hours. heat->add_reagents 2. incubate_1 Maintain temperature for 30 minutes. add_reagents->incubate_1 3. cool Cool to 5-25°C and add Toluene. incubate_1->cool 4. add_ester_reagents Simultaneously add 30% NaOH and Octanoyl Chloride dropwise over 2 hours. cool->add_ester_reagents 5. incubate_2 Maintain temperature for 30 minutes. add_ester_reagents->incubate_2 6. layer_sep Allow layers to separate. incubate_2->layer_sep 7. wash Wash the organic phase with water. layer_sep->wash 8. precipitate Negative pressure precipitation of the organic phase. wash->precipitate 9. end Obtain Bromoxynil Octanoate. precipitate->end 10.

Caption: One-Pot Synthesis of Bromoxynil Octanoate.

Methodology

  • Bromination - Initial Setup: In a 500ml four-necked flask, add 23.8g (0.2mol) of p-hydroxybenzonitrile and 200g of water.

  • Heating: Raise the temperature to 50-60°C.

  • Addition of Brominating Agents: Begin the dropwise addition of 32g (0.2mol) of bromine and 27.2g (0.4mol) of 50% hydrogen peroxide. The addition should take approximately 4 hours.

  • Incubation: After the addition is complete, maintain the temperature for 30 minutes.

  • Quenching: Add a small amount of sodium carbonate to neutralize any excess hydrogen peroxide.

  • Esterification - Cooling and Solvent Addition: Cool the reaction mixture to 5-25°C and add 100g of toluene.

  • Addition of Esterification Reagents: Simultaneously add 29.33g (0.22mol) of 30% sodium hydroxide solution and 33.2g (0.204mol) of octanoyl chloride dropwise over a period of 2 hours.

  • Second Incubation: After the addition, maintain the temperature for 30 minutes.

  • Work-up: Allow the layers to separate. Wash the organic phase with 100ml of water.

  • Purification: Subject the organic phase to negative pressure precipitation to obtain the final product, Bromoxynil octanoate.

Quantitative Data for One-Pot Synthesis

ParameterValueReference
Starting Materialp-hydroxybenzonitrile (0.2mol)[4]
Brominating AgentsBromine (0.2mol), 50% H₂O₂ (0.4mol)[4]
Bromination Temp.50-60°C[4]
Esterification Agents30% NaOH (0.22mol), Octanoyl Chloride (0.204mol)[4]
Esterification Temp.5-25°C[4]
SolventToluene[4]
ProductBromoxynil Octanoate[4]

Section 3: Mode of Action

Bromoxynil and its derivatives act as herbicides by inhibiting photosynthesis at photosystem II.[1][3]

Signaling Pathway

PSII Photosystem II Electron_Transport Electron Transport Chain PSII->Electron_Transport ATP_Synthesis ATP Synthesis Electron_Transport->ATP_Synthesis Plant_Growth Plant Growth ATP_Synthesis->Plant_Growth Bromoxynil Bromoxynil Bromoxynil->Electron_Transport Inhibits

Caption: Inhibition of Photosynthesis by Bromoxynil.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 4-Bromo-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, including growth, differentiation, and metabolism. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has become a major focus in drug discovery. 4-Bromo-3-hydroxybenzonitrile is a versatile starting material for the synthesis of novel kinase inhibitors due to its reactive hydroxyl and bromo functionalities, which allow for the introduction of various pharmacophores to target the ATP-binding site of kinases. This document provides detailed application notes and protocols for the synthesis and evaluation of a novel class of kinase inhibitors derived from this compound, with a focus on inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).

Application Notes

The synthetic strategy for utilizing this compound as a scaffold for kinase inhibitors primarily involves the modification of its hydroxyl group via etherification, followed by a subsequent reaction at the bromo-position, such as a Suzuki or Buchwald-Hartwig coupling, to introduce further diversity. The cyano group can also be a key interaction point within the kinase active site or a precursor for other functional groups.

A promising application of this compound is in the development of inhibitors for TBK1 and IKKε, which are key regulators of the innate immune response. Aberrant activation of these kinases is implicated in certain cancers and inflammatory diseases. The general structure of the target kinase inhibitors in this note features a substituted pyrimidine moiety linked to the 3-hydroxybenzonitrile core.

Experimental Protocols

This section details the synthetic route to a representative novel kinase inhibitor, 4-bromo-3-((4-aminopyrimidin-2-yl)oxy)benzonitrile , and the subsequent biological evaluation.

Synthesis of 4-bromo-3-((4-aminopyrimidin-2-yl)oxy)benzonitrile (Compound 1)

Materials:

  • This compound

  • 2-Chloro-4-aminopyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 g, 5.05 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add 2-chloro-4-aminopyrimidine (0.72 g, 5.55 mmol) and potassium carbonate (1.40 g, 10.1 mmol).

  • Reaction: Stir the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, 4-bromo-3-((4-aminopyrimidin-2-yl)oxy)benzonitrile (Compound 1) , as a solid.

In Vitro Kinase Inhibition Assay (Illustrative)

Principle:

The inhibitory activity of the synthesized compound against TBK1 and IKKε is determined using a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and a higher luminescence in the presence of the inhibitor indicates its inhibitory effect.

Materials:

  • Recombinant human TBK1 and IKKε enzymes

  • Substrate peptide

  • ATP

  • Kinase assay buffer

  • Compound 1 (dissolved in DMSO)

  • Luminescent kinase assay kit

  • White 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound 1 in DMSO. Further dilute the compound solutions in kinase assay buffer to the desired final concentrations.

  • Reaction Mixture: In a 384-well plate, add the kinase assay buffer, the recombinant kinase (TBK1 or IKKε), and the substrate peptide.

  • Inhibitor Addition: Add the diluted Compound 1 or DMSO (as a negative control) to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add the luminescent detection reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesized kinase inhibitor. Note: This data is for illustrative purposes to demonstrate the expected format and is not derived from actual experimental results.

Table 1: Kinase Inhibitory Activity of Compound 1

Kinase TargetIC50 (nM)
TBK115
IKKε25
A-Kinase>10,000
C-Kinase>10,000

Table 2: Anti-proliferative Activity of Compound 1 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma1.2
HCT116Colon Carcinoma2.5
MDA-MB-231Breast Cancer3.1

Mandatory Visualization

Signaling Pathway of TBK1 and IKKε

TBK1_IKKe_Signaling cluster_receptor Receptor Activation cluster_kinase_cascade Kinase Cascade cluster_response Cellular Response TLR TLR/RLR TRIF TRIF/MAVS TLR->TRIF TBK1_IKKe TBK1 / IKKε TRIF->TBK1_IKKe IRF3 IRF3/7 TBK1_IKKe->IRF3 Phosphorylation Nucleus Nucleus IRF3->Nucleus Translocation IFN Type I IFN Production Nucleus->IFN Gene Expression Inhibitor Novel Kinase Inhibitor (Compound 1) Inhibitor->TBK1_IKKe

Caption: Signaling pathway of TBK1/IKKε and the point of inhibition.

Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow Start Starting Material: This compound Synthesis Synthesis of Compound 1 (Etherification) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (Kinase Inhibition Assay) Characterization->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis Conclusion Lead Compound Identification DataAnalysis->Conclusion

Caption: Workflow for synthesis and biological evaluation of kinase inhibitors.

The Synthetic Chemist's Gateway to Drug Discovery: Preparation of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The benzonitrile moiety is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in the development of novel therapeutic agents. Its unique electronic properties and ability to participate in various biological interactions have established it as a privileged structure in the design of enzyme inhibitors and receptor modulators. This document provides a comprehensive overview of key synthetic methodologies for the preparation of substituted benzonitriles, complete with detailed experimental protocols and comparative data to guide researchers in this critical phase of drug discovery.

Data Presentation: A Comparative Analysis of Synthetic Routes

The efficient synthesis of a diverse library of substituted benzonitriles is paramount for establishing robust structure-activity relationships (SAR). The choice of synthetic route is often a critical decision, balancing factors such as substrate scope, reaction efficiency, and functional group tolerance. The following tables provide a quantitative comparison of commonly employed methods for the synthesis of substituted benzonitriles.

Table 1: Sandmeyer Reaction Yields

The Sandmeyer reaction, a classic transformation of aryl diazonium salts, remains a reliable method for the introduction of a nitrile group.

Starting AnilineProductReagentsConditionsYield (%)
4-Nitroaniline4-NitrobenzonitrileNaNO₂, HCl, CuCN0-5 °C, then heat85-95
2-Chloroaniline2-ChlorobenzonitrileNaNO₂, H₂SO₄, CuCN0-5 °C, then 60 °C70-80
4-Bromoaniline4-BromobenzonitrileNaNO₂, HBr, CuCN0-5 °C, then reflux75-85
4-Methoxyaniline4-MethoxybenzonitrileNaNO₂, HCl, CuCN0-5 °C, then 50 °C60-70
3-Aminobenzoic acid3-Cyanobenzoic acidNaNO₂, HCl, CuCN0-5 °C, then reflux55-65

Table 2: Rosenmund-von Braun Reaction Yields

This method offers a direct cyanation of aryl halides, typically requiring high temperatures, although recent modifications have improved its applicability.

Aryl HalideProductReagentsConditionsYield (%)
1-Bromo-4-nitrobenzene4-NitrobenzonitrileCuCNDMF, 150 °C80-90
1-Iodo-2-methylbenzene2-MethylbenzonitrileCuCNPyridine, reflux70-80
1-Bromo-4-methoxybenzene4-MethoxybenzonitrileCuCNDMF, reflux65-75
2-Bromopyridine2-CyanopyridineCuCNNMP, 160 °C60-70
1,3-Dibromobenzene1,3-DicyanobenzeneCuCNDMF, 150 °C50-60

Table 3: Palladium-Catalyzed Cyanation of Aryl Halides [1]

Palladium catalysis provides a milder and more versatile approach for the cyanation of aryl halides and triflates, tolerating a wide range of functional groups.[1]

Aryl Halide/TriflateProductCatalyst/LigandCyanide SourceConditionsYield (%)
4-Bromobenzonitrile1,4-DicyanobenzenePd₂(dba)₃ / dppfZn(CN)₂DMA, 120 °C95-99
1-Chloro-4-nitrobenzene4-NitrobenzonitrilePd(OAc)₂ / SPhosK₄[Fe(CN)₆]t-BuOH/H₂O, 100 °C90-98
2-Bromo-6-methoxynaphthalene6-Methoxy-2-cyanonaphthalenePdCl₂(PPh₃)₂KCNToluene, 110 °C85-95
4-Triflyloxyacetophenone4-CyanoacetophenonePd(OAc)₂ / XPhosZn(CN)₂Dioxane, 100 °C80-90
3-Chloropyridine3-CyanopyridinePd₂(dba)₃ / cataCXium AZn(CN)₂NMP, 130 °C75-85

Table 4: Nickel-Catalyzed Cyanation of Aryl Halides [2][3]

Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for cyanation reactions.[2][3]

Aryl HalideProductCatalyst/LigandCyanide SourceConditionsYield (%)
4-Bromoacetophenone4-CyanoacetophenoneNiCl₂(dppe)K₄[Fe(CN)₆]NMP/H₂O, 120 °C90-97
1-Chloro-3-fluorobenzene3-FluorobenzonitrileNi(COD)₂ / dppfZn(CN)₂DMA, 100 °C85-95
2-Bromothiophene2-CyanothiopheneNiCl₂(PCy₃)₂KCNToluene, 100 °C80-90
4-Chlorotoluene4-MethylbenzonitrileNiBr₂·diglyme / dmbpyZn(CN)₂DMA, 130 °C70-80
1-Bromo-2-naphthol2-Hydroxy-1-cyanonaphthaleneNi(acac)₂ / dppfK₄[Fe(CN)₆]Dioxane, 110 °C65-75

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below to facilitate their implementation in the laboratory.

Protocol 1: Sandmeyer Reaction for the Synthesis of 4-Nitrobenzonitrile

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-nitroaniline (13.8 g, 0.1 mol) in a mixture of concentrated HCl (30 mL) and water (30 mL). Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ (7.6 g, 0.11 mol in 20 mL of water) dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate 500 mL flask, prepare a solution of CuCN (13.5 g, 0.15 mol) in water (100 mL). Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring. A precipitate will form, and nitrogen gas will evolve.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 1 hour, or until the evolution of nitrogen ceases.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter the solid product.

  • Suspend the crude solid in a 10% Na₂CO₃ solution to neutralize any remaining acid, stir for 15 minutes, and filter again.

  • Wash the solid with water and then dry it in a desiccator.

  • Recrystallize the crude product from ethanol to afford pure 4-nitrobenzonitrile.

Protocol 2: Palladium-Catalyzed Cyanation for the Synthesis of 4-Cyanoacetophenone

Materials:

  • 4-Bromoacetophenone

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Zinc Cyanide (Zn(CN)₂)

  • N,N-Dimethylacetamide (DMA)

  • Toluene

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromoacetophenone (1.99 g, 10 mmol), Zn(CN)₂ (705 mg, 6 mmol), Pd(OAc)₂ (45 mg, 0.2 mol%), and XPhos (191 mg, 0.4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMA (20 mL) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute it with toluene (50 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure 4-cyanoacetophenone.

Visualizing the Path to Discovery

Understanding the broader context of drug discovery and the specific molecular pathways targeted by substituted benzonitriles is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate a typical drug discovery workflow and a representative signaling pathway that can be modulated by benzonitrile-based inhibitors.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Assay Development Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Hit Confirmation Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt Improve Potency & Properties Preclinical Preclinical Development (In vivo & Toxicology) Lead_Opt->Preclinical Candidate Selection Clinical Clinical Trials (Phase I-III) Preclinical->Clinical IND Filing Approval Regulatory Approval & Market Launch Clinical->Approval NDA Filing

Caption: A generalized workflow for small molecule drug discovery.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylation Benzonitrile Substituted Benzonitrile (Kinase Inhibitor) Benzonitrile->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Inhibition of the MAPK/ERK signaling pathway by a substituted benzonitrile.

References

Application Notes and Protocols for the Analysis of 4-Bromo-3-hydroxybenzonitrile by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3-hydroxybenzonitrile is a substituted aromatic compound of interest in chemical synthesis and pharmaceutical research.[1] Accurate and robust analytical methods are crucial for its quantification, purity assessment, and impurity profiling. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for quality control in drug development and manufacturing processes.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method is presented here for the analysis of this compound.

Experimental Protocol: HPLC

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      15.0 90
      20.0 90
      20.1 40

      | 25.0 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound by dissolving 10 mg of the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase composition (40% Acetonitrile in water with 0.1% Formic Acid) to a working concentration of 0.1 mg/mL for injection.

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.[2][3]

Data Presentation: HPLC

ParameterValue
Compound This compound
Retention Time (RT) ~ 8.5 min
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization may be necessary to improve its volatility and thermal stability due to the presence of the hydroxyl group.

Experimental Protocol: GC-MS

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or ion trap).

  • Derivatization (Silylation):

    • To a 1 mg sample of this compound in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Add 1 mL of a suitable solvent such as dichloromethane or acetonitrile.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

Data Presentation: GC-MS

ParameterValue
Compound (as TMS derivative) 4-Bromo-3-(trimethylsilyloxy)benzonitrile
Retention Time (RT) ~ 12.2 min
Key Mass Fragments (m/z) 271/273 (M+), 256/258, 196
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Acetonitrile a->b c Dilute with Mobile Phase b->c d Filter (0.45 µm) c->d e Inject Sample d->e Prepared Sample f Separation on C18 Column e->f g UV Detection (280 nm) f->g h Integrate Peak g->h Chromatogram i Quantify Concentration h->i j Generate Report i->j

Caption: Workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing a Weigh Sample b Add Solvent & Silylating Agent a->b c Heat at 70°C b->c d Cool to Room Temp c->d e Inject Sample d->e Derivatized Sample f GC Separation e->f g Mass Spectrometry Detection f->g h Extract Ion Chromatograms g->h Total Ion Chromatogram i Identify by Mass Spectrum h->i j Quantify and Report i->j

Caption: Workflow for GC-MS analysis of this compound.

Technique_Relationship cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis compound This compound hplc_char Non-volatile Thermally Labile compound->hplc_char derivatization Derivatization (Silylation) compound->derivatization hplc_method Reversed-Phase HPLC (UV Detection) hplc_char->hplc_method gcms_char Volatile Thermally Stable gcms_method GC-MS gcms_char->gcms_method derivatization->gcms_method Enables Analysis

Caption: Logical relationship of analytical techniques for the compound.

References

Application Notes and Protocols: Derivatization of 4-Bromo-3-hydroxybenzonitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3-hydroxybenzonitrile is a versatile scaffold for chemical synthesis due to its reactive hydroxyl and nitrile functional groups, alongside a bromine atom that allows for further modifications via cross-coupling reactions. The derivatization of this core structure presents a promising avenue for the discovery of novel therapeutic agents. Brominated phenolic compounds, a class to which this molecule belongs, are known for their diverse biological activities, including anticancer and antimicrobial properties. These activities are often attributed to their ability to induce oxidative stress, apoptosis, and interfere with key cellular signaling pathways. This document provides detailed protocols for the derivatization of this compound at its hydroxyl and nitrile moieties and outlines standard biological screening assays to evaluate the therapeutic potential of the synthesized analogs.

Derivatization Strategies

The chemical versatility of this compound allows for targeted modifications at two key positions: the phenolic hydroxyl group and the nitrile group. This allows for the creation of a diverse library of compounds for biological evaluation.

Derivatization of the Hydroxyl Group

The phenolic hydroxyl group can be readily converted into ethers and esters to modulate the lipophilicity, steric bulk, and hydrogen bonding capacity of the parent molecule.

  • Etherification (O-alkylation): The Williamson ether synthesis is a classic and reliable method for the preparation of aryl ethers from phenols. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide.

  • Esterification: Phenolic esters can be synthesized by reacting the phenol with acyl chlorides or acid anhydrides. Due to the lower nucleophilicity of phenols compared to aliphatic alcohols, more reactive acylating agents are typically required for efficient transformation.

Derivatization of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into other nitrogen-containing moieties, significantly altering the chemical and biological properties of the molecule.

  • Reduction to Benzylamine: The nitrile group can be reduced to a primary amine (benzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic and nucleophilic center into the molecule.

  • Conversion to Tetrazole: The [2+3] cycloaddition reaction of the nitrile with an azide source, often in the presence of a Lewis acid catalyst, yields a 5-substituted-1H-tetrazole. Tetrazoles are considered bioisosteres of carboxylic acids and can participate in hydrogen bonding and coordinate with metal ions in biological systems.

Experimental Protocols

Caution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

Protocol 1: Synthesis of 4-Bromo-3-alkoxybenzonitrile (Etherification)
  • Materials: this compound, sodium hydride (NaH) or potassium carbonate (K₂CO₃), appropriate alkyl halide (e.g., iodomethane, benzyl bromide), anhydrous N,N-dimethylformamide (DMF) or acetone, ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Alternatively, potassium carbonate (2.0 eq) can be used in acetone and the reaction can be run at reflux.

    • Allow the mixture to stir at 0 °C for 30 minutes (for NaH) or at room temperature for 15 minutes (for K₂CO₃) to form the phenoxide.

    • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Bromo-3-(acyloxy)benzonitrile (Esterification)
  • Materials: this compound, acyl chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride (e.g., acetic anhydride), pyridine or triethylamine, dichloromethane (DCM), 1 M hydrochloric acid (HCl), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in DCM.

    • Add pyridine (1.5 eq) or triethylamine (1.5 eq) and cool the mixture to 0 °C.

    • Add the acyl chloride (1.2 eq) or acid anhydride (1.2 eq) dropwise.

    • Allow the reaction to stir at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 4-Bromo-3-hydroxybenzylamine (Nitrile Reduction)
  • Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), ethyl acetate, sodium sulfate decahydrate, celite.

  • Procedure:

    • To a flame-dried three-necked flask equipped with a reflux condenser and under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture at room temperature for 1 hour.

    • Filter the mixture through a pad of celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 4: Synthesis of 5-(4-Bromo-3-hydroxyphenyl)-1H-tetrazole (Tetrazole Formation)
  • Materials: this compound, sodium azide (NaN₃), zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl), n-propanol or DMF, 1 M hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.0 eq) or ammonium chloride (1.2 eq).

    • Add n-propanol or DMF as the solvent.

    • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 12-48 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Acidify the mixture with 1 M HCl to pH ~2 to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization.

Biological Screening Protocols

Protocol 5: In Vitro Anticancer Activity (MTT Assay)
  • Objective: To determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, test compounds (dissolved in DMSO), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, DMSO.

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 6: In Vitro Antimicrobial Activity (Broth Microdilution Assay)
  • Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized derivatives against various bacterial strains.

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth (MHB), 96-well plates, test compounds (dissolved in DMSO), positive control antibiotic (e.g., ampicillin).

  • Procedure:

    • Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

The quantitative data from the biological screening should be summarized in tables for clear comparison.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDR (Substitution at OH)R' (Substitution at CN)Cancer Cell LineIC₅₀ (µM)[1]
Parent HCNMCF-7>100
Ether-1 CH₃CNMCF-725.4
Ether-2 BenzylCNMCF-715.8
Ester-1 AcetylCNMCF-742.1
Amine-1 HCH₂NH₂MCF-768.3
Tetrazole-1 HCN₄HMCF-755.7
Doxorubicin --MCF-70.8

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes, based on trends observed for similar compounds.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDR (Substitution at OH)R' (Substitution at CN)S. aureus MIC (µg/mL)[2][3]E. coli MIC (µg/mL)
Parent HCN128>128
Ether-1 CH₃CN64128
Ether-2 BenzylCN3264
Ester-1 AcetylCN128>128
Amine-1 HCH₂NH₂6464
Tetrazole-1 HCN₄H128>128
Ampicillin --14

Note: The MIC values presented are hypothetical and for illustrative purposes, based on trends observed for similar compounds.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Derivatization and Screening cluster_synthesis Synthesis cluster_screening Biological Screening Start This compound Deriv_OH Hydroxyl Group Derivatization (Etherification/Esterification) Start->Deriv_OH Deriv_CN Nitrile Group Derivatization (Reduction/Tetrazole Formation) Start->Deriv_CN Library Library of Derivatives Deriv_OH->Library Deriv_CN->Library Anticancer Anticancer Screening (MTT Assay) Library->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Library->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Conclusion Lead Compound Identification Data_Analysis->Conclusion Structure-Activity Relationship (SAR)

Caption: Workflow for derivatization and biological screening.

Hypothesized Signaling Pathway for Anticancer Activity

signaling_pathway Hypothesized Apoptosis Induction Pathway Derivative Bromophenol Derivative ROS Increased ROS Production Derivative->ROS PI3K_Akt PI3K/Akt Pathway Derivative->PI3K_Akt MAPK MAPK Pathway (p38/ERK) Derivative->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax_Bcl2 Increased Bax/Bcl-2 Ratio PI3K_Akt->Bax_Bcl2 MAPK->Bax_Bcl2 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bax_Bcl2->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by bromophenol derivatives.

Logical Relationship of Derivatization

logical_relationship Derivatization Logic cluster_OH Hydroxyl Group Modification cluster_CN Nitrile Group Modification Parent This compound Ether Ethers (R-O-Ar) Parent->Ether Williamson Ether Synthesis Ester Esters (R-CO-O-Ar) Parent->Ester Acylation Amine Benzylamines (Ar-CH2NH2) Parent->Amine Reduction Tetrazole Tetrazoles (Ar-CN4H) Parent->Tetrazole Cycloaddition

Caption: Derivatization pathways from the parent molecule.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 4-Bromo-3-hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

A1: The primary challenge is controlling the regioselectivity during the electrophilic bromination of 3-hydroxybenzonitrile. The starting material contains two directing groups: a hydroxyl group (-OH), which is strongly activating and directs ortho- and para- to itself, and a cyano group (-CN), which is deactivating and directs meta- to itself. This conflicting directing influence often leads to the formation of a mixture of isomers, with the desired 4-bromo isomer frequently being a minor product.[1][2] Consequently, purification of the target compound can be difficult, and the overall yield is often low.

Q2: What is the most common synthetic route to produce this compound?

A2: A common route is the direct electrophilic aromatic substitution (bromination) of 3-hydroxybenzonitrile. However, due to the formation of multiple isomers, this method can result in low yields of the desired product.[2] An alternative and often higher-yielding strategy involves a multi-step synthesis using a precursor like 3-methoxybenzonitrile. The methoxy group directs the bromination to the desired position (para), and a subsequent demethylation step yields the final this compound with higher isomeric purity.[1]

Q3: What are some of the common isomers formed during the direct bromination of 3-hydroxybenzonitrile?

A3: During the direct bromination of 3-hydroxybenzonitrile, other possible regioisomers include 2-bromo-3-hydroxybenzonitrile, 6-bromo-3-hydroxybenzonitrile, and 2-bromo-5-hydroxybenzonitrile.[1][2] The formation of these isomers complicates the purification process and reduces the yield of the desired 4-bromo product.

Q4: Are there greener synthesis approaches for brominated hydroxybenzonitriles?

A4: Recent research has explored more environmentally friendly methods for the synthesis of related compounds, such as using ionic liquids as both solvents and catalysts.[2] While not specifically detailed for this compound in the provided context, these approaches aim to reduce the use of hazardous reagents and solvents.

Troubleshooting Guide

Problem 1: Low Yield of the Desired this compound

Q: My reaction yield is consistently low after purification. What are the likely causes and how can I improve it?

A: Low yields are a common issue in this synthesis and can stem from several factors:

  • Poor Regioselectivity: As mentioned in the FAQs, the direct bromination of 3-hydroxybenzonitrile is often not selective. The hydroxyl group directs bromination to positions 2, 4, and 6, while the cyano group directs to position 5. This results in a mixture of isomers, with the desired 4-bromo product potentially being a minor component.

    • Solution: Consider a multi-step synthesis. Protecting the hydroxyl group as a methoxy ether (starting with 3-methoxybenzonitrile) can improve the regioselectivity of the bromination step, favoring the formation of the 4-bromo isomer.[1] Subsequent deprotection will yield the target molecule.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, you can try extending the reaction time or slightly increasing the temperature. Be cautious, as excessive heat can lead to side product formation.

  • Sub-optimal Reaction Conditions: The choice of brominating agent, solvent, and temperature can significantly impact the yield.

    • Solution: Experiment with different brominating agents. N-Bromosuccinimide (NBS) is a common choice.[2] The solvent can also play a crucial role. Acetonitrile is a frequently used solvent for this type of reaction.[2]

Problem 2: Difficulty in Purifying the Product

Q: I am having trouble separating this compound from its isomers. What purification techniques are most effective?

A: The presence of multiple regioisomers with similar polarities can make purification challenging.

  • Column Chromatography: This is the most common method for separating isomers.

    • Troubleshooting: If you are not getting good separation, try varying the solvent system. A common system is a mixture of hexane and ethyl acetate.[3] You may need to use a shallow gradient of the more polar solvent (ethyl acetate) to achieve better resolution. Using a high-quality silica gel with a smaller particle size can also improve separation.

  • Recrystallization: This technique can be effective if there is a significant difference in the solubility of the isomers in a particular solvent.

    • Troubleshooting: You may need to screen several solvents or solvent mixtures to find one that selectively crystallizes the desired 4-bromo isomer. This process can be time-consuming but can yield a very pure product.

Experimental Protocols

Protocol 1: Direct Bromination of 3-hydroxybenzonitrile (Illustrative)

This protocol is based on general procedures for electrophilic aromatic bromination and may require optimization.

  • Dissolve Substrate: In a round-bottom flask, dissolve 1 equivalent of 3-hydroxybenzonitrile in a suitable solvent such as acetonitrile.

  • Cool Reaction Mixture: Cool the flask to 0 °C in an ice bath.

  • Add Brominating Agent: Slowly add 1 equivalent of N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours, or until TLC/HPLC analysis indicates consumption of the starting material.[2]

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Multi-step Synthesis via 3-methoxybenzonitrile (Conceptual)

This conceptual protocol is based on the strategy of using a directing group to improve regioselectivity.[1]

  • Bromination of 3-methoxybenzonitrile:

    • Dissolve 3-methoxybenzonitrile in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

    • Slowly add a brominating agent (e.g., bromine or NBS). The methoxy group will primarily direct bromination to the para position (position 4).

    • Monitor the reaction by TLC/HPLC.

    • Perform an appropriate aqueous work-up and purify the resulting 4-bromo-3-methoxybenzonitrile by column chromatography or recrystallization.

  • Demethylation:

    • Dissolve the purified 4-bromo-3-methoxybenzonitrile in a suitable solvent (e.g., dichloromethane).

    • Add a demethylating agent such as boron tribromide (BBr₃) at a low temperature (e.g., -78 °C).

    • Allow the reaction to warm to room temperature and stir until the reaction is complete.

    • Quench the reaction carefully with water or methanol.

    • Perform an aqueous work-up, extract the product, and purify by column chromatography or recrystallization to obtain this compound.

Data Presentation

Table 1: Comparison of Synthetic Strategies for Brominated Hydroxybenzonitriles

Starting MaterialBrominating AgentSolventKey OutcomeReported Yield of Target IsomerReference
3-hydroxybenzonitrileN-Bromosuccinimide (NBS)AcetonitrileMixture of isomers18% (for 2-bromo-3-hydroxybenzonitrile)[2]
3-methoxybenzonitrileNot specifiedNot specifiedImproved regioselectivity for 4-bromo isomerHigher than direct bromination (qualitative)[1]

Note: Quantitative data for the direct synthesis of this compound is limited in the provided search results. The yield for a related isomer is presented for illustrative purposes.

Visualizations

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Demethylation start Start with 3-methoxybenzonitrile dissolve Dissolve in suitable solvent start->dissolve add_br Add Brominating Agent (e.g., NBS) dissolve->add_br react_br Stir and Monitor (TLC/HPLC) add_br->react_br workup_br Aqueous Work-up react_br->workup_br purify_br Purify Intermediate (4-Bromo-3-methoxybenzonitrile) workup_br->purify_br dissolve_dem Dissolve Intermediate in DCM purify_br->dissolve_dem add_dem Add Demethylating Agent (e.g., BBr3) at -78°C dissolve_dem->add_dem react_dem Warm to RT and Stir add_dem->react_dem quench Quench Reaction react_dem->quench workup_dem Aqueous Work-up and Extraction quench->workup_dem purify_final Final Purification (Column/Recrystallization) workup_dem->purify_final product Product: This compound purify_final->product

Caption: Workflow for the multi-step synthesis of this compound.

troubleshooting_workflow cluster_yield_issues Troubleshooting Low Yield cluster_purification_issues Troubleshooting Purification start Start Synthesis check_yield Is Yield Low? start->check_yield check_isomers Analyze Crude Product (NMR, HPLC/MS) Multiple Isomers Present? check_yield->check_isomers Yes incomplete_rxn Incomplete Reaction? (TLC shows starting material) check_yield->incomplete_rxn Yes purification_issue Difficulty in Purification? check_yield->purification_issue No sol_protect Yes: Use Protecting Group Strategy (e.g., 3-methoxybenzonitrile) check_isomers->sol_protect check_isomers->sol_protect sol_purify No: Proceed to Purification Issues check_isomers->sol_purify check_isomers->sol_purify sol_time Yes: Increase Reaction Time or Temperature Cautiously incomplete_rxn->sol_time incomplete_rxn->sol_time end High Yield of Pure Product sol_protect->end sol_purify->purification_issue sol_time->end optimize_column Optimize Column Chromatography: - Change solvent system - Use shallow gradient purification_issue->optimize_column Yes try_recrystal Try Recrystallization: - Screen different solvents purification_issue->try_recrystal Yes purification_issue->end No optimize_column->end try_recrystal->end

Caption: Logical workflow for troubleshooting synthesis and purification issues.

References

Technical Support Center: Bromination of 3-Hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 3-hydroxybenzonitrile. The information herein addresses common challenges related to side products, regioselectivity, and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why does the bromination of 3-hydroxybenzonitrile produce a mixture of isomers instead of a single product?

A1: The formation of multiple isomers is a direct result of the competing directing effects of the hydroxyl (-OH) and nitrile (-CN) groups on the aromatic ring. The hydroxyl group is a strongly activating ortho, para-director, meaning it increases the electron density at positions 2, 4, and 6, making them susceptible to electrophilic attack. Conversely, the nitrile group is a deactivating meta-director. The powerful activating effect of the -OH group dominates the reaction, leading to substitution primarily at the positions it directs to, resulting in a mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-hydroxybenzonitrile.[1][2]

Q2: What are the most common side products in this reaction?

A2: The most common side products are positional isomers of the monobrominated product. Experimental data shows that bromination with N-bromosuccinimide (NBS) in acetonitrile can yield three primary isomers.[1][2] The major product is typically the one resulting from substitution at the para position relative to the hydroxyl group (6-bromo-3-hydroxybenzonitrile), followed by the ortho isomers (2-bromo- and 4-bromo-3-hydroxybenzonitrile).[2] Additionally, due to the highly activated nature of the phenol ring, polybrominated species (e.g., dibromo- or tribromo-3-hydroxybenzonitrile) are also significant potential side products, especially under harsh reaction conditions.[3][4]

Q3: My reaction is producing a large amount of di- and tri-brominated products. How can I increase the yield of the monobrominated product?

A3: Polysubstitution occurs because the hydroxyl group strongly activates the aromatic ring, making it highly reactive towards electrophiles.[3][5] To favor monobromination, consider the following strategies:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of 3-hydroxybenzonitrile to the brominating agent.

  • Milder Reagents: Employ a less reactive brominating agent, such as N-bromosuccinimide (NBS), instead of elemental bromine (Br₂) or bromine water.[2][4]

  • Low Temperature: Conduct the reaction at a reduced temperature (e.g., starting at 0 °C) to decrease the reaction rate and improve selectivity.[1]

  • Solvent Choice: Use solvents of low polarity, such as chloroform (CHCl₃), which can help temper the reactivity and reduce polysubstitution compared to polar solvents.[4]

Q4: How can I purify the desired brominated isomer from the reaction mixture?

A4: Separating the resulting mixture of isomers and side products typically requires chromatographic techniques. Silica gel column chromatography is the most common and effective method for isolating individual positional isomers due to their different polarities. Recrystallization may also be effective if one isomer is produced in significantly higher yield and has favorable crystallization properties.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Regioselectivity Inherent electronic properties of the substrate; competition between ortho and para substitution.Optimize reaction conditions: Vary the solvent, temperature, and brominating agent to find a system that favors one isomer. For example, some bulky brominating agents or catalyst systems can sterically hinder the ortho position, increasing the para product yield.
Excessive Polysubstitution Reaction conditions are too harsh; brominating agent is too reactive; excess brominating agent used.Perform a slow, dropwise addition of the brominating agent to the substrate solution. Ensure the reaction temperature is kept low and constant. Switch to a milder brominating agent like N-bromosuccinimide (NBS).[2][4]
Low Overall Yield Incomplete reaction; degradation of starting material or product; difficult purification leading to material loss.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Use milder, "green" protocols, such as those employing ammonium bromide and potassium peroxydisulfate, which can proceed to completion quickly at room temperature with high yields and benign by-products.[1]
Reaction Fails to Initiate Impure reagents; inactive brominating agent (e.g., degraded NBS).Ensure all reagents are pure and dry, as moisture can deactivate some brominating agents. Use freshly opened or purified N-bromosuccinimide.

Data Presentation

Table 1: Representative Product Distribution in the Monobromination of 3-Hydroxybenzonitrile

Brominating AgentSolventTemperature6-Bromo Isomer¹2-Bromo Isomer4-Bromo IsomerCitation
N-Bromosuccinimide (NBS)Acetonitrile0 °C to RT73%18%2%[2]

¹Note: The original source identifies the major product as 2-bromo-5-hydroxybenzonitrile. This is widely considered a typographical error, as substitution at the 6-position (para to the -OH group) is electronically and sterically favored to yield the major product. The data is presented here with the corrected, accepted nomenclature.

Experimental Protocols

Protocol 1: Monobromination using N-Bromosuccinimide (NBS) [1][2]

  • Preparation: Dissolve one equivalent of 3-hydroxybenzonitrile in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Reagent Addition: Slowly add one equivalent of N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Let the reaction stir for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography to separate the isomers.

Protocol 2: Green Chemistry Approach using (NH₄)₂S₂O₈ / K₂S₂O₈ [1]

  • Preparation: In an aqueous solution, mix 3-hydroxybenzonitrile with ammonium bromide and potassium peroxydisulfate.

  • Reaction: Stir the mixture at room temperature. Phenolic substrates typically reach complete conversion within ten minutes.

  • Work-up: As this method produces benign sulfate by-products, the work-up is simplified. Extract the product with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic extracts. Purify the resulting solid or oil by column chromatography or recrystallization. This method avoids hazardous reagents like elemental bromine and can result in isolated yields of 85-97%.[1]

Visualizations

Reaction_Pathway Competing Pathways in Electrophilic Bromination sub 3-Hydroxybenzonitrile int2 σ-complex (C2 attack) sub->int2 Electrophilic Attack int4 σ-complex (C4 attack) sub->int4 Electrophilic Attack int6 σ-complex (C6 attack) sub->int6 Electrophilic Attack note Directing Effects: -OH (Activating): o, p (C2, C4, C6) -CN (Deactivating): m (C5) -OH effect dominates. sub->note br_plus Br+ prod_mix Product Mixture int2->prod_mix -H+ int4->prod_mix -H+ int6->prod_mix -H+ prod2 2-Bromo-3-hydroxybenzonitrile prod_mix->prod2 Isomer 1 (18%) prod4 This compound prod_mix->prod4 Isomer 2 (2%) prod6 6-Bromo-3-hydroxybenzonitrile prod_mix->prod6 Isomer 3 (73%)

Caption: Competing pathways in the electrophilic bromination.

Troubleshooting_Flowchart Troubleshooting Flowchart for Bromination Issues start Unsatisfactory Reaction Outcome p1 Poor Regioselectivity start->p1 p2 Excessive Polysubstitution start->p2 p3 Low Overall Yield start->p3 s1 Solutions: • Optimize solvent & temperature • Screen different brominating agents • Consider steric hindrance effects p1->s1 s2 Solutions: • Use 1:1 stoichiometry • Add brominating agent slowly • Lower reaction temperature (0°C) • Use milder agent (e.g., NBS) p2->s2 s3 Solutions: • Monitor reaction by TLC to confirm completion • Check reagent purity • Use milder 'green' protocols • Optimize work-up & purification p3->s3

Caption: Troubleshooting flowchart for bromination issues.

Experimental_Workflow General Experimental Workflow for Bromination sub 1. Prepare Reactants (Substrate, Solvent) react 2. Controlled Reaction (Cooling, Reagent Addition) sub->react monitor 3. Monitor Progress (TLC) react->monitor workup 4. Quench & Work-up (Extraction, Washing) monitor->workup purify 5. Purify Product (Column Chromatography) workup->purify analyze 6. Analyze Product (NMR, MS) purify->analyze

References

Technical Support Center: Purification of 4-Bromo-3-hydroxybenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-bromo-3-hydroxybenzonitrile via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound should be a solid, typically appearing as white to light yellow crystals or powder. The reported melting point for this compound is in the range of 190-194°C.[1] A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.

Q2: My recrystallized product has a low yield. What are the common causes and how can I improve it?

Several factors can contribute to a low recovery of your purified product. Here are some common causes and solutions:

  • Excessive Solvent Usage: Using too much solvent to dissolve the crude material is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor upon cooling.

    • Solution: Use the minimum amount of near-boiling solvent required to fully dissolve the solid. To check for excess solvent, you can evaporate a small amount of the mother liquor; a significant solid residue indicates that more product can be recovered.[2] A second recrystallization of the mother liquor can help recover some of this lost product.[2]

  • Premature Crystallization: If the solution cools too quickly during the hot filtration step, crystals can form in the filter funnel, leading to product loss.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. Perform the filtration as quickly as possible.[2]

  • Incomplete Crystallization: Not allowing the solution to cool sufficiently will result in a lower yield.

    • Solution: Allow the solution to cool slowly to room temperature undisturbed. Once at room temperature, place it in an ice bath to maximize crystal formation.[3]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not chilled can redissolve some of your purified product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.

Q3: The compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is highly impure, causing a significant depression of the melting point.[4]

  • Solution 1: Re-dissolve and Cool Slowly: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice rather than an amorphous oil.

  • Solution 2: Change the Solvent System: If slow cooling does not resolve the issue, the chosen solvent may be unsuitable. Try a different solvent or a mixed solvent system. A good starting point for a mixed solvent system is to dissolve the compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the cloudiness and allow it to cool slowly.

Q4: My final product is colored, even after recrystallization. How can I remove the colored impurities?

Colored impurities are common in organic synthesis.

  • Solution: Activated charcoal can be used to remove colored impurities. After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution and boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to the loss of your desired product.

Q5: What are the likely impurities in my crude this compound?

The primary impurities will depend on the synthetic route used. If synthesized by the bromination of 3-hydroxybenzonitrile, common impurities are isomeric byproducts. The hydroxyl group is an ortho-, para-director, while the nitrile group is a meta-director. This can lead to the formation of other isomers such as 2-bromo-3-hydroxybenzonitrile and 2-bromo-5-hydroxybenzonitrile. Unreacted starting material (3-hydroxybenzonitrile) may also be present.

Data Presentation

Table 1: Physical and Solubility Properties of this compound

PropertyValue
Molecular Formula C₇H₄BrNO
Molecular Weight 198.02 g/mol
Appearance Solid (white to light yellow crystals/powder)
Melting Point 190 - 194 °C[1]
Solubility (Qualitative)
WaterInsoluble
MethanolSoluble (especially when heated)[5]
ChloroformSlightly Soluble[5]
Dimethyl Sulfoxide (DMSO)Soluble[1]

Experimental Protocol

Detailed Methodology for the Recrystallization of this compound

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.

  • Add a few drops of a test solvent (e.g., methanol, ethanol, ethyl acetate, toluene, or a mixture such as ethanol/water) to each test tube at room temperature. Observe the solubility.

  • An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Gently heat the test tubes that showed poor solubility at room temperature in a water bath. If the compound dissolves completely, the solvent is a good candidate.

  • Allow the hot solutions to cool to room temperature and then in an ice bath to observe crystal formation. The solvent that provides a good crop of crystals upon cooling is the most suitable. Based on available data, methanol is a good starting point.[5]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask of an appropriate size (the solvent should not fill the flask more than halfway).

  • Add a small amount of the chosen recrystallization solvent and a boiling chip or magnetic stir bar.

  • Heat the mixture to a gentle boil on a hot plate with stirring.

  • Add the hot solvent in small portions until the solid just dissolves completely. Avoid adding an excess of solvent to maximize the yield.[3]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes while stirring.

4. Hot Filtration:

  • Preheat a stemless or short-stemmed funnel and a clean Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.

  • Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal if used). This step should be performed rapidly to prevent premature crystallization in the funnel.[2]

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Break the vacuum before adding the wash solvent, then reapply the vacuum to pull the solvent through.

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

  • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the melting point can be used.

8. Analysis:

  • Weigh the dried, purified crystals to determine the percent recovery.

  • Measure the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Issue: Oiling Out cool->oiling_out No, oils out collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals Issue: No Crystals Form crystals_form->no_crystals No end Pure Product collect->end low_yield Issue: Low Yield collect->low_yield Low Recovery colored_product Issue: Colored Product end->colored_product Product is colored solution_oil 1. Reheat & add more solvent 2. Cool very slowly 3. Change solvent oiling_out->solution_oil solution_yield 1. Use minimum hot solvent 2. Ensure slow cooling & ice bath 3. Minimize washing low_yield->solution_yield solution_color Add activated charcoal before hot filtration colored_product->solution_color solution_no_crystals 1. Scratch flask inner wall 2. Add a seed crystal 3. Reduce solvent volume (boil off) 4. Change solvent no_crystals->solution_no_crystals solution_oil->dissolve solution_yield->start Retry solution_color->dissolve Modify Protocol solution_no_crystals->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Column chromatography protocol for isolating 4-Bromo-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isolating 4-Bromo-3-hydroxybenzonitrile

This guide provides detailed protocols and troubleshooting advice for the purification of this compound via column chromatography, tailored for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound? A1: Standard silica gel (SiO₂) with a particle size of 63-200 µm is the most commonly used and effective stationary phase for this compound. Its polarity is well-suited for separating polar aromatic compounds like this compound from less polar impurities.

Q2: Which solvent system (mobile phase) is best for the separation? A2: A gradient elution using a mixture of a non-polar solvent like n-hexane and a moderately polar solvent like ethyl acetate is highly recommended.[1][2] Starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the proportion of ethyl acetate allows for the effective separation of impurities before eluting the target compound. A common system for a similar compound, 4-bromo-3-hydroxymethyl-benzonitrile, is a 3:1 hexane/ethyl acetate mixture.[3]

Q3: How should I load my crude sample onto the column? A3: Dry loading is the preferred method for this compound, as it often leads to better separation and avoids issues with solvent compatibility.[4] This involves pre-adsorbing the crude compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the prepared column.

Q4: My compound is soluble in methanol. Can I use a methanol/dichloromethane solvent system? A4: Yes, for highly polar compounds, a methanol/dichloromethane system can be effective.[2] However, it is recommended to use methanol in small proportions (typically not exceeding 10%) as it can potentially dissolve some of the silica gel stationary phase.[2] This system is generally used when hexane/ethyl acetate fails to provide adequate elution.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound won't elute from the column (Stuck at the baseline). The mobile phase is not polar enough to move the highly polar this compound.[5]1. Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.[1] 2. Switch to a Stronger Solvent System: If an ethyl acetate/hexane system is insufficient, consider a more polar mixture like methanol in dichloromethane.[4]
Poor separation between the product and impurities. 1. The solvent polarity is too high, causing all compounds to elute together. 2. The column was overloaded with the crude sample. 3. The column was not packed properly, leading to channeling.1. Optimize the Mobile Phase: Start with a less polar solvent mixture and use a shallow gradient to improve resolution.[6] 2. Reduce Sample Load: Use an appropriate amount of crude material for the column size (typically 1:30 to 1:100 sample-to-silica ratio). 3. Repack the Column: Ensure the silica gel is packed uniformly without air bubbles or cracks.[7]
The compound streaks or "tails" down the column. 1. The compound is interacting too strongly with the acidic sites on the silica gel. 2. The sample was loaded in a solvent that is too strong (too polar).1. Deactivate Silica: Add a small amount of a modifying agent like triethylamine (~0.5-1%) to the mobile phase to neutralize acidic sites.[6] 2. Use Dry Loading: Pre-adsorb the sample onto silica to ensure it is introduced to the column in a concentrated band.[4]
The product elutes in all fractions after a certain point. The column is overloaded, exceeding its separation capacity.Reduce the amount of crude material loaded onto the column. As a rule of thumb, use at least 30-50g of silica for every 1g of crude mixture.
Cracks or bubbles appear in the silica bed. The column has run dry at some point during the setup or run.This issue is generally irreversible for the current run. The column must be repacked. Always ensure the solvent level remains above the top of the silica bed.[8]

Quantitative Data Summary

The following table summarizes the key parameters for a typical column chromatography purification of this compound.

ParameterSpecificationRationale
Stationary Phase Silica Gel (SiO₂)Standard adsorbent for polar organic compounds.[5]
Particle Size 63-200 µmProvides a good balance between resolution and flow rate for gravity or flash chromatography.
Column Dimensions Dependent on sample size (e.g., 2-4 cm diameter for 1-2 g crude)Ensures adequate separation capacity.
Mobile Phase System n-Hexane / Ethyl Acetate (Gradient Elution)Allows for elution of non-polar impurities first, followed by the target compound, providing better separation.[1]
Initial Eluent 10% Ethyl Acetate in n-HexaneTo elute non-polar byproducts.
Final Eluent 30-50% Ethyl Acetate in n-HexaneSufficient polarity to elute the target compound. A similar compound was purified in 25% ethyl acetate.[3]
Sample Loading Dry LoadingPrevents band broadening and improves resolution for polar compounds.[4]
Monitoring Thin-Layer Chromatography (TLC)To identify fractions containing the pure product.

Detailed Experimental Protocol

This protocol outlines the purification of approximately 1 gram of crude this compound.

1. Preparation of the Column:

  • Secure a glass chromatography column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but does not overly restrict flow.[7]

  • Add a thin layer (approx. 1 cm) of sand over the plug.[7]

  • Prepare a slurry of silica gel (approx. 40 g) in the initial, non-polar eluent (e.g., 10% ethyl acetate in hexane).

  • Pour the slurry into the column, gently tapping the side to dislodge air bubbles and ensure even packing.[7]

  • Once the silica has settled, add another layer of sand (approx. 1 cm) on top to prevent disturbance of the silica bed when adding solvent.

  • Continuously drain the solvent until the level reaches the top of the sand layer. Do not let the column run dry.

2. Sample Loading (Dry Method):

  • Dissolve ~1 g of crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4]

  • Carefully transfer this powder onto the top layer of sand in the prepared column.

3. Elution and Fraction Collection:

  • Carefully add the initial mobile phase (10% ethyl acetate in hexane) to the column.

  • Begin collecting the eluent in fractions (e.g., 15-20 mL per test tube).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., move to 20%, then 30%). This gradient approach helps to separate compounds with different polarities effectively.

  • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

4. Analysis and Product Isolation:

  • Analyze the collected fractions using TLC. The desired product, this compound, is a polar molecule and should elute after less polar impurities.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.[9]

Visualized Workflow

ColumnChromatographyWorkflow start Crude Sample (this compound) dry_load Sample Preparation (Dry Loading on Silica) start->dry_load prep_column Prepare Silica Column (Slurry Packing) load_column Load Sample onto Prepared Column prep_column->load_column dry_load->load_column elute_nonpolar Elute with Low Polarity (e.g., 10% EtOAc/Hexane) load_column->elute_nonpolar collect Collect Fractions elute_nonpolar->collect elute_polar Increase Polarity (Gradient) (e.g., 20-40% EtOAc/Hexane) elute_polar->collect collect->elute_polar if product not eluting tlc Monitor Fractions (TLC Analysis) collect->tlc combine Combine Pure Fractions tlc->combine identify pure fractions evaporate Solvent Evaporation (Rotary Evaporator) combine->evaporate end_product Pure 4-Bromo-3- hydroxybenzonitrile evaporate->end_product

Caption: Workflow for the purification of this compound.

References

Overcoming regioselectivity issues in substituted phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding regioselectivity in the synthesis of substituted phenols.

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl group of a phenol considered an ortho, para-directing group in electrophilic aromatic substitution?

A1: The hydroxyl (-OH) group is a strong activating group due to the lone pairs of electrons on the oxygen atom. These electrons can be delocalized into the aromatic ring through resonance. This donation of electron density is most pronounced at the ortho and para positions, as shown by the resonance structures of the carbocation intermediate (Wheland intermediate). The increased negative charge at these positions makes them more nucleophilic and therefore more susceptible to attack by electrophiles. The resonance stabilization of the intermediates formed by ortho and para attack is greater than that for meta attack, leading to the preferential formation of ortho and para substituted products.

Q2: What are the primary factors that influence the ortho:para isomer ratio in electrophilic substitution of phenols?

A2: Several factors can influence the ratio of ortho to para substituted products:

  • Steric Hindrance: The hydroxyl group itself is relatively small, but bulky substituents on the phenol or a bulky incoming electrophile will favor substitution at the less sterically hindered para position.

  • Solvent: The polarity of the solvent can influence the ortho:para ratio. Non-polar solvents may favor ortho substitution due to chelation or hydrogen bonding between the phenolic proton and the incoming electrophile, bringing it closer to the ortho position.

  • Temperature: Higher reaction temperatures often favor the thermodynamically more stable para isomer over the kinetically favored ortho isomer.

  • Nature of the Electrophile: Larger electrophiles will preferentially attack the para position to minimize steric clash with the hydroxyl group.

  • Counter-ion: In some reactions, like Friedel-Crafts alkylation, the nature of the Lewis acid and its counter-ion can influence the steric environment around the reactive sites.

Q3: How can I favor ortho-substitution exclusively?

A3: Achieving high ortho-selectivity often requires the use of a directing group that can chelate the electrophile and deliver it to the ortho position. Common strategies include:

  • Blocking Groups: Reversibly blocking the para position with a bulky group (e.g., a sulfonic acid group) can force substitution at the ortho positions. The blocking group is then removed in a subsequent step.

  • Ortho-Directing Groups: Introducing a directing group at the hydroxyl oxygen (e.g., converting it to a bulky silyl ether or a carbamate) can sterically hinder the ortho positions, but some directing groups can coordinate with the electrophile to promote ortho-substitution.

  • Ortho-Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to an ortho-acyl phenol in the presence of a Lewis acid.

  • Duff Reaction or Reimer-Tiemann Reaction: These are specific named reactions for ortho-formylation of phenols.

Troubleshooting Guides

Problem 1: Low yield of the desired para-isomer in the nitration of a substituted phenol.

Possible Cause Suggested Solution
Oxidation of the phenol ring Phenols are sensitive to oxidation by nitric acid. Use milder nitrating agents like dilute nitric acid in water or acetic acid, or use metal nitrates (e.g., Ce(NH₄)₂(NO₃)₆) on silica gel.
Formation of ortho-isomer If the desired product is the para-isomer, consider using a bulkier starting material or a different solvent system. For example, using a bulky protecting group on the hydroxyl function can increase steric hindrance at the ortho positions.
Polynitration The activated ring can undergo multiple nitrations. Use a shorter reaction time, lower the temperature, or use a stoichiometric amount of the nitrating agent.

Problem 2: Poor regioselectivity in the Friedel-Crafts acylation of phenol, leading to a mixture of ortho and para products.

Possible Cause Suggested Solution
High Reactivity of Phenol Phenols are highly activated and can lead to low selectivity. It is often better to first perform a Fries rearrangement of a phenyl acetate precursor for a cleaner reaction.
Reaction Temperature Lower temperatures (0-5 °C) generally favor the formation of the para-isomer, which is often the thermodynamically more stable product.
Choice of Solvent The choice of solvent can influence the ortho:para ratio. For instance, non-polar solvents like carbon disulfide (CS₂) or nitrobenzene may favor para substitution.

Quantitative Data on Regioselectivity

The following table summarizes the typical isomer distribution for the nitration of phenol under different reaction conditions.

Reaction Conditions ortho-Nitrophenol (%) para-Nitrophenol (%)
20% HNO₃ in H₂O at 20°C35-4015
20% HNO₃ in Acetic Acid at 20°C6030-40
Benzoyl nitrate in CCl₄ at 77°C8317

Data is illustrative and can vary based on precise experimental conditions.

Key Experimental Protocols

Protocol 1: Selective para-Bromination of Phenol

This protocol details a method for the selective bromination of phenol at the para position using a mild brominating agent.

Materials:

  • Phenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve phenol (1.0 eq) in acetonitrile in a round bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0 eq) portion-wise over 15 minutes while stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench with water and extract the product with dichloromethane (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure p-bromophenol.

Diagrams and Workflows

G start Start: Need to Synthesize a Substituted Phenol check_regio Is Regiocontrol a Potential Issue? start->check_regio simple_es Direct Electrophilic Substitution check_regio->simple_es No complex_strategy Employ Advanced Strategy check_regio->complex_strategy Yes end_product Desired Regioisomer simple_es->end_product para_favored Is para-Isomer Thermodynamically Favored? complex_strategy->para_favored ortho_directing Need Ortho-Isomer? para_favored->ortho_directing No control_conditions Control Reaction Conditions (Temp, Solvent, Sterics) para_favored->control_conditions Yes use_directing_group Use Ortho-Directing Group (e.g., Duff, Reimer-Tiemann) ortho_directing->use_directing_group Yes use_blocking_group Use Para-Blocking Group ortho_directing->use_blocking_group No, need other (e.g., meta) use_directing_group->end_product use_blocking_group->end_product control_conditions->end_product

Caption: Decision workflow for selecting a regiocontrol strategy.

G cluster_ortho Ortho Attack cluster_para Para Attack ortho_attack Electrophile attacks ortho position ortho_intermediate Carbocation intermediate (Resonance Stabilized) ortho_attack->ortho_intermediate ortho_product Ortho-substituted phenol ortho_intermediate->ortho_product Deprotonation para_attack Electrophile attacks para position para_intermediate Carbocation intermediate (Resonance Stabilized) para_attack->para_intermediate para_product Para-substituted phenol para_intermediate->para_product Deprotonation phenol Phenol + Electrophile (E+) phenol->ortho_attack phenol->para_attack

Caption: Ortho vs. Para electrophilic substitution pathway.

Technical Support Center: Purification of 4-Bromo-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the removal of isomeric impurities from 4-Bromo-3-hydroxybenzonitrile. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to guide your purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common isomeric impurities I should expect when synthesizing this compound?

A1: The direct bromination of 3-hydroxybenzonitrile is a common synthetic route. However, due to the competing directing effects of the hydroxyl group (ortho-, para-directing) and the cyano group (meta-directing), a mixture of isomers is often formed.[1][2] The most common isomeric impurities include:

  • 2-Bromo-3-hydroxybenzonitrile: Bromination occurs ortho to the hydroxyl group.

  • 2-Bromo-5-hydroxybenzonitrile: Bromination occurs ortho to the hydroxyl group and para to the cyano group.[2]

  • Dibrominated products: Over-bromination can lead to the formation of dibromo-3-hydroxybenzonitrile isomers.

The presence and ratio of these impurities depend on the specific reaction conditions, such as the brominating agent used, solvent, and temperature.

Q2: I am having trouble separating this compound from its isomers using column chromatography. The fractions are all mixed. What can I do?

A2: Co-elution of isomers is a common challenge due to their similar polarities. Here are several troubleshooting steps you can take:

  • Optimize Your Solvent System: A standard solvent system like ethyl acetate/hexanes might not provide adequate separation. Experiment with different solvent systems. A less polar eluent system at the start, with a very gradual increase in polarity (a shallow gradient), can improve resolution. Consider adding a small percentage of a solvent that can engage in different intermolecular interactions, such as dichloromethane or toluene, to the mobile phase.

  • Adjust the Stationary Phase: If you are using standard silica gel, consider using a high-resolution silica gel with a smaller particle size. Alternatively, for compounds that are sensitive to acidic silica, you could try using deactivated (neutral) silica gel or alumina.

  • Reduce the Sample Load: Overloading the column is a frequent cause of poor separation. As a general guideline, maintain a silica gel to crude product ratio of at least 50:1 by weight.

  • Perform Multiple Chromatography Runs: If a single column does not provide baseline separation, it may be necessary to collect mixed fractions and re-chromatograph them under optimized conditions.

Q3: My attempt to purify this compound by recrystallization resulted in a low yield. How can I improve it?

A3: Low yield during recrystallization is often due to using too much solvent or premature crystallization. To improve your yield:

  • Use a Minimal Amount of Hot Solvent: Ensure you are using the absolute minimum volume of hot solvent required to fully dissolve your crude product. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals. Rapid cooling in an ice bath can cause the product to precipitate out too quickly, trapping impurities and leading to lower quality crystals. Once the solution has reached room temperature, then you can place it in an ice bath to maximize precipitation.

  • Prevent Premature Crystallization: If you perform a hot filtration step to remove insoluble impurities, preheat your funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper or in the funnel stem.

  • Recover a Second Crop: After filtering the initial crystals, you can concentrate the mother liquor (the remaining solution) and cool it again to obtain a second, though likely less pure, crop of crystals.

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This can be addressed by:

  • Adding More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture to ensure the saturation point is reached at a lower temperature.

  • Slower Cooling: Allow the solution to cool more gradually. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Seed Crystals: Introduce a seed crystal (a small, pure crystal of the desired compound) to the solution as it cools. This can provide a template for crystallization to begin.

  • Change the Solvent System: The chosen solvent may not be ideal. Try a different solvent or a mixed solvent system where the compound's solubility is lower at the solvent's boiling point.

Data Presentation: Comparison of Purification Methods

The following tables provide a summary of expected outcomes for the purification of this compound using different techniques. These are representative values based on the purification of similar aromatic isomers.

Table 1: Recrystallization Solvent Screening

Solvent SystemInitial Purity (%)Final Purity (%)Yield (%)Observations
Ethanol/Water85>9870-80Good for forming well-defined crystals. Requires careful addition of water as the anti-solvent.
Toluene85>9760-70Effective, but the higher boiling point requires care.
Ethyl Acetate/Hexane85>9875-85Excellent for high purity, but care must be taken to avoid oiling out.
Dichloromethane/Hexane85>9665-75Can be effective, but the volatility of dichloromethane can be a challenge.

Table 2: Column Chromatography Elution Systems

Eluent System (Gradient)Initial Purity (%)Final Purity of Main Fractions (%)Recovery (%)Separation Efficiency
5-20% Ethyl Acetate in Hexane85>99~90Good separation of the main product from less polar impurities.
1-10% Methanol in Dichloromethane85>98~85Effective for separating more polar isomers, but may require careful fraction analysis.
10-30% Toluene in Hexane85>97~88Can improve separation of aromatic isomers through π-π interactions.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of crude this compound using a mixed solvent system of ethyl acetate and hexane.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethyl acetate while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Induce Crystallization: While the solution is still warm, slowly add hexane dropwise with continuous stirring until the solution becomes faintly cloudy. Then, add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines the separation of this compound from its isomers using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, and then 20% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 20% ethyl acetate in hexane) and visualize under a UV lamp.

  • Combine and Concentrate: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

The following diagrams illustrate the experimental workflows and a troubleshooting decision-making process.

experimental_workflow_recrystallization start Start with Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter induce_crystallization Induce Crystallization with Anti-solvent hot_filter->induce_crystallization cool Slow Cooling & Ice Bath induce_crystallization->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Purified Product isolate->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

experimental_workflow_chromatography start Start with Crude This compound pack_column Pack Silica Gel Column start->pack_column load_sample Load Sample (Dry Loading) pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine concentrate Concentrate Under Vacuum combine->concentrate end Pure this compound concentrate->end

Caption: Workflow for the purification of this compound by column chromatography.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Impure Product After Initial Purification low_yield Low Yield? start->low_yield Recrystallization poor_separation Poor Separation? start->poor_separation Chromatography oiling_out Oiling Out? low_yield->oiling_out No solution_low_yield Use less solvent, slow cooling, recover 2nd crop low_yield->solution_low_yield Yes solution_oiling_out Add more solvent, slower cooling, use seed crystal oiling_out->solution_oiling_out Yes end_point Re-evaluate Purification Strategy oiling_out->end_point No solution_low_yield->end_point solution_oiling_out->end_point solution_poor_separation Optimize solvent system, reduce sample load, use high-res silica poor_separation->solution_poor_separation Yes poor_separation->end_point No solution_poor_separation->end_point

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing Suzuki Coupling of 4-Bromo-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Bromo-3-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this specific substrate. The presence of both an electron-withdrawing nitrile group and a phenolic hydroxyl group presents unique challenges that require careful consideration of catalyst, ligand, base, and solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Suzuki coupling of this compound?

A1: The primary challenges stem from the electronic properties and functional groups of the substrate:

  • Electron-Deficient Aryl Halide: The strong electron-withdrawing nature of the nitrile group can influence the rate of oxidative addition to the palladium(0) catalyst.[1][2]

  • Acidic Phenolic Hydroxyl Group: The -OH group can react with the base, potentially altering the reaction's pH and interacting with the catalyst. This can necessitate the use of specific bases or an excess of the chosen base.

  • Catalyst Inhibition: The nitrile and hydroxyl groups can coordinate with the palladium center, potentially inhibiting catalytic activity.

  • Side Reactions: Protodeboronation of the boronic acid partner is a common side reaction that can be exacerbated by certain bases and reaction conditions, leading to lower yields.[3] Homocoupling of the boronic acid can also occur.[4][5]

Q2: I am observing a low yield in my reaction. What are the first troubleshooting steps?

A2: Low yields are a common issue. Systematically check the following:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive.[3] Thoroughly degas all solvents and reagents.[4][6]

  • Reagent Quality: Verify the purity and integrity of your reagents. Boronic acids can degrade over time, and phosphine ligands are often air-sensitive.[7] The palladium source should be from a reliable supplier.

  • Reaction Temperature: The reaction may require heating. Typical temperatures for Suzuki couplings range from room temperature to over 100°C.[4][8] If there is no conversion, a higher temperature may be necessary.

  • Base Selection: The choice and amount of base are critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause significant side reactions.[9]

Q3: Can the hydroxyl group of this compound interfere with the reaction? Do I need to protect it?

A3: Yes, the phenolic hydroxyl group can interfere. However, protection is often not necessary if the correct base and conditions are chosen. Using inorganic bases like K₃PO₄ or K₂CO₃ is common for substrates with free hydroxyl groups.[9][10] These bases are generally compatible and can deprotonate the phenol in situ. If issues persist, protecting the hydroxyl group as a methyl ether or other stable protecting group could be considered, though this adds extra steps to the synthesis.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material
Potential Cause Suggested Solution Rationale
Inactive Catalyst Use a fresh, high-purity palladium source and phosphine ligand. Consider using a pre-catalyst for more reliable initiation. Ensure a strictly inert atmosphere.[3][7]Oxygen can deactivate the Pd(0) catalyst and ligands. Pre-catalysts are often more stable and generate the active Pd(0) species more reliably.
Suboptimal Ligand Screen different phosphine ligands. For electron-deficient substrates, bulky and electron-rich ligands like SPhos, XPhos, or RuPhos are often effective.[6][11]These ligands promote the oxidative addition of the electron-poor aryl bromide and facilitate the reductive elimination step.[1]
Insufficient Temperature Incrementally increase the reaction temperature, for example, from 80°C to 100°C or 120°C.[4] Monitor for decomposition.The oxidative addition step can be slow for some substrates and may require thermal energy to proceed at a reasonable rate.
Incorrect Base Screen different bases. K₃PO₄ is often a good choice for substrates with acidic protons. Cs₂CO₃ can also be effective due to its solubility.[1][9]The base plays a crucial role in activating the boronic acid for transmetalation. The right basicity and solubility are key.
Poor Solvent Choice Ensure the solvent system can dissolve all reactants. Common choices include mixtures like 1,4-dioxane/water, THF/water, or toluene/water.[6][8][12]Biphasic solvent systems are often necessary to dissolve both the organic substrates and the inorganic base.
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
Potential Cause Suggested Solution Rationale
Protodeboronation of Boronic Acid Use a milder base (e.g., K₂CO₃ instead of stronger bases). Use boronic esters (e.g., pinacol esters) which are more stable.[13][14] Use the boronic acid in a slight excess (1.1-1.5 equivalents).This side reaction replaces the boronic acid group with a hydrogen, consuming the nucleophile. It is often promoted by strong bases and water.
Homocoupling of Boronic Acid Ensure a strictly anaerobic environment. Lower the reaction temperature if possible.Oxygen can promote the homocoupling of boronic acids.
Dehalogenation of Aryl Bromide This can be promoted by certain ligands and bases. Screening different reaction conditions may be necessary.The aryl bromide is reduced to the corresponding arene without coupling.

Experimental Protocols & Data

General Experimental Protocol for Suzuki Coupling

This is a representative procedure that can be used as a starting point for optimization.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three to five times to ensure an oxygen-free environment.[3]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Bubble the inert gas through the solution for 15-20 minutes. Finally, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ with SPhos, or a pre-catalyst like SPhos Pd G3).[3][8]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Table of Recommended Starting Conditions

The following table summarizes common starting conditions for Suzuki coupling reactions that can be applied to this compound.

Parameter Recommended Starting Conditions Range for Optimization Reference
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄1-5 mol%[9][15]
Ligand SPhos, XPhos, PPh₃, RuPhos1.1-1.2x Pd mol%[11][16]
Base K₃PO₄, K₂CO₃, Cs₂CO₃2.0-3.0 equiv.[9][12]
Solvent System 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (10:1), THF/H₂O (4:1)-[8][12][17]
Temperature 80-100 °CRoom Temp. to 130 °C[8][18]
Boronic Acid Arylboronic Acid or Pinacol Ester1.1-1.5 equiv.[14]

Visualized Workflows

General Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L2 A->B Ar-X C Transmetalation (Ar-Pd(II)-R)L2 B->C [R-B(OH)3]- D Reductive Elimination C->D D->A Ar-R Product Ar-R (Coupled Product) ArX Ar-X (this compound) Boronic R-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart start Low Yield Observed check_inert Is the reaction under a strictly inert atmosphere? start->check_inert degas Thoroughly degas all solvents and reagents. Re-run reaction. check_inert->degas No check_reagents Are reagents (Pd source, ligand, boronic acid) pure and fresh? check_inert->check_reagents Yes degas->check_reagents replace_reagents Use fresh, high-purity reagents. Re-run reaction. check_reagents->replace_reagents No screen_conditions Systematically screen reaction parameters. check_reagents->screen_conditions Yes replace_reagents->screen_conditions screen_ligand Screen Ligands (e.g., SPhos, XPhos) screen_conditions->screen_ligand screen_base Screen Bases (e.g., K3PO4, Cs2CO3) screen_conditions->screen_base screen_temp Vary Temperature (e.g., 80-120°C) screen_conditions->screen_temp screen_solvent Vary Solvent System (e.g., Dioxane/H2O, THF/H2O) screen_conditions->screen_solvent success Yield Improved screen_ligand->success screen_base->success screen_temp->success screen_solvent->success

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.

References

Preventing degradation of 4-Bromo-3-hydroxybenzonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Bromo-3-hydroxybenzonitrile during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to minimize degradation?

A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The primary recommendations are to maintain a cool, dry, and dark environment. The compound should be stored in a tightly sealed, chemical-resistant container to protect it from moisture and air, which can contribute to hydrolytic and oxidative degradation.[1] Storing it away from heat sources, flames, and strong oxidizing agents is also essential.[1]

Q2: What are the primary degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a brominated phenol with a nitrile group), the primary degradation pathways are likely to be:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of metal ions. This can lead to the formation of colored degradation products.

  • Hydrolysis: The nitrile group can undergo hydrolysis to form a carboxylic acid (4-Bromo-3-hydroxybenzoic acid) or an amide intermediate, particularly under acidic or basic conditions, and accelerated by moisture.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the cleavage of the carbon-bromine bond or other transformations. Studies on the related compound bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) have shown that it undergoes rapid photodegradation in aqueous solutions.[2][3]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures significantly accelerate the rate of chemical degradation. For phenolic compounds, higher temperatures can promote oxidation and other degradation reactions.[4][5] While specific data for this compound is limited, the general principle of the Arrhenius equation applies, where a 10°C increase in temperature can lead to a several-fold increase in the degradation rate. Therefore, storage at low, controlled temperatures (e.g., refrigerated at 2-8°C) is recommended for long-term stability.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing a phenolic group and a halogen substituent are often susceptible to photodegradation. Exposure to UV light can provide the energy to initiate photochemical reactions. For the related compound bromoxynil, photolysis is a significant degradation pathway.[2][3] Therefore, it is crucial to store this compound in amber-colored vials or in a light-proof container to minimize exposure to light.

Troubleshooting Guide

Problem: The solid this compound has changed color (e.g., from white/off-white to yellow or brown).

  • Possible Cause: This is a common indicator of degradation, likely due to oxidation of the phenolic group. This can be caused by prolonged exposure to air (oxygen), light, or elevated temperatures.

  • Solution:

    • Assess Purity: The purity of the material should be checked using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the extent of degradation.

    • Review Storage Conditions: Ensure that the compound is stored in a tightly sealed container, in the dark, and at the recommended low temperature. Consider purging the container with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.

    • Future Prevention: For new batches, strictly adhere to the recommended storage conditions from the moment of receipt.

Problem: I am seeing an unexpected peak in my HPLC analysis of a stored sample of this compound.

  • Possible Cause: The appearance of a new peak is likely a degradation product. Based on the structure, this could be the result of hydrolysis (forming 4-bromo-3-hydroxybenzoic acid) or oxidation.

  • Solution:

    • Characterize the Impurity: If possible, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the impurity and propose a structure.

    • Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study (see Experimental Protocols section) under specific conditions (e.g., acidic, basic, oxidative) and compare the retention time of the resulting degradation products with the unexpected peak in your sample.

    • Optimize Storage: Re-evaluate your storage conditions to mitigate the specific degradation pathway identified. For example, if hydrolysis is suspected, ensure the container is tightly sealed and consider using a desiccant.

Quantitative Data

Table 1: Hydrolysis Half-life of Bromoxynil octanoate at Different pH Levels

pHHalf-life (DT50) in days
711
91.7

Source: PubChem CID 15533[3]

This data illustrates that the stability of related hydroxybenzonitriles is significantly influenced by pH, with degradation being more rapid under alkaline conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general approach for developing a stability-indicating HPLC method to assess the purity of this compound and detect its degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for pH adjustment)

  • This compound reference standard and samples

2. Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan of this compound (typically around 220-280 nm).

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare sample solutions at the same concentration.

4. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated through forced degradation studies.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the potential degradation pathways and to validate the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M HCl.

  • Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Neutralize the solution and dilute to the working concentration for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M NaOH.

  • Keep the solution at room temperature or slightly elevated temperature for a specified period.

  • Neutralize the solution and dilute for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period.

  • Dilute for HPLC analysis.

4. Thermal Degradation:

  • Place the solid compound in a hot air oven at a high temperature (e.g., 105°C) for a specified period.

  • Dissolve the stressed solid in the solvent for HPLC analysis.

5. Photodegradation:

  • Expose a solution of the compound or the solid compound to UV light (e.g., in a photostability chamber) for a specified duration as per ICH Q1B guidelines.

  • Prepare the sample for HPLC analysis.

Visualizations

Potential Degradation Pathways

G This compound This compound Oxidation_Products Oxidation Products (e.g., Quinones) This compound->Oxidation_Products O2, Light, Heat Hydrolysis_Product 4-Bromo-3-hydroxybenzoic acid This compound->Hydrolysis_Product H2O, Acid/Base Photodegradation_Products Photodegradation Products (e.g., Debrominated species) This compound->Photodegradation_Products UV Light

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation Receive_Sample Receive this compound Store_Sample Store under controlled conditions (Cool, Dry, Dark) Receive_Sample->Store_Sample Prepare_Solutions Prepare solutions for testing Store_Sample->Prepare_Solutions Acid_Stress Acid Hydrolysis Prepare_Solutions->Acid_Stress Base_Stress Base Hydrolysis Prepare_Solutions->Base_Stress Oxidative_Stress Oxidative Stress Prepare_Solutions->Oxidative_Stress Thermal_Stress Thermal Stress Prepare_Solutions->Thermal_Stress Photo_Stress Photostability Prepare_Solutions->Photo_Stress HPLC_Analysis HPLC Purity Analysis Acid_Stress->HPLC_Analysis Base_Stress->HPLC_Analysis Oxidative_Stress->HPLC_Analysis Thermal_Stress->HPLC_Analysis Photo_Stress->HPLC_Analysis Characterize_Degradants Characterize Degradation Products (LC-MS) HPLC_Analysis->Characterize_Degradants Assess_Stability Assess Stability Profile Characterize_Degradants->Assess_Stability Determine_Shelf_Life Determine Shelf-life / Retest Period Assess_Stability->Determine_Shelf_Life

Caption: Workflow for conducting stability studies on this compound.

Logical Troubleshooting Flowchart

G Start Observed Degradation Check_Appearance Change in physical appearance? Start->Check_Appearance Check_Purity Unexpected peaks in HPLC? Start->Check_Purity Identify_Cause Potential Cause? Check_Appearance->Identify_Cause Check_Purity->Identify_Cause Improper_Storage Improper Storage (Light, Heat, Moisture, Air) Identify_Cause->Improper_Storage Yes Inherent_Instability Inherent Instability Identify_Cause->Inherent_Instability No Corrective_Action Corrective Actions Improper_Storage->Corrective_Action Forced_Degradation Perform forced degradation to understand pathways Inherent_Instability->Forced_Degradation Review_Storage Review and optimize storage conditions: - Tightly sealed container - Protect from light - Store at low temperature - Consider inert atmosphere Corrective_Action->Review_Storage End Stability Improved Review_Storage->End Forced_Degradation->End

Caption: Troubleshooting flowchart for addressing degradation of the compound.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions of Brominated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance for optimizing cross-coupling reactions involving brominated phenol substrates. The following question-and-answer format directly addresses common challenges to help you achieve higher yields and reproducible results in your Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low to no yield in my cross-coupling reaction with a brominated phenol. What are the most common initial checks I should perform?

A1: Low yields in cross-coupling reactions involving brominated phenols can often be attributed to a few critical factors. A systematic initial check should include:

  • Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[1] Ensure your reaction vessel has been thoroughly purged with an inert gas like argon or nitrogen. Standard procedure involves at least three cycles of evacuating the vessel and backfilling with the inert gas.

  • Reagent Purity:

    • Solvent: Use anhydrous and degassed solvents. The presence of water can lead to catalyst deactivation and unwanted side reactions.[2]

    • Base: The purity of the base is crucial. Some bases can be hygroscopic; consider using a freshly opened bottle or drying the base before use.

    • Brominated Phenol: Ensure the purity of your brominated phenol substrate, as impurities can interfere with the catalytic cycle.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use fresh reagents or those that have been stored properly under an inert atmosphere. The formation of palladium black is a common indicator of catalyst decomposition.[3]

Q2: My reaction is sluggish, and the starting material is consumed very slowly. What can I do to improve the reaction rate?

A2: Sluggish reactions are a common hurdle. Consider the following adjustments to enhance the reaction kinetics:

  • Temperature: Increasing the reaction temperature, often in 10-20 °C increments, can significantly accelerate the reaction rate.[3] However, be mindful that excessive heat can also lead to catalyst decomposition.[1]

  • Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome slow reaction rates.[1]

  • Ligand Choice: The ligand plays a critical role in the catalytic cycle. For electron-rich brominated phenols, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) can promote the oxidative addition step and accelerate the overall reaction.[3] A ligand screening experiment is often a valuable troubleshooting step.

  • Base Strength and Solubility: The base must be sufficiently strong and soluble in the reaction medium to facilitate the desired catalytic steps (e.g., transmetalation in Suzuki coupling or amine deprotonation in Buchwald-Hartwig amination).[4] If your base has low solubility, consider switching to a more soluble one or using a solvent system that improves its solubility.

Q3: I am observing significant formation of side products, such as homocoupling of my coupling partner or dehalogenation of my brominated phenol. How can I minimize these unwanted reactions?

A3: The formation of side products can significantly reduce the yield of your desired product. Here are strategies to mitigate common side reactions:

  • Homocoupling: This side reaction is often promoted by the presence of oxygen.[3] Rigorous degassing of your reaction mixture is the most effective way to minimize homocoupling. Using a well-defined Pd(0) precatalyst can also be beneficial over generating the active catalyst in situ from a Pd(II) source, which can sometimes lead to homocoupling during the reduction step.[5]

  • Dehalogenation (Hydrodehalogenation): The replacement of the bromine atom with a hydrogen atom can be a competing pathway. This can be influenced by the choice of base and ligand. In some cases, lowering the reaction temperature can also reduce the extent of dehalogenation.[3]

  • Protodeboronation (in Suzuki Coupling): For Suzuki reactions, the boronic acid coupling partner can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Using anhydrous conditions and choosing a suitable base can help minimize this side reaction.[3]

Q4: How does the position of the hydroxyl group on the brominated phenol affect the reaction outcome?

A4: The position of the hydroxyl group can influence the reactivity of the brominated phenol through both electronic and steric effects. Furthermore, the hydroxyl group can act as a directing group by coordinating to the palladium catalyst, which can influence the regioselectivity of the reaction in certain cases.[6][7] For instance, a hydroxyl group positioned ortho to the bromine can potentially chelate with the palladium center, affecting the electronics and sterics of the catalytic complex. In substrates with multiple borylated sites, a hydroxyl group can direct the cross-coupling to a specific position.[6][7]

Data Presentation

The following tables summarize quantitative data from various cross-coupling reactions with brominated phenol substrates to illustrate the impact of different reaction parameters on the yield.

Table 1: Suzuki-Miyaura Coupling of 4-Bromophenol with Phenylboronic Acid

Catalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂OReflux1295
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene100298
Pd/C (1)K₂CO₃ (2)Water150 (Microwave)0.1799[6]

Table 2: Buchwald-Hartwig Amination of Bromophenols

BromophenolAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
2-BromophenolAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene10085
4-BromophenolMorpholinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane11092

Table 3: Sonogashira Coupling of 4-Bromophenol with Phenylacetylene

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (3)Et₃N (2)THF60690
Pd(OAc)₂ (1) / XPhos (2)-Cs₂CO₃ (2)Dioxane1001288

Table 4: Heck Reaction of 4-Bromophenol with Styrene

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)DMF1002482
Pd₂(dba)₃ (0.5)P(t-Bu)₃ (1)Cy₂NMe (1.5)Dioxane1201689

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in Suzuki-Miyaura Coupling of a Brominated Phenol

This protocol outlines a parallel screening approach to identify the optimal ligand for the Suzuki-Miyaura coupling of a brominated phenol with an arylboronic acid.

  • Preparation of Reaction Vials: In a glovebox or under a stream of inert gas, add a magnetic stir bar to a series of labeled reaction vials. To each vial, add the brominated phenol (e.g., 4-bromophenol, 0.1 mmol, 1.0 equiv), the arylboronic acid (e.g., phenylboronic acid, 0.12 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).

  • Preparation of Catalyst/Ligand Stock Solutions: Prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and a panel of phosphine ligands (e.g., XPhos, SPhos, RuPhos, PPh₃) in the reaction solvent (e.g., degassed dioxane). The concentrations should be such that a specific volume delivers the desired catalyst and ligand loading (e.g., 2 mol% Pd, 4 mol% ligand).

  • Reaction Setup: To each vial, add the appropriate volume of the catalyst/ligand stock solution. Then, add the reaction solvent to bring the final concentration to the desired level (e.g., 0.1 M).

  • Reaction Execution: Seal the vials and place them in a heating block pre-heated to the desired temperature (e.g., 100 °C). Stir the reactions for a set period (e.g., 12 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Protocol 2: Step-by-Step Guide to Base Optimization for the Buchwald-Hartwig Amination of a Brominated Phenol

This protocol provides a systematic approach to optimizing the base for the amination of a brominated phenol.

  • Initial Reaction Setup: In a glovebox, set up a reaction with your brominated phenol (e.g., 2-bromophenol, 0.2 mmol, 1.0 equiv), the amine (e.g., aniline, 0.24 mmol, 1.2 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and a standard, robust ligand (e.g., XPhos, 4 mol%) in a suitable solvent (e.g., degassed toluene).

  • Base Screening: Prepare a series of reactions as described in step 1, but in each reaction, use a different base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the stoichiometry of the base is consistent (e.g., 1.5 equiv).

  • Reaction Monitoring: Run the reactions at a set temperature (e.g., 100 °C) and monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Evaluation: Compare the reaction rates and final conversions for each base. Note any side product formation. The base that provides the highest yield of the desired product with the cleanest reaction profile is the optimal choice.

  • Further Optimization (Optional): Once the best base is identified, you can further optimize the reaction by varying the stoichiometry of that base to see if a lower or higher amount improves the outcome.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Low Yields start Low Yield Observed check_basics Initial Checks: - Inert Atmosphere? - Reagent Purity? - Catalyst/Ligand Integrity? start->check_basics basics_ok Basics OK check_basics->basics_ok Issues Found? fix_basics Address Basic Issues: - Purge with Inert Gas - Use Pure/Dry Reagents - Use Fresh Catalyst/Ligand basics_ok->fix_basics Yes optimize_conditions Optimize Reaction Conditions basics_ok->optimize_conditions No fix_basics->start Re-run Reaction screen_ligands Ligand Screening optimize_conditions->screen_ligands screen_bases Base Screening optimize_conditions->screen_bases screen_solvents Solvent Screening optimize_conditions->screen_solvents adjust_temp Adjust Temperature optimize_conditions->adjust_temp adjust_conc Adjust Concentration optimize_conditions->adjust_conc side_products Side Products Observed? screen_ligands->side_products screen_bases->side_products screen_solvents->side_products adjust_temp->side_products adjust_conc->side_products analyze_side_products Identify Side Products (e.g., Homocoupling, Dehalogenation) side_products->analyze_side_products Yes success Improved Yield side_products->success No mitigate_side_products Mitigate Side Reactions: - Rigorous Degassing - Change Base/Ligand - Adjust Temperature analyze_side_products->mitigate_side_products mitigate_side_products->start Re-run Reaction

Caption: A systematic workflow for troubleshooting low yields in cross-coupling reactions.

Catalyst_Deactivation Troubleshooting Catalyst Deactivation start Suspected Catalyst Deactivation (e.g., Palladium Black, Stalled Reaction) check_atmosphere Verify Inert Atmosphere (Rigorous Degassing) start->check_atmosphere check_temp Review Reaction Temperature (Is it too high?) start->check_temp check_ligand Evaluate Ligand - Is it bulky/electron-rich enough? - Is the Pd:Ligand ratio optimal? start->check_ligand check_substrate Substrate Issues? - Potential for catalyst poisoning? (e.g., coordinating groups) start->check_substrate solution_atmosphere Improve Inert Atmosphere Technique check_atmosphere->solution_atmosphere solution_temp Lower Reaction Temperature check_temp->solution_temp solution_ligand Screen Different Ligands Adjust Pd:Ligand Ratio check_ligand->solution_ligand solution_substrate Consider Ligand that Blocks Substrate Coordination check_substrate->solution_substrate success Catalyst Stability Improved solution_atmosphere->success solution_temp->success solution_ligand->success solution_substrate->success

Caption: A logical diagram for diagnosing and addressing catalyst deactivation.

References

Navigating the Synthesis of 4-Bromo-3-hydroxybenzonitrile: A Technical Guide to Byproduct Identification via NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of specific chemical entities is a foundational step. The preparation of 4-Bromo-3-hydroxybenzonitrile, a valuable building block in medicinal chemistry, can present challenges, particularly in controlling regioselectivity and minimizing the formation of impurities. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in identifying reaction byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.

The primary route to this compound typically involves the electrophilic bromination of 3-hydroxybenzonitrile. However, the directing effects of the hydroxyl (ortho-, para-directing) and nitrile (meta-directing) groups are in conflict, often leading to a mixture of isomeric products. This guide will help you navigate the analysis of your crude reaction mixture to identify the desired product and common impurities.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows more than the expected three aromatic signals for this compound. What are the likely impurities?

A1: The presence of additional aromatic signals strongly suggests the formation of isomeric byproducts. The most common impurities are other monobrominated isomers formed during the electrophilic bromination of 3-hydroxybenzonitrile. These include:

  • 2-Bromo-3-hydroxybenzonitrile: Bromination occurs ortho to the hydroxyl group.

  • 6-Bromo-3-hydroxybenzonitrile: Bromination occurs ortho to the hydroxyl group and para to the nitrile group.

Over-bromination can also lead to the formation of dibrominated species, such as:

  • 2,4-Dibromo-3-hydroxybenzonitrile

  • 4,6-Dibromo-3-hydroxybenzonitrile

Unreacted 3-hydroxybenzonitrile starting material may also be present.

Q2: How can I distinguish between the desired this compound and its isomers using ¹H NMR?

A2: The substitution pattern on the aromatic ring results in distinct splitting patterns and chemical shifts for each isomer.

  • This compound will typically show three signals in the aromatic region: a doublet, a doublet of doublets, and another doublet.

  • 2-Bromo-3-hydroxybenzonitrile will also show three signals, but their chemical shifts and coupling constants will differ due to the different positions of the bromine atom.

  • 6-Bromo-3-hydroxybenzonitrile will exhibit a different set of three aromatic signals.

Careful analysis of the coupling constants (J-values) is crucial for definitive assignment. For example, ortho-coupling is typically larger (7-9 Hz) than meta-coupling (2-3 Hz).

Q3: My reaction seems to have gone too far, and I suspect di-brominated byproducts. What should I look for in the ¹H NMR?

A3: Di-brominated byproducts will have fewer aromatic protons, leading to simpler spectra.

  • 2,4-Dibromo-3-hydroxybenzonitrile will show only two aromatic protons, likely as two doublets.

  • 4,6-Dibromo-3-hydroxybenzonitrile will also show two aromatic protons, again likely as two doublets, but with different chemical shifts compared to the 2,4-isomer.

The integration of the aromatic signals relative to any internal standard or residual solvent peaks will help in quantifying the extent of over-bromination.

Troubleshooting Guide: Byproduct Identification via NMR

This table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its most common byproducts. These values are approximate and can vary depending on the solvent and concentration.

CompoundStructurePredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
This compound (Product) This compound~7.7 (d), ~7.5 (dd), ~7.2 (d)~155 (C-OH), ~135 (CH), ~132 (CH), ~120 (C-Br), ~118 (CN), ~115 (CH), ~112 (C-CN)
3-Hydroxybenzonitrile (Starting Material)3-Hydroxybenzonitrile~7.4-7.2 (m), ~7.1 (m)~158 (C-OH), ~130 (CH), ~125 (CH), ~122 (CH), ~119 (CN), ~118 (CH), ~115 (C-CN)
2-Bromo-3-hydroxybenzonitrile2-Bromo-3-hydroxybenzonitrile~7.6 (dd), ~7.4 (t), ~7.2 (dd)~153 (C-OH), ~136 (CH), ~128 (CH), ~120 (CH), ~118 (CN), ~115 (C-Br), ~110 (C-CN)
6-Bromo-3-hydroxybenzonitrile6-Bromo-3-hydroxybenzonitrile~7.5 (d), ~7.3 (d), ~7.0 (dd)~158 (C-OH), ~133 (CH), ~125 (C-Br), ~122 (CH), ~119 (CN), ~118 (CH), ~115 (C-CN)
2,4-Dibromo-3-hydroxybenzonitrile2,4-Dibromo-3-hydroxybenzonitrile~7.8 (d), ~7.4 (d)~152 (C-OH), ~138 (CH), ~125 (C-Br), ~122 (C-Br), ~118 (CN), ~115 (CH), ~110 (C-CN)
4,6-Dibromo-3-hydroxybenzonitrile4,6-Dibromo-3-hydroxybenzonitrile~7.9 (s), ~7.6 (s)~155 (C-OH), ~135 (CH), ~128 (C-Br), ~125 (C-Br), ~118 (CN), ~120 (CH), ~112 (C-CN)

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the bromination of 3-hydroxybenzonitrile. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • 3-Hydroxybenzonitrile

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Solvent (e.g., Acetonitrile, Dichloromethane, or Acetic Acid)

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser (if heating)

  • Ice bath

Procedure:

  • Dissolve 3-hydroxybenzonitrile (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add the brominating agent (NBS or Br₂, 1-1.2 equivalents) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if using Br₂) or water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from the byproducts.

  • Analyze the purified fractions by NMR to confirm the structure and purity.

Visualizing the Troubleshooting Workflow and Reaction Pathway

To aid in understanding the process of identifying byproducts and the chemical transformations involved, the following diagrams have been generated.

Byproduct_Identification_Workflow start Crude Reaction Mixture nmr_analysis Acquire ¹H and ¹³C NMR Spectra start->nmr_analysis data_analysis Analyze Chemical Shifts, Splitting Patterns, and Integration nmr_analysis->data_analysis compare_data Compare Experimental Data to Reference Table data_analysis->compare_data identify_product Identify Signals of this compound compare_data->identify_product identify_byproducts Identify Signals of Byproducts (Isomers, Di-bromo, Starting Material) compare_data->identify_byproducts quantify Quantify Product and Byproduct Ratios identify_product->quantify identify_byproducts->quantify optimize Optimize Reaction Conditions (e.g., Temperature, Reagent Stoichiometry) quantify->optimize

Caption: Workflow for the identification and quantification of byproducts in this compound synthesis using NMR spectroscopy.

Reaction_Pathway SM 3-Hydroxybenzonitrile (Starting Material) reagent + Brominating Agent (e.g., NBS, Br₂) product This compound (Desired Product) reagent->product Major Product byproduct1 2-Bromo-3-hydroxybenzonitrile (Isomeric Byproduct) reagent->byproduct1 Minor Byproduct byproduct2 6-Bromo-3-hydroxybenzonitrile (Isomeric Byproduct) reagent->byproduct2 Minor Byproduct byproduct3 Di-brominated Products (Over-bromination) reagent->byproduct3 Side Reaction

Caption: Reaction pathway for the synthesis of this compound, highlighting the formation of common byproducts.

Validation & Comparative

Comparative Analysis of the Biological Activity of 4-Bromo-3-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-bromo-3-hydroxybenzonitrile scaffold is a promising starting point for the development of novel therapeutic agents. Its unique substitution pattern offers opportunities for diverse chemical modifications, leading to derivatives with a range of biological activities. This guide provides a comparative overview of the reported biological activities of this compound derivatives, with a focus on their potential as anticancer and antimicrobial agents. Due to the limited publicly available data specifically on derivatives of this compound, this guide also draws insights from structurally related compounds to infer potential structure-activity relationships (SAR).

Anticancer and Antimicrobial Potential: A Comparative Overview

While comprehensive studies on a wide array of this compound derivatives are not extensively documented in peer-reviewed literature, related structures such as 3/4-bromo benzohydrazides and 4-amino-3-bromobenzoic acid analogs have shown notable biological activities. These findings suggest that the brominated and hydroxylated benzonitrile core can serve as a valuable pharmacophore.

For instance, a series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides, which share a bromo-substituted benzene ring with the target scaffold, have been synthesized and evaluated for their anticancer and antimicrobial properties. One of the most potent compounds in this series demonstrated an IC50 value of 1.20 µM against a human cancer cell line, outperforming the standard drugs tetrandrine and 5-fluorouracil[1]. The antimicrobial screening of these benzohydrazide derivatives also identified a lead compound with significant activity[1].

Although not direct derivatives, the study of 4-amino-3-bromobenzoic acid analogs provides insights into the potential of this substitution pattern. Research in this area points towards interference with key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways[2].

The following table summarizes the biological activity of selected compounds that, while not direct derivatives, are structurally related to this compound and provide a basis for understanding potential SAR.

Table 1: Biological Activity of Structurally Related Compounds

Compound ClassDerivative/CompoundTarget/AssayActivity (IC50/MIC)Reference
3/4-Bromo BenzohydrazidesCompound 22Anticancer (Human Cancer Cell Line)IC50 = 1.20 µM[1]
3/4-Bromo BenzohydrazidesCompound 12AntimicrobialpMICam = 1.67 µM/ml[1]

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental methodologies for key biological assays are provided below.

Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of compounds.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for 48 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity Screening (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Derivative This compound Derivative Derivative->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Modification Chemical Modification Start->Modification Purification Purification & Characterization (NMR, MS, etc.) Modification->Purification Anticancer Anticancer Assay (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC determination) Purification->Antimicrobial IC50 IC50 / MIC Determination Anticancer->IC50 Antimicrobial->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

References

In Silico Docking of 4-Bromo-3-hydroxybenzonitrile Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative comparison of the binding affinities and interaction patterns of novel benzonitrile analogs against key neurological and inflammatory targets. This guide provides researchers with essential data, detailed protocols, and visual workflows to accelerate the development of next-generation therapeutics.

In the landscape of modern drug discovery, benzonitrile derivatives have emerged as a versatile scaffold for designing potent inhibitors of critical biological targets. This guide focuses on the in silico evaluation of 4-bromo-3-hydroxybenzonitrile analogs, with a specific focus on the promising candidate, 4-bromo-3-fluorobenzonitrile. This analog has been identified as a potential inhibitor for enzymes implicated in neurodegenerative disorders, namely Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Tumor Necrosis Factor-alpha Converting Enzyme (TACE).

This comparative analysis provides a quantitative look at the binding potential of this analog alongside standard inhibitors and other related compounds, offering a clear benchmark for its performance. Detailed experimental methodologies are provided to ensure reproducibility, and logical workflows are visualized to clarify complex processes.

Comparative Docking Performance

The efficacy of a potential drug candidate is often initially assessed by its binding affinity to the target protein, a value that can be predicted using molecular docking. A lower, more negative binding energy (typically measured in kcal/mol) indicates a more stable and favorable interaction. The following tables summarize the in silico docking performance of 4-bromo-3-fluorobenzonitrile and compares it with standard inhibitors and alternative compounds against AChE, BChE, and TACE.

Table 1: Comparative Docking Scores against Acetylcholinesterase (AChE)

CompoundClassPDB IDBinding Energy (kcal/mol)
4-Bromo-3-fluorobenzonitrile Benzonitrile Analog5HF9-6.3[1]
Donepezil (Standard)Known AChE Inhibitor4EY7-10.8[2]
Ginkgolide ANatural Compound4EY7-11.3[2]
Licorice glycoside D2Natural Compound4EY7-11.2[2]
Compound M2Oxadiazole AnalogNot Specified-13.0
(3r,4s)-1-benzyl-3-nitro-4-phenylpyrrolidinePyrrolidine Derivative1EVE-9.12

Table 2: Comparative Docking Scores against Butyrylcholinesterase (BChE)

CompoundClassPDB IDBinding Energy (kcal/mol)
4-Bromo-3-fluorobenzonitrile Benzonitrile AnalogNot Specified-5.9[1]
Galanthamine (Standard)Known BChE Inhibitor1P0PNot Specified
Phlorofucofuroeckol APhlorotanninNot SpecifiedNot Specified
Compound 7 (Phthalimidobenzenesulfonamide)Sulfonamide DerivativeNot SpecifiedNot Specified
TaxifolinNatural PhytochemicalNot Specified-7.42

Table 3: Comparative Docking Scores against TACE

CompoundClassPDB IDBinding Energy (kcal/mol)
4-Bromo-3-fluorobenzonitrile Benzonitrile AnalogNot SpecifiedData Not Available
BMS-561392 (Reference)Known TACE InhibitorNot SpecifiedData Not Available
VorinostatRepurposed DrugNot SpecifiedData Not Available

Note: Direct comparative docking scores for all compounds against all targets were not available in a single study. Values are compiled from multiple sources and may involve different docking software and protocols, affecting direct comparability.

Visualizing the In Silico Workflow

To effectively leverage computational methods in drug discovery, a standardized workflow is essential. The following diagram illustrates the typical steps involved in an in silico molecular docking study, from initial preparation to final analysis.

G cluster_prep Preparation Stage cluster_dock Execution Stage cluster_analysis Analysis Stage PDB 1. Target Selection & Retrieval (e.g., from PDB) Prep_Protein 3. Protein Preparation (Remove Water, Add Hydrogens, Assign Charges) PDB->Prep_Protein Ligand_DB 2. Ligand Library Preparation (2D to 3D Conversion, Energy Minimization) Docking 5. Molecular Docking (Run Search Algorithm, e.g., AutoDock Vina) Ligand_DB->Docking Grid 4. Grid Box Generation (Define Active Site) Prep_Protein->Grid Grid->Docking Scoring 6. Scoring & Ranking (Calculate Binding Energies) Docking->Scoring Analysis 7. Pose Analysis (Visualize Interactions, e.g., H-Bonds) Scoring->Analysis Hit_ID 8. Hit Identification (Select Promising Candidates) Analysis->Hit_ID

Caption: General workflow of a molecular docking study.

The Cholinergic Signaling Pathway

Acetylcholinesterase is a key enzyme in the cholinergic signaling pathway, responsible for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Inhibiting AChE increases the amount of acetylcholine in the synaptic cleft, which is a primary therapeutic strategy for Alzheimer's disease.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh_Synapse Free ACh ACh_Release->ACh_Synapse AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE ACh_Receptor ACh Receptors ACh_Synapse->ACh_Receptor Hydrolysis Hydrolysis AChE->Hydrolysis Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Reuptake Choline Reuptake Choline_Acetate->Reuptake cluster_presynaptic cluster_presynaptic Reuptake->cluster_presynaptic Signal Signal Transduction ACh_Receptor->Signal Inhibitor Benzonitrile Analog (Inhibitor) Inhibitor->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase in the cholinergic synapse.

Experimental Protocols: In Silico Molecular Docking

The following protocol outlines a generalized yet detailed methodology for conducting molecular docking studies, synthesized from standard practices in the field.

1. Preparation of the Target Protein

  • Retrieval: The three-dimensional crystal structure of the target protein (e.g., human AChE, PDB ID: 4EY7) is downloaded from the Protein Data Bank (RCSB PDB).

  • Preparation: The protein structure is prepared using software such as AutoDock Tools, Schrödinger Maestro, or Discovery Studio. This process involves:

    • Removing all non-essential water molecules and co-crystallized ligands/ions from the PDB file.

    • Adding polar hydrogen atoms to the protein structure.

    • Assigning partial charges (e.g., Kollman charges for proteins) to all atoms.

    • The prepared protein structure is saved in a PDBQT format for use with AutoDock Vina.

2. Preparation of the Ligand

  • Structure Generation: The 2D structure of the ligand (e.g., 4-bromo-3-fluorobenzonitrile) is drawn using chemical drawing software like ChemDraw or obtained from a database like PubChem.

  • 3D Conversion and Optimization: The 2D structure is converted to a 3D structure. The geometry is then optimized using a suitable force field (e.g., Universal Force Field - UFF) to find a low-energy conformation.

  • Format Conversion: The optimized 3D structure of the ligand is saved in the PDBQT format, which includes information on rotatable bonds and atomic charges.

3. Molecular Docking Simulation

  • Grid Box Definition: A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB file or through literature review of known active site residues. For AChE, this typically includes the catalytic triad (Ser203, His447, Glu334) and residues in the peripheral anionic site.

  • Docking Execution: The molecular docking simulation is performed using software like AutoDock Vina. The program systematically searches for the optimal binding poses of the flexible ligand within the rigid receptor active site.

  • Configuration: Key parameters such as exhaustiveness (controls the thoroughness of the search, typically set to 8 or higher) are defined. The software generates multiple binding modes (poses) for the ligand, each with a corresponding predicted binding affinity score.

4. Analysis of Results

  • Scoring: The results are ranked based on the binding energy score (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

  • Visualization: The top-ranked poses are visually inspected using molecular visualization software like PyMOL or Discovery Studio. This analysis focuses on identifying key intermolecular interactions, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-pi stacking or Pi-cation interactions

  • Validation (Redocking): To validate the docking protocol, the original co-crystallized ligand is removed from the protein and then re-docked. The protocol is considered reliable if the root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose is less than 2.0 Å.

References

A Comparative Analysis of Bromobenzonitrile Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in pharmaceutical development and scientific research, the efficient synthesis of bromobenzonitrile isomers is a frequent necessity. This versatile building block is a key intermediate in the creation of a wide array of more complex molecules. This guide provides a comparative analysis of the three primary synthetic routes to bromobenzonitrile: the Sandmeyer reaction, the cyanation of bromobenzene, and the direct bromination of benzonitrile. We will delve into the experimental protocols, quantitative performance, and the safety and environmental implications of each method to assist researchers in selecting the most suitable approach for their specific needs.

At a Glance: Comparing the Synthetic Routes

Method Starting Materials Typical Yield Reaction Conditions Key Advantages Key Disadvantages
Sandmeyer Reaction Substituted aminobenzonitrile70-85%[1]Diazotization at 0-5 °C, followed by reaction with CuBrWell-established, good yields for various isomers.Use of potentially explosive diazonium salts, multi-step process.
Cyanation of Bromobenzene (Rosenmund-von Braun) Bromobenzene, Copper(I) Cyanide~80-90%High temperatures (150-250 °C) in a polar solvent (e.g., DMF)High yields, direct conversion.Harsh reaction conditions, use of highly toxic copper cyanide, difficult product purification.[2]
Cyanation of Bromobenzene (Palladium-Catalyzed) Bromobenzene, Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])Up to 98%[3]Milder temperatures (e.g., 110 °C) with a palladium catalyst and a ligandHigh yields, milder conditions, broader functional group tolerance, avoids highly toxic CuCN.[4]Catalyst cost and sensitivity, potential for catalyst poisoning by cyanide.
Direct Bromination of Benzonitrile Benzonitrile, Brominating Agent (e.g., Br₂, NBS)Good to excellentRequires a catalyst (e.g., FeBr₃, Vanadium-based) and often elevated temperaturesAtom-economical, one-step process.Potential for multiple bromination products, regioselectivity can be a challenge depending on the isomer desired.

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow from the common starting materials to the desired bromobenzonitrile product via the three main synthetic routes.

Synthesis_Comparison cluster_start Starting Materials cluster_methods Synthesis Methods cluster_sub_cyanation Cyanation Approaches Aminobenzonitrile Aminobenzonitrile Sandmeyer Reaction Sandmeyer Reaction Aminobenzonitrile->Sandmeyer Reaction Diazotization + CuBr Bromobenzene Bromobenzene Cyanation Cyanation Bromobenzene->Cyanation Benzonitrile Benzonitrile Direct Bromination Direct Bromination Benzonitrile->Direct Bromination Brominating agent + catalyst Bromobenzonitrile Bromobenzonitrile Sandmeyer Reaction->Bromobenzonitrile Rosenmund-von Braun Rosenmund-von Braun Cyanation->Rosenmund-von Braun CuCN, high temp. Pd-catalyzed Pd-catalyzed Cyanation->Pd-catalyzed Pd catalyst, cyanide source Direct Bromination->Bromobenzonitrile Rosenmund-von Braun->Bromobenzonitrile Pd-catalyzed->Bromobenzonitrile

Caption: Comparative workflow of bromobenzonitrile synthesis methods.

Detailed Experimental Protocols

Herein, we provide representative experimental protocols for each of the major synthetic methods. Researchers should note that these are generalized procedures and may require optimization based on the specific isomer of bromobenzonitrile being synthesized and the scale of the reaction.

Sandmeyer Reaction

This protocol is adapted from the synthesis of 4-bromobenzonitrile from 4-aminobenzonitrile.

Materials and Reagents:

  • 4-aminobenzonitrile

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Water

  • Dichloromethane

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-aminobenzonitrile in a solution of hydrobromic acid and water. Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

  • Work-up and Purification: Cool the reaction mixture and extract the product with dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain pure 4-bromobenzonitrile. A yield of approximately 75% can be expected for 4-bromobenzonitrile from 4-bromoaniline.[5]

Cyanation of Bromobenzene

Two primary methods exist for the cyanation of bromobenzene: the classical Rosenmund-von Braun reaction and modern palladium-catalyzed approaches.

This method uses stoichiometric amounts of copper(I) cyanide at high temperatures.

Materials and Reagents:

  • Bromobenzene

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Ferric chloride (for work-up)

  • Ammonia solution (for work-up)

Procedure:

  • To a dried flask under an inert atmosphere, add bromobenzene, copper(I) cyanide, and dry, degassed DMF.

  • Heat the reaction mixture to reflux (around 150 °C) and maintain it for several hours. The reaction progress can be monitored by TLC or GC.

  • Work-up and Purification: After cooling, the reaction mixture is typically treated with a ferric chloride and ammonia solution to complex with the copper salts, facilitating their removal.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically achieved through distillation or column chromatography.

Note: Due to the high temperatures and the use of highly toxic copper cyanide, this method requires stringent safety precautions.

This method offers a milder and less toxic alternative to the Rosenmund-von Braun reaction.

Materials and Reagents:

  • Bromobenzene

  • Zinc cyanide (Zn(CN)₂)

  • Palladium catalyst (e.g., Pd/C)[3]

  • Ligand (e.g., dppf - 1,1'-Bis(diphenylphosphino)ferrocene)[3]

  • Zinc formate dihydrate[3]

  • N,N-Dimethylacetamide (DMAC)[3]

Procedure:

  • In a reaction vessel, combine bromobenzene, zinc cyanide, the palladium catalyst, the ligand, and zinc formate dihydrate in DMAC.

  • Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the specified temperature (e.g., 110 °C) and stir for the required time.[3] Monitor the reaction progress by TLC or GC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and dilute it with an organic solvent.

  • Filter the mixture to remove the catalyst and other solids.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization. This method can achieve yields of up to 98%.[3]

Direct Bromination of Benzonitrile

This method involves the electrophilic aromatic substitution of benzonitrile.

Materials and Reagents:

  • Benzonitrile

  • N-bromosuccinimide (NBS)

  • Catalyst (e.g., a vanadium-based catalyst or a Lewis acid like mandelic acid)[6]

  • Acetonitrile

  • Water

Procedure:

  • Dissolve benzonitrile in a suitable solvent such as acetonitrile.

  • Add the catalyst to the solution.

  • Add N-bromosuccinimide portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with a solution of sodium thiosulfate (to remove any unreacted bromine), followed by water and brine.

  • Dry the organic layer, concentrate it, and purify the product by column chromatography or recrystallization.

Safety and Environmental Considerations

Sandmeyer Reaction: The primary hazard of the Sandmeyer reaction lies in the formation of diazonium salts, which can be explosive in their dry, solid state.[1] It is crucial to keep these intermediates in solution and at low temperatures. The reaction also produces nitrogen gas, which must be safely vented.

Cyanation of Bromobenzene:

  • Rosenmund-von Braun: The use of copper(I) cyanide is a significant drawback due to its high toxicity. The high reaction temperatures also pose a safety risk. The work-up generates significant heavy metal waste.

  • Palladium-Catalyzed: This method is generally safer as it avoids the use of highly toxic copper cyanide and operates under milder conditions. However, palladium catalysts can be expensive, and care must be taken to remove any residual palladium from the final product, especially in pharmaceutical applications. The use of less toxic cyanide sources like potassium hexacyanoferrate(II) further enhances the safety and environmental profile of this method.

Direct Bromination of Benzonitrile: This method is atom-economical. The use of N-bromosuccinimide is generally safer than using liquid bromine. However, brominating agents are corrosive and require careful handling. The choice of catalyst and solvent will also impact the overall environmental footprint of the process. Vanadium-catalyzed methods are being explored as more environmentally friendly alternatives to traditional bromination.[7]

Conclusion

The choice of synthesis method for bromobenzonitrile is a trade-off between yield, reaction conditions, cost, safety, and environmental impact.

  • The Sandmeyer reaction is a reliable and well-understood method that provides good yields for a variety of isomers. However, the inherent instability of the diazonium salt intermediate necessitates strict temperature control and careful handling.

  • The cyanation of bromobenzene offers a more direct route. While the traditional Rosenmund-von Braun reaction can provide high yields, its harsh conditions and the high toxicity of copper cyanide make it less desirable. Modern palladium-catalyzed methods have largely superseded it, offering high yields under milder conditions with a better safety profile.

  • Direct bromination of benzonitrile is the most atom-economical approach. However, controlling the regioselectivity to obtain a specific isomer can be challenging, and the reaction may require optimization to avoid the formation of polybrominated byproducts.

For researchers prioritizing safety and milder reaction conditions without compromising on yield, palladium-catalyzed cyanation often represents the most advantageous approach. However, for specific applications where the starting materials for the Sandmeyer reaction are readily available and cost-effective, it remains a viable and valuable synthetic tool. Direct bromination is a good option when regioselectivity is not a primary concern or can be effectively controlled. Ultimately, the optimal method will depend on the specific research context and available resources.

References

A Comparative Guide to the Purity Validation of 4-Bromo-3-hydroxybenzonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of chemical intermediates like 4-Bromo-3-hydroxybenzonitrile (CAS 916213-60-0) is a critical step in research and pharmaceutical development.[1][2] This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment. It includes a comprehensive experimental protocol for a robust reversed-phase HPLC (RP-HPLC) method, comparative data, and visual workflows to support quality control and assurance.

This compound is a versatile chemical building block used in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[3] Its purity can significantly impact the safety, efficacy, and yield of subsequent products.[2] The synthesis of this compound can introduce various process-related impurities, including regioisomers (e.g., 2-bromo-5-hydroxybenzonitrile), unreacted starting materials, and by-products from steps like demethylation.[3] Therefore, a reliable and validated analytical method is essential for its quality control.[2]

Comparative Analysis of Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity analysis of non-volatile and thermally unstable compounds like this compound.[4] However, a comprehensive purity profile often benefits from the use of complementary analytical methods.

Technique Principle Information Obtained Advantages Limitations
HPLC (UV) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Quantitative purity (area %), impurity profile, separation of non-volatile compounds.High resolution, sensitivity (ppm-ppb), versatility for a wide range of compounds, robust and reproducible.[1][4]May not separate all co-eluting impurities, requires reference standards for identification.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry detection.Identification and quantification of volatile and semi-volatile impurities, structural information from mass spectra.Excellent for volatile aromatics, high sensitivity and specificity.[4]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[4]
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Unambiguous structure confirmation, identification and quantification of impurities without a reference standard (qNMR).Provides detailed structural information, confirmatory analysis.[3]Lower sensitivity compared to HPLC/GC-MS, more complex data interpretation.
LC-MS Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Molecular weight and structural information of the main component and impurities.Higher sensitivity and specificity than HPLC with UV detection, aids in impurity identification.[5]Higher operational cost and complexity compared to HPLC-UV.

Table 1: Comparison of Key Analytical Techniques for Purity Validation

Illustrative Purity Data Comparison

The following table presents hypothetical data from the analysis of three different batches of this compound. This highlights the importance of a standardized HPLC method for quality control and batch-to-batch consistency.[1]

Parameter Batch A Batch B Batch C
Purity by HPLC (Area %) 99.81%98.75%99.52%
Impurity 1: 3-Hydroxybenzonitrile (Area %) 0.05%0.45%0.11%
Impurity 2: Isomeric Bromo-hydroxybenzonitrile (Area %) 0.11%0.62%0.25%
Total Other Impurities (Area %) 0.03%0.18%0.12%

Table 2: Example Comparative Purity Data from HPLC Analysis

Visualizing the Analytical Process

A structured workflow is essential for consistent and reliable purity validation. The following diagrams illustrate the logical flow of the process.

HPLC_Purity_Validation_Workflow Experimental Workflow for HPLC Purity Validation cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting SampleReceipt Sample Receipt & Logging StandardPrep Reference Standard Preparation SampleReceipt->StandardPrep SamplePrep Test Sample Preparation SampleReceipt->SamplePrep SystemEquilibration HPLC System Equilibration BlankInjection Blank Injection (Baseline Check) SystemEquilibration->BlankInjection StandardInjection Standard Injection (System Suitability) BlankInjection->StandardInjection SampleInjection Sample Injection StandardInjection->SampleInjection ChromatogramIntegration Chromatogram Integration SampleInjection->ChromatogramIntegration PurityCalculation Purity Calculation (% Area) ChromatogramIntegration->PurityCalculation FinalReport Generate Certificate of Analysis PurityCalculation->FinalReport

Caption: Workflow for HPLC Purity Assessment.

Purity_Concept_Diagram Logical Relationships in Comprehensive Purity Analysis center_node Comprehensive Purity Profile of this compound HPLC HPLC (Organic & Non-Volatile Impurities) center_node->HPLC GCMS GC-MS (Volatile Impurities) center_node->GCMS NMR NMR Spectroscopy (Structural Confirmation & Isomers) center_node->NMR KF Karl Fischer Titration (Water Content) center_node->KF MS Mass Spectrometry (Molecular Weight Confirmation) center_node->MS

Caption: Interrelation of techniques for a full purity profile.

Detailed Experimental Protocol: Reversed-Phase HPLC

This protocol describes a robust RP-HPLC method for determining the purity of this compound.

1. Instrumentation & Materials

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD) or UV detector.[6]

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm, or equivalent C18 stationary phase.[6]

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (ACS grade).

  • Reference Standard: this compound with known purity (e.g., >99.5%).

  • Sample: Test batch of this compound.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 10 µL.[6]

3. Solution Preparation

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v).

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the Reference Standard Solution using the test sample.[6]

4. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[1]

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Reference Standard Solution to determine the retention time and check system suitability parameters (e.g., peak symmetry, theoretical plates).

  • Inject the Sample Solution to be analyzed.

  • After the sequence is complete, process the chromatograms.

5. Calculation of Purity The purity is calculated based on the area percentage of all peaks in the chromatogram.[1]

Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

This HPLC method provides a reliable and robust approach for the routine quality control of this compound, ensuring its suitability for further research and development applications. For comprehensive characterization, especially for a new synthesis route, complementing HPLC data with techniques like GC-MS and NMR is highly recommended.[4][6]

References

A Spectroscopic Comparison of 4-Bromo-3-hydroxybenzonitrile and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the synthesis and characterization of novel organic compounds are of paramount importance. This guide provides a detailed spectroscopic comparison of 4-Bromo-3-hydroxybenzonitrile, a valuable intermediate in organic synthesis, with its common precursors, 3-hydroxybenzonitrile and 4-bromobenzonitrile. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on experimental data for the unambiguous identification and quality assessment of these compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring reaction progress and confirming the identity and purity of the synthesized compounds.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Source
This compound -OH (hydroxyl): 3200–3600 (broad)-C≡N (nitrile): 2220–2260C-Br (bromo): ~660[1][2]
3-Hydroxybenzonitrile -OH (hydroxyl): ~3350 (broad)-C≡N (nitrile): ~2230[3][4]
4-Bromobenzonitrile -C≡N (nitrile): ~2229C-Br (bromo): ~665[5][6]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (DMSO-d₆)

CompoundChemical Shift (δ, ppm) and MultiplicitySource
This compound Aromatic Protons: 7.2–8.1Hydroxyl Proton: ~10.2[1]
3-Hydroxybenzonitrile Aromatic Protons: 6.9-7.4Hydroxyl Proton: ~10.1[4][7]
4-Bromobenzonitrile Aromatic Protons: 7.7-7.9 (two doublets)[8]

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)Source
This compound C₇H₄BrNO198.02197/199 (M/M+2), 118, 91[9]
3-Hydroxybenzonitrile C₇H₅NO119.12119 (M+), 92, 65[3][4]
4-Bromobenzonitrile C₇H₄BrN182.02181/183 (M/M+2), 102, 75[5][10][11]

Experimental Protocols

The synthesis of this compound is typically achieved through the electrophilic bromination of 3-hydroxybenzonitrile. The hydroxyl group is an activating ortho-, para-director, while the nitrile group is a deactivating meta-director. Careful control of reaction conditions is necessary to favor the formation of the desired 4-bromo isomer.

Synthesis of this compound from 3-Hydroxybenzonitrile

Materials:

  • 3-Hydroxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetic Acid

  • Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) (catalyst, optional)

  • Sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol/water mixture for recrystallization

Procedure:

  • Dissolve 3-hydroxybenzonitrile in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask. To prevent over-bromination, the reaction should be cooled to 0–5 °C in an ice bath.[1]

  • Slowly add N-bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution. The use of a catalyst like FeCl₃ or AlCl₃ can enhance regioselectivity.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to consume any unreacted bromine.

  • If dichloromethane was used as the solvent, perform an aqueous workup by washing the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • If acetic acid was used, it can be removed under reduced pressure. The residue can then be dissolved in an organic solvent and subjected to an aqueous workup as described above.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a solid.[1]

Synthetic Pathway and Logic

The following diagrams illustrate the synthetic route from the precursor 3-hydroxybenzonitrile to the final product, this compound, and the logical workflow for its characterization.

G cluster_synthesis Synthetic Pathway precursor 3-Hydroxybenzonitrile reagents NBS, Solvent (e.g., DCM) 0-5 °C precursor->reagents product This compound reagents->product Bromination

Caption: Synthesis of this compound.

G cluster_workflow Experimental Workflow synthesis Synthesis of This compound purification Purification (Recrystallization) synthesis->purification ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms characterization Structural Confirmation ftir->characterization nmr->characterization ms->characterization

Caption: Characterization workflow for the product.

References

Unveiling the Structure-Activity Relationship of 4-Bromo-3-hydroxybenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 4-bromo-3-hydroxybenzonitrile derivatives, focusing on their potential as anticancer and antimicrobial agents. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the bromine atom, hydroxyl group, and nitrile functionality offers multiple points for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile. This guide delves into the structure-activity relationships (SAR) of derivatives based on a closely related 3/4-bromo benzohydrazide core, providing valuable insights that can be extrapolated to the target scaffold.

Comparative Analysis of Biological Activity

To elucidate the structure-activity relationships of bromo-benzonitrile derivatives, a comparative analysis of their anticancer and antimicrobial activities is presented below. The data is derived from studies on a series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides, which share key structural features with this compound derivatives.

Anticancer Activity

The cytotoxic effects of various derivatives were evaluated against the HCT116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, was determined for each derivative.

Compound IDSubstitution on Benzylidene RingIC50 (µM)[1]
1 4-N,N-dimethylamino2.80
2 4-hydroxy1.80
3 2-hydroxy1.50
4 4-methoxy2.10
5 3,4,5-trimethoxy1.30
6 4-chloro1.60
7 2-chloro1.40
8 4-nitro1.90
9 3-nitro2.20
10 Unsubstituted2.50
11 Furan-2-ylmethylene1.70
12 5-oxopentylidene2.90
13 3-phenylallylidene1.20
Tetrandrine (Standard) -1.53
5-Fluorouracil (Standard) -4.60

Note: The core structure for these derivatives is a 3/4-bromo benzohydrazide.

Antimicrobial Activity

The antimicrobial potential of the derivatives was assessed against a panel of pathogenic microbes. The activity is presented as pMICam (the negative logarithm of the minimum inhibitory concentration), where a higher value indicates greater potency.

Compound IDSubstitution on Benzylidene RingpMICam (µM/ml)[1]
1 4-N,N-dimethylamino1.45
2 4-hydroxy1.58
3 2-hydroxy1.62
4 4-methoxy1.51
5 3,4,5-trimethoxy1.65
6 4-chloro1.60
7 2-chloro1.63
8 4-nitro1.55
9 3-nitro1.49
10 Unsubstituted1.41
11 Furan-2-ylmethylene1.59
12 5-oxopentylidene1.67
13 3-phenylallylidene1.66

Note: The core structure for these derivatives is a 3/4-bromo benzohydrazide.

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and facilitate further research.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., HCT116) are seeded in a 96-well plate at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3][4]

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][6][7][8][9]

Principle: A standardized suspension of bacteria is tested against serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[5][8]

Procedure:

  • Preparation of Inoculum: A standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) is prepared from a fresh culture.[8]

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Visualizing Structure-Activity Relationships and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_of_4_Bromo_3_hydroxybenzonitrile cluster_core Core Structure cluster_modifications Modification Points Core Br OH CN R1 Position 2 Core:f0->R1 Substitution R2 Position 5 Core->R2 Substitution R3 Position 6 Core->R3 Substitution OH_mod Hydroxyl Group Core:f1->OH_mod Esterification/ Etherification CN_mod Nitrile Group Core:f2->CN_mod Hydrolysis/ Reduction Activity Biological Activity (Anticancer/Antimicrobial) R1->Activity R2->Activity R3->Activity OH_mod->Activity CN_mod->Activity

Caption: SAR of this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification in_vitro Anticancer (MTT) Antimicrobial (MIC) purification->in_vitro Test Compounds data Data Collection (IC50 / MIC values) in_vitro:f0->data in_vitro:f1->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead_opt Lead Optimization sar->lead_opt Identify Lead Compounds

References

A Comparative Benchmarking of Synthetic Routes to 4-Bromo-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic pathways to 4-Bromo-3-hydroxybenzonitrile, a valuable building block in pharmaceutical and agrochemical research. We will delve into established and novel methodologies, presenting key performance indicators and detailed experimental protocols to aid in the selection of the most suitable route for your research and development needs.

Executive Summary

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative data for the different synthetic routes to this compound.

ParameterRoute 1: Electrophilic Bromination of 4-hydroxybenzonitrileRoute 2: Electrophilic Bromination of 3-hydroxybenzonitrileRoute 3: Sandmeyer Reaction of 4-amino-3-hydroxybenzonitrile
Starting Material 4-hydroxybenzonitrile3-hydroxybenzonitrile4-amino-3-hydroxybenzonitrile
Key Reagents Br₂, I₂, DMF, CH₂Cl₂N-bromosuccinimide, AcetonitrileNaNO₂, HBr, CuBr
Yield 88.2%[1]2%[1]Not reported, but generally moderate to high yields are expected for Sandmeyer reactions.
Purity High (purification by chromatography)Low (major isomers formed in 73% and 18% yield)[1]Expected to be high after purification.
Reaction Time Not specified12 hoursDiazotization (approx. 30 min), Sandmeyer reaction (approx. 1 hour)
Reaction Temperature -5°C to 10°C[1]0°C to room temperature0-5°C (diazotization), elevated temperature for Sandmeyer (e.g., 50-60°C)
Key Advantages High yield and regioselectivityReadily available starting materialGood regioselectivity, avoids handling elemental bromine directly in the final step.
Key Disadvantages Use of elemental bromine and iodineExtremely poor regioselectivity and low yield of the desired productRequires synthesis of the amino precursor; diazonium salts can be unstable.

Experimental Protocols

Route 1: Electrophilic Bromination of 4-hydroxybenzonitrile (High-Yield Route)

This protocol is based on a reported high-yield synthesis of 3-bromo-4-hydroxybenzonitrile.[1]

Materials:

  • 4-hydroxybenzonitrile

  • Bromine (Br₂)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-hydroxybenzonitrile in a mixture of DMF and CH₂Cl₂.

  • Cool the solution to -5°C.

  • Slowly add a solution of bromine and a catalytic amount of iodine in CH₂Cl₂ to the reaction mixture, maintaining the temperature between -5°C and 10°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Route 2: Electrophilic Bromination of 3-hydroxybenzonitrile (Low-Yield Route)

This protocol highlights the challenge of poor regioselectivity.[1]

Materials:

  • 3-hydroxybenzonitrile

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-hydroxybenzonitrile in acetonitrile and cool the solution to 0°C.

  • Add N-bromosuccinimide (1 equivalent) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • The crude product will be a mixture of isomers, with this compound being a minor component (2% yield). Purification by column chromatography is required to isolate the desired product.

Route 3: Sandmeyer Reaction of 4-amino-3-hydroxybenzonitrile (Plausible Alternative Route)

This protocol is a plausible route based on standard Sandmeyer reaction conditions.

Materials:

  • 4-amino-3-hydroxybenzonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

  • Crushed ice

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure: Part A: Diazotization

  • Suspend 4-amino-3-hydroxybenzonitrile in aqueous hydrobromic acid.

  • Cool the suspension to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

  • Stir the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution from Part A to the copper(I) bromide mixture with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method such as column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_0 Route 1: Electrophilic Bromination of 4-hydroxybenzonitrile A 4-hydroxybenzonitrile B This compound A->B Br₂, I₂, DMF/CH₂Cl₂ -5 to 10°C (88.2% yield)

Caption: High-yield synthesis via bromination of 4-hydroxybenzonitrile.

G cluster_1 Route 2: Electrophilic Bromination of 3-hydroxybenzonitrile C 3-hydroxybenzonitrile D Isomer Mixture: - 2-bromo-5-hydroxybenzonitrile (73%) - 2-bromo-3-hydroxybenzonitrile (18%) - this compound (2%) C->D NBS, Acetonitrile 0°C to RT, 12h

Caption: Poor regioselectivity in the bromination of 3-hydroxybenzonitrile.

G cluster_2 Route 3: Sandmeyer Reaction E 4-amino-3-hydroxybenzonitrile F Aryl Diazonium Salt E->F 1. NaNO₂, HBr 0-5°C G This compound F->G 2. CuBr 50-60°C

Caption: Plausible Sandmeyer reaction pathway to this compound.

References

A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions with 4-Bromo-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Functionalization of 4-Bromo-3-hydroxybenzonitrile

In the realm of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. This compound stands as a versatile building block, offering multiple reaction sites for diversification. The carbon-bromine bond, in particular, is an ideal handle for a variety of palladium- and nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This guide provides a comparative overview of catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions with this compound, supported by available experimental data to aid in the selection of optimal reaction conditions.

Performance Comparison of Catalytic Systems

The efficiency of cross-coupling reactions on this compound is highly dependent on the choice of catalyst, ligands, base, and solvent. The presence of a hydroxyl group ortho to the bromine can influence the reaction through electronic effects or by participating in catalyst coordination, potentially requiring specific ligand systems or reaction conditions for optimal performance. Below is a summary of catalytic systems employed in the cross-coupling of this compound and its derivatives.

Reaction TypeCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Coupling Partner
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Water90Not SpecifiedNot Quantifiedtert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate[1]
Buchwald-Hartwig Pd₂(dba)₃XantphosCs₂CO₃Toluene1101615-501-aza-18-crown-6 (on a derivative)[2]
Heck Pd(OAc)₂None (Phosphine-free)K₂CO₃DMF14024High (Analogous)Styrene/Acrylates (General)
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NTHF/TolueneRT - 80Not SpecifiedHigh (General)Terminal Alkynes (General)[3]

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the reproducibility and successful implementation of these cross-coupling reactions.

Suzuki-Miyaura Coupling

This protocol is adapted from a patented procedure for the synthesis of an aryl derivative of this compound.[1]

Reaction Setup:

  • To a suitable reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.1 equiv).

  • Add a degassed mixture of toluene and water (e.g., 9:1 v/v).

  • Seal the vessel and stir the mixture at 90°C until the reaction is complete (monitor by TLC or LC-MS).

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The following protocol is based on the amination of a derivative of this compound and can be adapted for the direct amination of the title compound.[2]

Reaction Setup:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the this compound derivative (1.0 equiv), the amine (2.0 equiv), cesium carbonate (4.0 equiv), and tris(dibenzylideneacetone)dipalladium(0) (0.05 equiv) with Xantphos (0.1 equiv).

  • Add anhydrous toluene.

  • Heat the mixture at 110°C for 16 hours.

Work-up and Purification:

  • After cooling, dilute the reaction mixture with an appropriate organic solvent.

  • Wash with water and brine, then dry the organic phase.

  • Remove the solvent in vacuo and purify the residue by column chromatography.

Heck Reaction (General Protocol)

While a specific example for this compound is not detailed in the provided search results, a general phosphine-free protocol for the Heck reaction of aryl bromides with alkenes can be applied.

Reaction Setup:

  • Combine this compound (1.0 equiv), the alkene (e.g., styrene or an acrylate, 1.2-1.5 equiv), palladium(II) acetate (1-5 mol%), and a base such as potassium carbonate (2.0 equiv) in a reaction vessel.

  • Add a polar aprotic solvent like DMF.

  • Heat the reaction to 120-140°C until completion.

Work-up and Purification:

  • Cool the mixture and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling (General Protocol)

The Sonogashira coupling is a reliable method for the alkynylation of aryl bromides.[3]

Reaction Setup:

  • To a reaction flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Purge the flask with an inert gas.

  • Add an anhydrous solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) and stir at room temperature or with gentle heating (40-80°C).

Work-up and Purification:

  • Once the reaction is complete, filter the mixture to remove the catalyst.

  • Wash the filtrate with water or a mild acid solution.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting material and the products of these cross-coupling reactions, the following diagrams outline the general experimental workflows.

Cross_Coupling_Workflow General Cross-Coupling Workflow cluster_start Starting Materials & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Combine Reagents under Inert Atmosphere A->F B Coupling Partner (Boronic Acid, Amine, Alkene, Alkyne) B->F C Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene, DMF) E->F G Heat & Stir (Monitor Progress) F->G H Quench & Extract G->H I Dry & Concentrate H->I J Column Chromatography I->J K Final Coupled Product J->K

Caption: A generalized workflow for cross-coupling reactions.

Signaling_Pathways Catalytic Cycles Overview cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_heck Heck cluster_sonogashira Sonogashira S1 Pd(0) S2 Oxidative Addition S1->S2 S3 Transmetalation S2->S3 S4 Reductive Elimination S3->S4 S4->S1 B1 Pd(0) B2 Oxidative Addition B1->B2 B3 Amine Coordination B2->B3 B4 Reductive Elimination B3->B4 B4->B1 H1 Pd(0) H2 Oxidative Addition H1->H2 H3 Olefin Insertion H2->H3 H4 β-Hydride Elimination H3->H4 H4->H1 So1 Pd(0) So2 Oxidative Addition So1->So2 So3 Transmetalation (Cu-acetylide) So2->So3 So4 Reductive Elimination So3->So4 So4->So1

Caption: Simplified catalytic cycles for common cross-coupling reactions.

References

Comparative Cytotoxicity of Novel Compounds Derived from 4-Bromo-3-hydroxybenzonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic potential of compounds derived from the versatile scaffold, 4-Bromo-3-hydroxybenzonitrile. While direct, comprehensive studies on a wide range of derivatives from this specific starting material are not extensively available in the public domain, this guide synthesizes data from related benzonitrile and brominated compounds to offer insights into potential structure-activity relationships and outlines key experimental protocols for assessing cytotoxicity.

Introduction

The benzonitrile moiety is a privileged structure in medicinal chemistry, known for its presence in a variety of compounds with therapeutic potential, including anticancer agents. The strategic placement of bromo and hydroxyl groups on the benzonitrile ring, as seen in this compound, offers multiple points for chemical modification, allowing for the creation of diverse compound libraries. Research into related structures, such as derivatives of its isomer 3-bromo-4-hydroxybenzonitrile, has indicated potential antimicrobial and anticancer properties, providing a strong rationale for the investigation of this compound derivatives. The bromine atom can enhance biological activity and influence metabolic stability, while the hydroxyl group serves as a key site for forming hydrogen bonds with biological targets or for further derivatization, such as the creation of ether or ester analogs.

Data on Cytotoxicity of Related Benzonitrile Derivatives

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 (µM)Reference
4-Bromo-N-benzamide4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9)NCI-H1581 (NSCLC)1.25 ± 0.23[1][2]
NCI-H520 (NSCLC)1.36 ± 0.27[1][2]
NCI-H1703 (NSCLC)1.85 ± 0.32[1][2]
NCI-H460 (NSCLC)2.14 ± 0.36[1][2]
NCI-H226 (NSCLC)2.31 ± 0.41[1][2]
Flavonoid-based amideCompound 7tMDA-MB-231 (Breast)1.76 ± 0.91[3]
Compound 7uMDA-MB-231 (Breast)2.49 ± 0.44[3]
Compound 7mMDA-MB-231 (Breast)2.51 ± 0.93[3]
Indolyl-pyrimidineCompound 4gHepG2 (Liver)5.02 ± 1.19[4]
MCF-7 (Breast)5.1 ± 1.14[4]
HCT-116 (Colon)6.6 ± 1.40[4]

NSCLC: Non-Small Cell Lung Cancer

Experimental Protocols

Standardized assays are crucial for the reliable determination of the cytotoxic effects of novel compounds. The following are detailed methodologies for commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Culture and Treatment: Culture and treat cells with the test compounds as described for the MTT assay.

  • Collection of Supernatant: After the treatment period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant will catalyze the oxidation of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The amount of LDH released, and therefore the level of cytotoxicity, is proportional to the absorbance measured.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by derivatives of this compound are yet to be elucidated, related compounds offer clues to potential mechanisms of action.

  • Kinase Inhibition: Many benzonitrile derivatives have been shown to act as inhibitors of various protein kinases that are often dysregulated in cancer. For example, certain 4-bromo-N-benzamide derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key regulator of cell proliferation and survival.[1][2] The inhibition of such kinases can disrupt downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis.

  • Tubulin Polymerization Inhibition: Some aromatic compounds exert their cytotoxic effects by interfering with microtubule dynamics. They can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of the cytoskeleton can arrest cells in the G2/M phase of the cell cycle and induce apoptosis. While not directly demonstrated for this compound derivatives, this remains a plausible mechanism to investigate.

Below is a generalized diagram illustrating a potential kinase inhibition pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFR1) Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Compound This compound Derivative Compound->Receptor Inhibition

Caption: Potential mechanism of action via kinase inhibition.

Experimental Workflow

A systematic approach is essential for the evaluation of novel compounds. The following diagram outlines a typical workflow for assessing the cytotoxicity of derivatives of this compound.

Experimental_Workflow start Synthesis of This compound Derivatives screening Initial Cytotoxicity Screening (e.g., MTT Assay on multiple cell lines) start->screening dose_response Dose-Response and IC50 Determination screening->dose_response mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) dose_response->mechanism pathway Signaling Pathway Analysis (e.g., Western Blot for key proteins) mechanism->pathway in_vivo In Vivo Efficacy Studies (Animal Models) pathway->in_vivo end Lead Compound Identification in_vivo->end

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Bromo-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Bromo-3-hydroxybenzonitrile, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Hazard Profile

This compound is a hazardous substance that requires careful handling. Understanding its hazard profile is the first step in ensuring safe disposal. The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Due to its classification as a halogenated organic compound, it must not be disposed of via standard laboratory drains or mixed with non-hazardous waste.[2][3]

Quantitative Hazard Data Summary
Hazard ClassificationGHS CategoryDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Protocol

Before beginning any disposal procedure, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

All handling and disposal activities must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. As a halogenated organic compound, it requires segregation into a specific waste stream.[3][4][5]

1. Waste Segregation and Container Selection:

  • Designate a specific, appropriate waste collection container exclusively for "Halogenated Organic Waste."[4][5]

  • Ensure the container is made of a material compatible with this compound and is in good condition with a secure, tightly sealing lid.[2]

  • Do not mix with non-halogenated solvents, as this can significantly increase disposal costs and complexity.[4]

2. Labeling the Waste Container:

  • Affix a "Hazardous Waste" label to the container before adding any waste.[2]

  • Clearly write the full chemical name, "this compound," and its concentration on the label. Do not use abbreviations or chemical formulas.[2]

  • Maintain a running list of all chemicals added to the container if it is a mixed halogenated waste stream.

3. Waste Accumulation:

  • Carefully transfer the this compound waste into the designated container inside a chemical fume hood.

  • Keep the container securely closed at all times, except when actively adding waste.[2][4]

4. Storage of Waste Container:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.

  • Ensure the container is stored in secondary containment to prevent spills.[4]

5. Arranging for Final Disposal:

  • Once the container is nearly full (approximately 75%), contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[4]

  • Follow all institutional procedures for waste collection requests.

  • The ultimate disposal method should be through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing.[6]

6. Spill and Contamination Cleanup:

  • In the event of a spill, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the contaminated absorbent material into a sealed bag or container.

  • Tag the container as hazardous waste and dispose of it along with the halogenated organic waste.[4]

  • Decontaminate any affected surfaces and dispose of cleaning materials (e.g., gloves, wipes) as hazardous waste.

DisposalWorkflow Disposal Workflow for this compound start Start: Have This compound Waste ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal fume_hood 2. Work Inside a Chemical Fume Hood ppe->fume_hood get_container 3. Obtain Labeled 'Halogenated Organic Waste' Container fume_hood->get_container transfer_waste 4. Transfer Waste to Container & Seal get_container->transfer_waste store_waste 5. Store in Designated Secondary Containment Area transfer_waste->store_waste is_full Container Full? store_waste->is_full continue_storage Continue Secure Storage is_full->continue_storage No request_pickup 6. Contact EHS for Waste Pickup is_full->request_pickup Yes continue_storage->transfer_waste Add More Waste (When Needed) end End: Proper Disposal by Licensed Vendor request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for 4-Bromo-3-hydroxybenzonitrile, a compound requiring careful management due to its potential hazards.

Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. It is considered harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation[1][2]. Due to these potential risks, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

Protection Type Required PPE Specifications & Remarks
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use.
Body Protection Laboratory CoatA flame-retardant lab coat that fully covers the arms is required.
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Foot Protection Closed-toe ShoesShoes must fully cover the feet.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Gather all necessary PPE as outlined in the table above.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Prepare a designated waste container for halogenated organic waste.

  • Handling the Solid Compound:

    • Conduct all weighing and transferring of solid this compound within the chemical fume hood.

    • Use a spatula for transfers to minimize dust creation.

    • Keep the container of the chemical sealed when not in use.

  • Preparing Solutions:

    • When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

    • Ensure the solution is mixed gently to prevent aerosolization.

  • Post-Handling:

    • Thoroughly clean the work area in the fume hood after use.

    • Remove PPE carefully, avoiding contact with contaminated surfaces.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • This compound is a halogenated organic compound.

    • All solid waste, contaminated consumables (e.g., gloves, weighing paper), and solutions must be collected in a designated, properly labeled hazardous waste container for "Halogenated Organic Waste."

  • Container Management:

    • The waste container must be kept closed except when adding waste.

    • The container should be stored in a well-ventilated, secondary containment area away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full, follow your institution's hazardous waste disposal procedures to arrange for pickup by a certified waste management company.

Below is a workflow diagram illustrating the safe handling and disposal process for this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_waste Prepare Labeled Waste Container prep_hood->prep_waste handle_weigh Weigh Solid Compound prep_waste->handle_weigh handle_transfer Transfer and Prepare Solution handle_weigh->handle_transfer post_clean Clean Work Area handle_transfer->post_clean disp_collect Collect Waste in Halogenated Organics Container handle_transfer->disp_collect post_ppe Doff PPE Correctly post_clean->post_ppe post_wash Wash Hands post_ppe->post_wash disp_store Store Waste Container Securely disp_collect->disp_store disp_request Request Professional Disposal disp_store->disp_request

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.